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  • Product: 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
  • CAS: 1342130-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS 1342130-35-1)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a fluorinated heterocyclic building block wit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and materials science. This document synthesizes available data to offer insights into its chemical properties, synthesis, analytical characterization, and potential applications, with a focus on its role in drug discovery and development.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties. The 2,2-difluoroethyl substituent on the pyrazole ring of the title compound is of particular interest. This group can enhance metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity and bioavailability, making it a valuable moiety in the design of novel therapeutic agents.[3]

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] Its carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amidation to form a diverse library of carboxamide derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is presented in the table below.

PropertyValueSource
CAS Number 1342130-35-1[4]
Molecular Formula C₆H₆F₂N₂O₂[4]
Molecular Weight 176.12 g/mol [4]
SMILES O=C(O)c1cn(CC(F)F)nc1[4]
Appearance Off-white solid (predicted)Inferred from similar compounds
Storage Store in a cool, dry place at 2-8°CInferred from supplier data

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis A Ethyl glyoxalate C Claisen Condensation Intermediate A->C Base (e.g., NaOEt) B Ethyl 3,3-difluoropropionate B->C E Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate C->E Acid catalyst D 2,2-Difluoroethylhydrazine D->E F 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid E->F Base (e.g., NaOH), then Acid

Caption: Proposed synthetic workflow for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a predictive model based on general procedures for pyrazole synthesis and should be optimized for specific laboratory conditions.

Step 1: Synthesis of the β-ketoester precursor

  • To a solution of sodium ethoxide in ethanol, ethyl 3,3-difluoropropionate is added dropwise at a controlled temperature.

  • Ethyl glyoxalate is then added, and the reaction mixture is stirred until the formation of the Claisen condensation product is complete, as monitored by Thin Layer Chromatography (TLC).

  • The causality behind this step is the base-catalyzed condensation of an enolate (from ethyl 3,3-difluoropropionate) with an ester (ethyl glyoxalate) to form a β-dicarbonyl compound, a key precursor for pyrazole ring formation.

Step 2: Cyclization to form the pyrazole ring

  • The crude β-ketoester from the previous step is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • 2,2-Difluoroethylhydrazine (or its salt) is added, and the mixture is heated to reflux.

  • The reaction progress is monitored by TLC. The choice of hydrazine derivative is critical as it dictates the substituent at the N1 position of the pyrazole ring. The acidic conditions facilitate the condensation and subsequent cyclization.

Step 3: Hydrolysis to the carboxylic acid

  • The resulting ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate is subjected to basic hydrolysis using an aqueous solution of a base like sodium hydroxide.

  • After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the desired carboxylic acid.

  • The solid product is then collected by filtration, washed with cold water, and dried under vacuum. This is a standard and reliable method for the saponification of esters to their corresponding carboxylic acids.

Analytical Characterization

While specific spectral data for this compound are not publicly available, its structure allows for the prediction of key analytical features.

Analytical TechniqueExpected Observations
¹H NMR - A triplet of triplets (or more complex multiplet) for the proton on the carbon bearing the two fluorine atoms (CHF₂).- A doublet of triplets for the methylene protons adjacent to the nitrogen (NCH₂).- Two doublets in the aromatic region corresponding to the protons on the pyrazole ring.- A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.
¹³C NMR - A triplet for the carbon atom bearing the two fluorine atoms (CHF₂) due to C-F coupling.- A signal for the methylene carbon (NCH₂).- Signals for the carbon atoms of the pyrazole ring.- A signal in the downfield region for the carboxylic acid carbon.
IR Spectroscopy - A broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹.- A strong C=O stretching band for the carboxylic acid around 1700-1725 cm⁻¹.- C-F stretching bands, typically in the 1000-1200 cm⁻¹ region.
Mass Spectrometry - The molecular ion peak (M⁺) corresponding to the molecular weight of 176.12. Fragmentation patterns would likely involve the loss of the carboxylic acid group and parts of the difluoroethyl chain.

Applications in Drug Discovery and Agrochemicals

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a valuable building block for the synthesis of bioactive molecules. The pyrazole core is a known pharmacophore, and the difluoroethyl group can impart desirable properties to the final compound.

Potential Therapeutic Targets

Derivatives of pyrazole carboxylic acids have been investigated for a multitude of therapeutic applications, including:

  • Anti-inflammatory agents: As inhibitors of enzymes like cyclooxygenase (COX).[5]

  • Anticancer agents: Targeting various kinases and other signaling pathways involved in cell proliferation.[1][2]

  • Antimicrobial agents: Showing activity against a range of bacteria and fungi.[6]

  • Antiviral agents: Including activity against viruses such as HIV.[1]

The 2,2-difluoroethyl moiety can enhance the potency and pharmacokinetic profile of these potential drug candidates.

Agrochemical Applications

Fluorinated pyrazole derivatives have also found significant use in the agrochemical industry as herbicides, insecticides, and fungicides.[5] The unique properties conferred by the fluorine atoms can lead to increased efficacy and better environmental profiles.

Safety and Handling

Based on safety data sheets for structurally similar pyrazole carboxylic acids, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid should be handled with care in a well-ventilated laboratory setting.[7][8][9][10]

  • Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[7]

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[12]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[12]

Conclusion

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a strategically important building block for the development of new pharmaceuticals and agrochemicals. Its fluorinated pyrazole core offers a unique combination of a proven pharmacophore with the beneficial properties of fluorine substitution. While detailed experimental data for this specific compound is limited in the public literature, this guide provides a solid foundation for researchers and drug development professionals to understand its properties, potential synthesis, and applications. Further research into the biological activities of its derivatives is warranted and holds promise for the discovery of novel and effective therapeutic and agrochemical agents.

References

  • Act Fast. Sustainable 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic Acid. Available from: [Link]
  • Cole-Parmer. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% Safety Data Sheet. Available from: [Link]
  • PubChem. 1H-Pyrazole-5-carboxylic acid. National Institutes of Health. Available from: [Link]
  • Al-Ostoot, F. H., et al. (2021). Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.
  • Google Patents. Process for the production of pyrazoles. EP2008996A1.
  • Google Patents. Process for the Preparation of Pyrazole Derivatives. US20160244412A1.
  • ResearchGate. (2026). Published under a CC BY 4.0 licence 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3- carboxylate. Available from: [Link]
  • MDPI. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]
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  • PubMed Central. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]
  • OUCI. (2025). Exploration of Novel Pyrazole Derivatives: Design, Synthesis, and Integrated Biological Profiling (In Vitro and In Silico) of Their Antioxidant, Antibacterial, and Antimitotic Properties. Available from: [Link]
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  • PubChemLite. 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic acid. Available from: [Link]-1h-pyrazole-5-carboxylic-acid)

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Exploratory

A Multi-modal Spectroscopic Approach to the Definitive Structure Elucidation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of novel chemical entities, particularly fluorinated heterocycles, is a cornerstone of modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel chemical entities, particularly fluorinated heterocycles, is a cornerstone of modern drug discovery. The introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[1] However, the very features that make these molecules desirable also introduce complexities in their structural characterization. This guide provides a comprehensive, field-proven workflow for the unambiguous structure elucidation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a representative fluorinated pyrazole building block. We will detail an integrated, self-validating strategy employing High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of advanced Nuclear Magnetic Resonance (NMR) techniques (¹H, ¹³C, ¹⁹F, and 2D-NMR). This multi-modal approach ensures the highest degree of confidence in confirming the compound's identity, connectivity, and regiochemistry, which is paramount for its application in pharmaceutical research and development.

The Analytical Challenge: Why Structural Integrity is Paramount

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a valuable scaffold in medicinal chemistry. The pyrazole core is a well-established pharmacophore, while the difluoroethyl group can enhance lipophilicity and block metabolic oxidation.[1] The primary analytical challenge lies in confirming the precise connectivity of its constituent parts. Specifically, we must definitively answer two questions:

  • Regiochemistry of N-alkylation: Did the 2,2-difluoroethyl group attach to the N-1 or N-2 position of the pyrazole ring?

  • Carboxylic Acid Position: Is the carboxylic acid at the C-5 or C-3 position?

Answering these questions requires a synergistic application of multiple analytical techniques, as no single method can provide a complete and self-validating picture.[2]

Foundational Analysis: Establishing the Molecular Blueprint

The initial steps focus on confirming the molecular formula and identifying the key functional groups present. This foundational data provides the basic "parts list" for our molecular puzzle.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While standard mass spectrometry provides the molecular weight, HRMS provides the exact mass with high precision (typically <5 ppm error). This precision is critical because it allows for the confident determination of the elemental composition, ruling out other combinations of atoms that might have the same nominal mass. For a carboxylic acid, Electrospray Ionization (ESI) in negative ion mode is the preferred method, as it cleanly generates the deprotonated molecule [M-H]⁻.[3]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Ionization Mode: Negative ion mode.

  • Analysis: Infuse the sample solution directly or via LC inlet. Acquire the full scan spectrum.

  • Data Processing: Determine the accurate mass of the most abundant ion, which is expected to be the [M-H]⁻ adduct.[4] Compare this experimental mass to the theoretical mass calculated for the target molecular formula.

Data Presentation: Expected HRMS Data

ParameterValue
Molecular FormulaC₆H₆F₂N₂O₂
Adduct[M-H]⁻
Theoretical Exact Mass175.03245 m/z
Expected Experimental Mass175.03245 ± 0.00088 m/z (for 5 ppm accuracy)

This result confirms that the sample's elemental composition is consistent with the target molecule, providing the first piece of validated evidence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique perfect for identifying the presence of key functional groups based on their characteristic vibrational frequencies.[5] For this molecule, we expect to see clear signatures for the carboxylic acid (O-H and C=O bonds), the pyrazole ring, and the C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Acquire the spectrum, typically over a range of 4000–500 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands.

Data Presentation: Key IR Absorption Bands

Wavenumber (cm⁻¹)BondFunctional Group
3300–2500 (broad)O–H stretchCarboxylic Acid
~1700C=O stretchCarboxylic Acid
~1550C=N stretchPyrazole Ring
1200–1000C–F stretchDifluoroethyl Group

The presence of these bands provides strong correlative evidence for the major functional components of the molecule.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[6] By analyzing the spectra of different nuclei (¹H, ¹³C, ¹⁹F) and their interactions, we can piece together the exact connectivity of the molecule.

¹H NMR – The Proton Framework

Expertise & Experience: The ¹H NMR spectrum reveals the chemical environment of every proton. The key diagnostic signals will be the two protons on the pyrazole ring and the protons of the difluoroethyl group. The CHF₂ proton will appear as a triplet due to coupling with the two fluorine atoms (²JHF), which is then further split into a triplet by the adjacent CH₂ group (³JHH), resulting in a characteristic and informative triplet of triplets .

Experimental Protocol: ¹H NMR

  • Solvent: DMSO-d₆ (chosen for its ability to dissolve carboxylic acids and to observe the acidic OH proton).

  • Concentration: ~5-10 mg in 0.6 mL of solvent.

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Acquisition: Standard proton experiment.

Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Signal
~13.5broad s1HCOOHAcidic proton, exchangeable.
~7.9d1HH4-pyrazoleProton adjacent to electron-withdrawing N and C=O.
~6.8d1HH3-pyrazoleProton adjacent to two N atoms.
~6.5tt1HCHF₂ J-coupling to two geminal fluorine atoms and two vicinal protons.
~4.9td2HN-CH₂ -CHF₂J-coupling to the vicinal CHF₂ proton and two geminal fluorine atoms.
¹³C NMR & DEPT-135 – The Carbon Skeleton

Expertise & Experience: The ¹³C NMR spectrum identifies all unique carbon atoms. Critically, the carbons attached to fluorine will appear as multiplets due to C-F coupling. A DEPT-135 experiment is run alongside to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons, which is essential for unambiguous assignment.

Experimental Protocol: ¹³C NMR & DEPT-135

  • Instrument: Same as for ¹H NMR.

  • Acquisition: Proton-decoupled ¹³C experiment followed by a DEPT-135 experiment.

Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135AssignmentCausality of Signal
~162AbsentC =OCarboxyl carbon, deshielded by oxygen.
~142PositiveC 4-pyrazoleAromatic CH.
~138AbsentC 5-pyrazoleQuaternary carbon attached to N and COOH.
~115 (t)PositiveC HF₂Carbon attached to two F atoms, shows large ¹JCF coupling.
~112PositiveC 3-pyrazoleAromatic CH.
~55 (t)NegativeN-C H₂Carbon attached to N, shows smaller ²JCF coupling.
¹⁹F NMR – The Fluorine Signature

Expertise & Experience: Given the presence of fluorine, ¹⁹F NMR is an indispensable tool. It offers high sensitivity and a wide chemical shift range with no background from the biological matrix.[7][8] The spectrum for this molecule is expected to be simple, showing a single environment for the two equivalent fluorine atoms, split into a triplet by the two adjacent protons of the CH₂ group.

Experimental Protocol: ¹⁹F NMR

  • Instrument: NMR spectrometer equipped with a fluorine-capable probe.

  • Acquisition: Standard proton-decoupled ¹⁹F experiment.

Data Presentation: Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignmentCausality of Signal
~ -125tCF₂ Two equivalent fluorine atoms coupled to the two vicinal protons (³JHF).
2D NMR – Assembling the Puzzle

Expertise & Experience: Two-dimensional NMR experiments are the key to building the final, validated structure by revealing through-bond correlations between nuclei. They act as a self-validating system; the connections revealed must be consistent across all experiments.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. We expect to see a correlation between the two pyrazole protons (H3 and H4) and between the CH₂ and CH protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the definitive assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlations that will solve the puzzle are:

    • N-Alkylation Site: A correlation from the N-CH₂ protons to the C3 and C5 carbons of the pyrazole ring will prove N-1 substitution.

    • Carboxylic Acid Position: A correlation from the H4 proton to the C =O carbon will confirm that the carboxylic acid is at the C-5 position.

Visualization: Key HMBC Correlations for Structural Confirmation The following diagram illustrates the crucial 2- and 3-bond correlations that unambiguously establish the connectivity of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Caption: Key HMBC correlations confirming the molecular structure.

Integrated Elucidation Workflow: A Self-Validating System

Visualization: Overall Structure Elucidation Workflow

Elucidation_Workflow Sample Unknown Sample HRMS HRMS Analysis Sample->HRMS IR FT-IR Analysis Sample->IR NMR NMR Suite (¹H, ¹³C, ¹⁹F, 2D) Sample->NMR Formula Elemental Formula (C₆H₆F₂N₂O₂) HRMS->Formula Exact Mass FuncGroups Functional Groups (-COOH, C-F, Ring) IR->FuncGroups Vibrational Modes Connectivity Full Connectivity & Regiochemistry NMR->Connectivity Correlations Validation Data Cross-Validation Formula->Validation FuncGroups->Validation Connectivity->Validation FinalStructure Confirmed Structure: 1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxylic acid Validation->FinalStructure Consistent Model

Caption: Integrated workflow for definitive structure elucidation.

Conclusion

The structure elucidation of novel molecules like 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a multi-faceted process that demands a rigorous and integrated analytical strategy. By systematically combining the elemental composition data from HRMS, functional group identification from FT-IR, and detailed connectivity mapping from a suite of 1D and 2D NMR experiments, we can achieve an unambiguous and validated structural assignment. This self-validating workflow, which treats data from each technique as a piece of a larger puzzle, ensures the scientific integrity required for advancing compounds in a drug discovery pipeline. The methodologies outlined in this guide represent a robust framework for researchers, scientists, and drug development professionals tasked with the characterization of complex, fluorinated heterocyclic compounds.

References

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  • Al-Ostath, A., El-Faham, A., Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2014). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 19(11), 18621-18636. Available from: [Link]

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  • Google Patents. (n.d.). Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
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  • Li, Y., et al. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. Available from: [Link]

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  • Riva, M., et al. (2019). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs). Atmospheric Measurement Techniques. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Available from: [Link]

  • PubChem. (n.d.). 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

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  • Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Zeitschrift für Kristallographie - New Crystal Structures. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid: Starting Materials and Core Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of scientifically vetted pathways for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a k...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of scientifically vetted pathways for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a key building block in modern medicinal chemistry. We will delve into the strategic selection of starting materials, provide detailed experimental protocols for core transformations, and offer insights into the underlying chemical principles that govern these reactions.

Introduction: The Significance of Fluorinated Pyrazoles

The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The 2,2-difluoroethyl moiety, in particular, offers a unique combination of electronic properties and conformational constraints. When appended to a versatile heterocyclic scaffold like pyrazole, it can lead to compounds with significant therapeutic potential. This guide focuses on the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a valuable intermediate for the development of novel pharmaceuticals.

Retrosynthetic Analysis: Devising a Strategic Approach

Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. These pathways offer flexibility in terms of starting material availability and scalability.

G cluster_0 Pathway A: Late-Stage N-Alkylation target 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid ester Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate target->ester Hydrolysis pyrazole_ester Ethyl 1H-pyrazole-5-carboxylate ester->pyrazole_ester N-Alkylation difluoroethylating_agent 2,2-Difluoroethylating Agent (e.g., triflate, bromide) ester->difluoroethylating_agent difluoroethyl_hydrazine 2,2-Difluoroethylhydrazine ester->difluoroethyl_hydrazine Cyclocondensation acid 1H-Pyrazole-5-carboxylic acid hydrazine Hydrazine pyrazole_ester->hydrazine Cyclocondensation dicarbonyl Ethyl 2,4-dioxobutanoate pyrazole_ester->dicarbonyl difluoroethanol 2,2-Difluoroethanol difluoroethylating_agent->difluoroethanol Activation difluoroethyl_hydrazine->dicarbonyl

Figure 1: Retrosynthetic analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Pathway A (Late-Stage N-Alkylation): This is a convergent approach where the pyrazole ring is first constructed, followed by the introduction of the 2,2-difluoroethyl group. This strategy is often preferred due to the commercial availability or straightforward synthesis of the initial pyrazole ester.

Pathway B (Early-Stage Hydrazine Functionalization): This linear approach involves the synthesis of 2,2-difluoroethylhydrazine as a key intermediate, which is then used to build the pyrazole ring. The feasibility of this pathway is highly dependent on the accessibility of the substituted hydrazine.

This guide will primarily focus on the more versatile and commonly employed Pathway A .

Part 1: Synthesis of Key Starting Materials

Ethyl 1H-pyrazole-5-carboxylate

The foundational starting material for Pathway A is an ester of pyrazole-5-carboxylic acid. The ethyl ester is a common choice due to its stability and ease of handling. A robust method for its synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.

G diethyl_oxalate Diethyl oxalate dicarbonyl Ethyl 2,4-dioxobutanoate (in situ) diethyl_oxalate->dicarbonyl acetone Acetone acetone->dicarbonyl naoet Sodium ethoxide (Base) naoet->dicarbonyl Claisen Condensation pyrazole_ester Ethyl 1H-pyrazole-5-carboxylate dicarbonyl->pyrazole_ester hydrazine_hydrate Hydrazine hydrate hydrazine_hydrate->pyrazole_ester Cyclocondensation G difluoroethanol 2,2-Difluoroethanol triflate 2,2-Difluoroethyl triflate difluoroethanol->triflate triflic_anhydride Triflic anhydride triflic_anhydride->triflate Esterification pyridine Pyridine (Base) pyridine->triflate G pyrazole_ester Ethyl 1H-pyrazole-5-carboxylate alkylated_ester Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate pyrazole_ester->alkylated_ester triflate 2,2-Difluoroethyl triflate triflate->alkylated_ester SN2 Reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->alkylated_ester G alkylated_ester Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate final_product 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid alkylated_ester->final_product 1. Saponification base Aqueous Base (e.g., NaOH, LiOH) base->final_product acid Acid (e.g., HCl) final_product->acid 2. Acidification

Exploratory

An In-Depth Technical Guide to 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The py...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of a difluoroethyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this specific pyrazole derivative, intended to support research and development efforts in the pharmaceutical and agrochemical industries.[2]

Chemical Identity and Physicochemical Properties

A solid understanding of the fundamental chemical and physical properties of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is essential for its effective use in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile.

Key Identifiers
IdentifierValue
IUPAC Name 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
CAS Number 1342130-35-1[2]
Molecular Formula C₆H₆F₂N₂O₂[2]
Molecular Weight 176.12 g/mol [2]
Canonical SMILES C1=C(N(N=C1)CC(F)F)C(=O)O[2]
Physicochemical Data
PropertyValueSource
Boiling Point 320.8 ± 42.0 °C(Predicted)
Density 1.51 ± 0.1 g/cm³(Predicted)
Storage 2-8°C, sealed, dry[2]

Synthesis and Manufacturing

The synthesis of pyrazole carboxylic acids can be approached through several established routes. A common and versatile method involves the construction of the pyrazole ring followed by modification of a functional group to yield the carboxylic acid.

General Synthetic Approach: Knorr Pyrazole Synthesis and Hydrolysis

A prevalent strategy for synthesizing pyrazole cores is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a plausible synthetic route begins with the reaction of 2,2-difluoroethylhydrazine with an appropriate dicarbonyl synthon, such as a ketoester, to form the pyrazole ring with an ester group at the 5-position. The final step is the hydrolysis of this ester to the desired carboxylic acid.

Synthesis_Workflow A 2,2-Difluoroethylhydrazine C Pyrazole-5-carboxylate Ester A->C Cyclocondensation (Knorr Synthesis) B 1,3-Dicarbonyl Compound (e.g., Ketoester) B->C D 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid C->D Hydrolysis (Acid or Base)

Caption: General synthetic workflow for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Detailed Experimental Protocol: Hydrolysis of Pyrazole Ester

This protocol outlines the final step of the synthesis, the hydrolysis of a pyrazole-5-carboxylate ester to the corresponding carboxylic acid.

Step 1: Dissolution

  • Dissolve the starting pyrazole-5-carboxylate ester in a suitable solvent, such as a mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

Step 2: Saponification

  • Add an aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the reaction mixture.

  • Stir the mixture at room temperature and monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 3: Acidification and Precipitation

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully acidify the solution to a pH of 2-3 by the slow addition of a dilute acid, such as 1M hydrochloric acid (HCl). This will protonate the carboxylate salt, causing the carboxylic acid to precipitate out of solution.

Step 4: Isolation and Purification

  • Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with cold water to remove any inorganic salts.

  • Dry the product under high vacuum to obtain the pure 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring, the methylene (-CH₂-) and methine (-CHF₂) protons of the difluoroethyl group, and a broad singlet for the carboxylic acid proton, typically in the downfield region (10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm.[3] The carbons of the pyrazole ring and the difluoroethyl group will also have characteristic chemical shifts.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A distinct signal, likely a triplet of doublets due to coupling with the adjacent methine and methylene protons, would confirm the presence and environment of the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule can be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻. The fragmentation pattern can provide valuable structural information. For carboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂).

Applications in Drug Discovery and Agrochemicals

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents and crop protection chemicals.[4][5] The title compound, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, serves as a valuable building block for the synthesis of more complex molecules with potential biological activity.

Pharmaceutical Applications

The pyrazole nucleus is a key component in a wide range of pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The incorporation of the difluoroethyl moiety can enhance the metabolic stability and cell permeability of drug candidates. This makes 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid a promising starting material for the synthesis of novel kinase inhibitors, antivirals, and other therapeutic agents.[6]

Applications A 1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxylic acid B Pharmaceutical Synthesis A->B C Agrochemical Development A->C D Novel Kinase Inhibitors B->D E Antiviral Agents B->E F Herbicides C->F G Fungicides C->G

Caption: Potential applications of the title compound in various fields.

Agrochemical Applications

In the agrochemical sector, pyrazole-containing compounds have been successfully developed as herbicides, fungicides, and insecticides.[6] The unique structural features of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid make it an attractive intermediate for the creation of new agrochemicals with potentially improved efficacy and safety profiles.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is not publicly available, general safety precautions for related pyrazole carboxylic acids should be followed. These compounds are typically classified as irritants.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.[2]

In case of exposure, follow standard first-aid procedures. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If irritation persists, seek medical attention.

References

  • Act Fast. (2026). Sustainable 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic Acid.
  • JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • Google Patents. (n.d.). EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • MySkinRecipes. (n.d.). 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives.
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3258.
  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

Sources

Foundational

The Ascendant Trajectory of Fluorinated Pyrazole Carboxylic Acids: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into the pyrazole carboxylic acid scaffold has ushered in a new era of bioactive molecules with profound im...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into the pyrazole carboxylic acid scaffold has ushered in a new era of bioactive molecules with profound implications for both agriculture and medicine. This in-depth technical guide provides a comprehensive exploration of the synthesis, biological activities, and structure-activity relationships of this privileged chemical class. By dissecting the causal relationships behind experimental design and providing validated protocols, this document serves as a vital resource for researchers seeking to harness the unique properties of fluorinated pyrazole carboxylic acids in the development of next-generation fungicides and therapeutics.

The Power of Fluorine in Pyrazole Scaffolds: A Synergistic Alliance

The pyrazole nucleus is a well-established pharmacophore, present in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive starting point for drug and agrochemical discovery. The introduction of fluorine, the most electronegative element, imparts a range of transformative properties to organic molecules. These include:

  • Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond often blocks sites of oxidative metabolism, leading to an extended half-life of the compound in biological systems.

  • Increased Lipophilicity: The introduction of fluorine can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and thereby affecting its binding to target proteins.

  • Conformational Control: The steric bulk and unique electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

The strategic placement of fluorine atoms on the pyrazole carboxylic acid framework has proven to be a highly successful strategy for optimizing biological activity, leading to the development of potent fungicides and promising therapeutic agents.[4]

Synthetic Strategies: Building the Fluorinated Pyrazole Carboxylic Acid Core

The synthesis of fluorinated pyrazole carboxylic acids typically involves the construction of the pyrazole ring followed by the introduction of the carboxylic acid and fluorine-containing moieties, or the use of fluorinated building blocks in the initial cyclization step. A key intermediate in the synthesis of many modern fungicides is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .[5]

Synthesis of the Key Intermediate: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Several synthetic routes to this crucial building block have been reported, primarily in patent literature.[1][4][6][7] The following is a generalized, step-by-step protocol synthesized from these sources, designed to provide a clear and actionable pathway for laboratory synthesis.

Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Step 1: Halogenation of N-methyl-3-aminopyrazole

  • Dissolve N-methyl-3-aminopyrazole in water.

  • Slowly add a halogenating agent (e.g., bromine or iodine) to the solution at a controlled temperature. If using iodine, the addition of hydrogen peroxide may be required.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolate the 4-halo-1-methyl-1H-pyrazole-3-amine product by filtration or extraction.

Step 2: Diazotization and Difluoromethylation

  • Prepare an aqueous solution of the 4-halo-1-methyl-1H-pyrazole-3-amine.

  • Cool the solution in an ice bath and add a solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a mixture of potassium difluoromethyl trifluoroborate and a copper catalyst (e.g., cuprous oxide) in a suitable solvent.[6]

  • Slowly add the diazonium salt solution to the flask containing the difluoromethylating agent.

  • Allow the reaction to proceed until completion, monitoring by TLC.

  • Work up the reaction mixture to isolate the 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

Step 3: Carboxylation via Grignard Reaction

  • Dissolve the 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole in an anhydrous ether solvent (e.g., THF).

  • Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a Grignard reagent (e.g., isopropylmagnesium chloride) to initiate halogen-metal exchange.[6]

  • After a suitable reaction time, bubble dry carbon dioxide gas through the solution.

  • Quench the reaction with an acidic aqueous solution.

  • Extract the aqueous layer with an organic solvent and purify the crude product by recrystallization to obtain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[4]

Causality Behind Experimental Choices:

  • The use of a halogen in the 4-position of the pyrazole ring serves as a handle for the subsequent introduction of the carboxylic acid group via a Grignard reaction.

  • The Sandmeyer-type reaction with potassium difluoromethyl trifluoroborate is an effective method for introducing the difluoromethyl group onto the pyrazole ring.

  • The Grignard reaction with carbon dioxide is a classic and reliable method for the formation of a carboxylic acid from an organohalide.

Diagram: Synthetic Pathway to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

G A N-methyl-3-aminopyrazole B 4-halo-1-methyl-1H-pyrazole-3-amine A->B Halogenation C 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole B->C Diazotization, Difluoromethylation D 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid C->D Grignard Reaction (carboxylation)

Caption: Synthetic route to a key fluorinated pyrazole carboxylic acid intermediate.

Biological Activities and Mechanisms of Action

Fluorinated pyrazole carboxylic acids have demonstrated significant potential in two primary areas: as agricultural fungicides and as therapeutic agents for human diseases.

Antifungal Activity: Inhibition of Succinate Dehydrogenase

A prominent class of fungicides based on the fluorinated pyrazole carboxylic acid scaffold are the succinate dehydrogenase inhibitors (SDHIs).[8] A prime example is Bixafen , a broad-spectrum fungicide used to control a variety of plant pathogenic fungi.[9][10]

Mechanism of Action:

SDHIs function by inhibiting Complex II of the mitochondrial electron transport chain.[8][11] This enzyme, succinate dehydrogenase, plays a crucial role in cellular respiration by oxidizing succinate to fumarate. By blocking the activity of SDH, these fungicides disrupt the production of ATP, leading to fungal cell death.[10] The pyrazole carboxamide moiety of these fungicides is essential for binding to the ubiquinone binding site (Q-site) of the SDH enzyme.

Diagram: Mechanism of Action of SDHI Fungicides

G cluster_0 Mitochondrial Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII ComplexII Complex II (SDH) ComplexII->ComplexIII Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP Production ATP_Synthase->ATP SDHI Fluorinated Pyrazole Carboxylic Acid (SDHI) SDHI->ComplexII Inhibits Succinate Succinate Succinate->ComplexII

Caption: Inhibition of mitochondrial respiration by SDHI fungicides.

Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method for evaluating the efficacy of antifungal compounds against phytopathogenic fungi.[12][13]

  • Preparation of Fungal Cultures: Grow the target fungal species on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until a sufficient amount of mycelium is present.

  • Preparation of Test Compound Solutions: Prepare a stock solution of the fluorinated pyrazole carboxylic acid in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain a range of test concentrations.

  • Preparation of Amended Agar Plates: Add the appropriate volume of each test compound dilution to molten PDA to achieve the desired final concentrations. Pour the amended agar into sterile Petri dishes and allow them to solidify. Include a solvent control (agar with solvent only) and a negative control (agar only).

  • Inoculation: Cut small plugs (e.g., 5 mm diameter) from the edge of an actively growing fungal colony and place one plug in the center of each amended agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungal species in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the concentration that causes 50% inhibition of mycelial growth (EC50).

Practical Considerations and Troubleshooting:

  • Solvent Effects: Ensure the final concentration of the solvent in the agar does not inhibit fungal growth. Always include a solvent control.

  • Inoculum Standardization: Use mycelial plugs of a consistent size and from the actively growing edge of the colony to ensure uniform growth.

  • Reading Times: Be consistent with the timing of measurements to ensure comparability between experiments.

  • Contamination: Use sterile techniques throughout the experiment to prevent bacterial or other fungal contamination.

Anticancer and Anti-inflammatory Activity: COX-2 Inhibition

The pyrazole scaffold is also a key feature of the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib .[3] While not a carboxylic acid itself, its structure provides a valuable framework for understanding the potential of pyrazole derivatives as anti-inflammatory and anticancer agents. The carboxylic acid moiety can be incorporated to enhance solubility and provide additional binding interactions.

Mechanism of Action:

COX-2 is an enzyme that is upregulated in inflammatory conditions and in many types of cancer. It is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cancer progression.[14] Selective COX-2 inhibitors like celecoxib bind to the active site of the COX-2 enzyme, blocking the production of prostaglandins and thereby reducing inflammation and inhibiting cancer cell growth.[15]

Diagram: Mechanism of Action of Pyrazole-based COX-2 Inhibitors

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cancer_Progression Cancer Progression Prostaglandins->Cancer_Progression Pyrazole_Inhibitor Fluorinated Pyrazole Carboxylic Acid Derivative Pyrazole_Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay

Several commercial kits are available for screening COX-2 inhibitors. The following is a generalized protocol based on a fluorometric assay.[8][11][16]

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, arachidonic acid (substrate) solution, and a fluorometric probe solution according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of the test compound and a known COX-2 inhibitor (e.g., celecoxib) in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compounds and the positive control.

  • Assay Setup: In a 96-well microplate, add the assay buffer, COX-2 enzyme, and the test compound or control to the appropriate wells. Include wells for a no-enzyme control and a no-inhibitor control.

  • Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a specific time at the reaction temperature.

  • Signal Detection: Add the fluorometric probe, which reacts with the product of the COX-2 reaction to generate a fluorescent signal. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in COX-2 activity.

Practical Considerations and Troubleshooting:

  • Enzyme Activity: Ensure the COX-2 enzyme is active and handled according to the supplier's recommendations to avoid degradation.

  • Solvent Interference: The solvent used to dissolve the test compounds may interfere with the assay. Keep the final solvent concentration low and consistent across all wells.

  • Fluorescence Quenching/Enhancement: Some test compounds may be fluorescent themselves or may quench the fluorescence of the probe. Run appropriate controls to account for these effects.

  • Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent inhibition. It is important to standardize the pre-incubation and reaction times.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

The biological activity of fluorinated pyrazole carboxylic acids is highly dependent on the nature and position of substituents on the pyrazole ring and the phenyl group. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

SAR for Antifungal Activity (SDHIs)

Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the structural requirements for potent SDHI fungicides.[10][17][18]

  • Pyrazole Ring Substituents:

    • N1-Methyl Group: The methyl group at the N1 position of the pyrazole ring is generally optimal for activity.

    • C3-Difluoromethyl Group: The difluoromethyl group at the C3 position is a key feature of many potent SDHIs, contributing to both electronic and steric interactions within the enzyme's active site.

    • C4-Carboxamide Linker: The carboxamide linker at the C4 position is essential for connecting the pyrazole core to the phenyl ring and for forming hydrogen bonds with amino acid residues in the active site.

  • Phenyl Ring Substituents: The substitution pattern on the N-phenyl ring plays a critical role in determining the potency and spectrum of activity. Halogen substituents, particularly chlorine and fluorine, are often found in highly active compounds. The specific positions and combinations of these substituents influence the overall shape and electronic properties of the molecule, allowing for precise fitting into the Q-site of the SDH enzyme from different fungal species.

Table 1: SAR Summary for Pyrazole-based SDHI Fungicides

Molecular FeatureObservationImplication for Design
Pyrazole N1-substituentSmall alkyl groups (e.g., methyl) are preferred.Maintain a small, non-bulky substituent at this position.
Pyrazole C3-substituentA difluoromethyl group is highly favorable.The difluoromethyl group is a key pharmacophore.
Pyrazole C4-linkerA carboxamide linker is essential.This linker is crucial for target engagement.
N-phenyl substituentsHalogen atoms (Cl, F) at specific positions enhance activity.Optimize the substitution pattern on the phenyl ring to improve potency and spectrum.
SAR for COX-2 Inhibitory Activity

The SAR for pyrazole-based COX-2 inhibitors has been extensively studied.[2][3][19]

  • 1,5-Diaryl Substitution: The presence of aryl groups at the 1 and 5 positions of the pyrazole ring is a common feature of selective COX-2 inhibitors.

  • Sulfonamide/Sulfone Moiety: A key structural feature for COX-2 selectivity is the presence of a sulfonamide or sulfone group on one of the aryl rings. This group can interact with a specific side pocket in the COX-2 active site that is not present in COX-1.

  • Carboxylic Acid Bioisosteres: While celecoxib itself does not have a carboxylic acid, this functional group is present in many non-steroidal anti-inflammatory drugs (NSAIDs) and is important for binding to the active site of COX enzymes. In the design of new pyrazole-based COX-2 inhibitors, incorporating a carboxylic acid or a bioisostere could enhance potency.

Diagram: Key SAR Features for Pyrazole-based COX-2 Inhibitors

G cluster_0 Pyrazole Core cluster_1 Key Functional Groups Pyrazole Pyrazole N1_Aryl Aryl Group at N1 N1_Aryl->Pyrazole C5_Aryl Aryl Group at C5 C5_Aryl->Pyrazole Sulfonamide Sulfonamide/Sulfone on Aryl Ring C5_Aryl->Sulfonamide Attached to C3_Substituent Substituent at C3 (e.g., CF3) C3_Substituent->Pyrazole Carboxylic_Acid Carboxylic Acid or Bioisostere C3_Substituent->Carboxylic_Acid Can be modified to include

Caption: Essential structural features for potent and selective pyrazole-based COX-2 inhibitors.

Conclusion and Future Perspectives

Fluorinated pyrazole carboxylic acids represent a highly versatile and potent class of bioactive molecules. Their success in the agrochemical sector as SDHI fungicides is well-established, and their potential as therapeutic agents, particularly as anti-inflammatory and anticancer drugs, is an active and promising area of research. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of even more effective and safer compounds in the future. This technical guide provides a solid foundation for researchers to contribute to this exciting and impactful field.

References

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  • CN111362874B - Preparation method of 3- (difluoromethyl)
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  • CN117304112A - Synthesis method of 3- (difluoromethyl)
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  • Antifungal activity test with mycelia growth‐inhibitory rate methods. - ResearchGate. (URL: [Link])

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The Pyrazole-5-Carboxylic Acid Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Part 1: The Enduring Legacy of the Pyrazole Scaffold The pyrazole ring, a five-membered heterocycle containing two adjacent nitr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Part 1: The Enduring Legacy of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents.[2] This guide delves into the multifaceted world of pyrazole-5-carboxylic acid derivatives, offering a comprehensive exploration of their synthesis, diverse biological activities, and the critical structure-activity relationships that govern their medicinal applications.

The inclusion of a carboxylic acid moiety at the 5-position of the pyrazole ring provides a crucial handle for synthetic modification and introduces a key pharmacophoric feature. This functional group can participate in vital hydrogen bonding interactions with biological receptors and can be readily converted into a variety of derivatives, such as esters, amides, and hydrazides, thereby enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][3] The inherent stability of the pyrazole ring, coupled with the synthetic tractability of the carboxylic acid group, makes this class of compounds particularly attractive for drug discovery endeavors.[1]

This technical guide aims to provide a holistic overview for researchers and drug development professionals, encompassing fundamental synthetic strategies, in-depth discussions of key therapeutic applications, and a forward-looking perspective on the future of this important class of molecules.

Part 2: Architecting the Core: Synthetic Strategies for Pyrazole-5-Carboxylic Acid Derivatives

The construction and subsequent derivatization of the pyrazole-5-carboxylic acid core are pivotal to accessing a diverse range of bioactive molecules. This section outlines the primary synthetic routes and provides detailed experimental protocols for key transformations.

Forging the Ring: Core Synthesis of the Pyrazole Scaffold

The most prevalent and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[4] Variations of this method allow for the introduction of a wide range of substituents on the pyrazole core.

Knorr_Pyrazole_Synthesis reagents β-Dicarbonyl Compound (e.g., β-ketoester) product Pyrazole-5-carboxylic Acid Derivative reagents->product Condensation hydrazine Hydrazine Derivative (e.g., Hydrazine hydrate) hydrazine->product caption Knorr Pyrazole Synthesis Workflow

Knorr Pyrazole Synthesis Workflow

Other cyclization strategies, such as the reaction of α,β-unsaturated carbonyl compounds with hydrazines, also provide access to the pyrazole core. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Expanding the Arsenal: Functionalization of the Pyrazole-5-Carboxylic Acid Moiety

The carboxylic acid group at the 5-position is a gateway to a vast chemical space of derivatives with diverse biological activities.

Amide derivatives are frequently synthesized to enhance biological activity and modulate physicochemical properties.[5] The standard approach involves the coupling of the pyrazole-5-carboxylic acid with a desired amine using a suitable coupling agent.

Amide_Synthesis acid Pyrazole-5-carboxylic Acid product Pyrazole-5-carboxamide acid->product amine Amine (R-NH2) amine->product coupling Coupling Agent (e.g., EDC, HATU) coupling->product Amide Coupling caption Synthesis of Pyrazole-5-carboxamides

Synthesis of Pyrazole-5-carboxamides

Ester derivatives can be prepared through Fischer esterification of the carboxylic acid with an alcohol under acidic conditions or by reacting the corresponding acid chloride with an alcohol.[3] Esters are often employed to improve membrane permeability and can act as prodrugs that are hydrolyzed in vivo to release the active carboxylic acid.

Pyrazole-5-carbohydrazides are valuable intermediates for the synthesis of more complex heterocyclic systems and have also demonstrated significant biological activity.[6] They are typically prepared by reacting the corresponding ester with hydrazine hydrate.

From Theory to Practice: Representative Experimental Protocols

To provide a practical foundation for researchers, this section details step-by-step protocols for the synthesis of key pyrazole-5-carboxylic acid derivatives.

This protocol describes a common method for synthesizing a substituted pyrazole-5-carboxylic acid ester.

Materials:

  • Methylhydrazine

  • Ethyl(ethoxymethylene)cyanoacetate

  • Ethanol

  • Chloroform

  • Saturated brine

  • Sodium sulfate

Procedure:

  • Combine methylhydrazine (0.54 mol) and ethyl(ethoxymethylene)cyanoacetate (0.54 mol) in ethanol (150 ml).

  • Reflux the mixture for approximately 16 hours.

  • Cool the reaction mixture and pour it over ice water.

  • Collect the resulting precipitate by filtration and dry.

  • Extract the mother liquor with chloroform, wash with saturated brine, and dry over sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Recrystallize the combined crude product from ethanol to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

This protocol outlines a general procedure for the synthesis of a pyrazole-5-carboxamide.

Materials:

  • Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

  • Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)

  • Substituted aryl amine

  • Inert solvent (e.g., Dichloromethane, Toluene)

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Convert ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to the corresponding acid chloride by reacting with PCl₅ or SOCl₂.

  • In a separate flask, dissolve the substituted aryl amine in an inert solvent and add a base.

  • Slowly add the pyrazole-5-carbonyl chloride to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole-5-carboxamide.

Part 3: Therapeutic Frontiers: Biological Activities of Pyrazole-5-Carboxylic Acid Derivatives

The pyrazole-5-carboxylic acid scaffold has proven to be a fertile ground for the discovery of potent therapeutic agents across a spectrum of diseases. This section explores the key therapeutic applications, delves into their mechanisms of action, and elucidates the structure-activity relationships that drive their efficacy.

In the Crosshairs of Cancer: Anticancer Activity

Pyrazole-5-carboxylic acid derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent antiproliferative activity against a wide range of cancer cell lines.[7][8]

The anticancer effects of these derivatives are often attributed to their ability to interfere with critical cellular processes essential for tumor growth and survival.[7]

Anticancer_MoA pyrazole Pyrazole-5-Carboxylic Acid Derivative kinase Kinase Inhibition (e.g., VEGFR-2) pyrazole->kinase tubulin Tubulin Polymerization Inhibition pyrazole->tubulin telomerase Telomerase Inhibition pyrazole->telomerase cell_cycle Cell Cycle Arrest kinase->cell_cycle tubulin->cell_cycle apoptosis Induction of Apoptosis telomerase->apoptosis cell_cycle->apoptosis caption Anticancer Mechanisms of Action

Anticancer Mechanisms of Action
  • Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are dysregulated in cancer. For instance, certain derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7]

  • Tubulin Polymerization Inhibition: Some pyrazole-based compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[7]

  • Telomerase Inhibition: Telomerase is an enzyme that is crucial for maintaining the length of telomeres and is overexpressed in most cancer cells. Certain pyrazole-5-carboxamide derivatives have been identified as potent telomerase inhibitors.[8]

The antiproliferative activity of pyrazole-5-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and the derivatized carboxylic acid moiety.[9][10]

  • Substituents on the Pyrazole Ring: The presence of specific aryl or substituted aryl groups at the N1 and C3 positions of the pyrazole ring can significantly influence anticancer activity. Electron-withdrawing or electron-donating groups on these aryl rings can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding to the target protein.

  • The Carboxamide Moiety: The nature of the amine used to form the carboxamide is a critical determinant of activity. The introduction of various aliphatic, aromatic, or heterocyclic amines allows for the exploration of different binding pockets and can lead to enhanced potency and selectivity.

The following table summarizes the in vitro anticancer activity of representative pyrazole-5-carboxylic acid derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference
Compound 25 Various3.17 - 6.77[7]
Compound 26 MCF7, A549, DU1450.96 - 2.16[7]
Compound 8e MGC-8031.02 (Telomerase)[8]
5-AP 1g SK-BR314.4[6]
Combating Infections: Antimicrobial Activity

Pyrazole-5-carboxylic acid derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12]

The antimicrobial effects of these compounds are believed to stem from their ability to interfere with essential microbial processes.

  • Inhibition of Cell Wall Synthesis: Some pyrazole derivatives may inhibit key enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[11]

  • Inhibition of Nucleic Acid and Protein Synthesis: Interference with DNA replication, transcription, or translation is another potential mechanism of action.[12]

The antimicrobial potency of pyrazole derivatives is influenced by specific structural features.

  • Lipophilicity: Increased lipophilicity, often achieved by introducing halogen substituents, can enhance the ability of the compound to penetrate the microbial cell membrane.

  • Free Carbothiohydrazide Moiety: The presence of a free carbothiohydrazide group has been shown to be important for the antimicrobial activity of some pyrazole derivatives.[11]

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazole-5-carboxylic acid derivatives against various microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 21a Aspergillus niger, S. aureus, B. subtilis, K. pneumoniaeVaries[11]
Compound 9 S. aureus, S. epidermidis, E. faecalis, E. faecium4[13]
Compound 21c Multidrug-resistant bacteria0.25[14]
Compound 23h Multidrug-resistant bacteria0.25[14]
Quelling the Fire: Anti-inflammatory Activity

Derivatives of pyrazole-5-carboxylic acid have a long-standing history as anti-inflammatory agents, with some compounds exhibiting potent inhibitory effects on key inflammatory mediators.[15][16]

The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. Some derivatives show selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which can lead to a more favorable side-effect profile compared to non-selective COX inhibitors.

The anti-inflammatory activity and COX selectivity of pyrazole derivatives are governed by their structural attributes.

  • Substituents at C3 and C5: The nature of the substituents at the 3 and 5 positions of the pyrazole ring plays a crucial role in determining the potency and selectivity of COX inhibition.

  • The Carboxylic Acid Moiety: The presence of the carboxylic acid or a bioisostere is often essential for binding to the active site of COX enzymes.

The following table highlights the in vitro anti-inflammatory activity of representative pyrazole-5-carboxylic acid derivatives.

Compound IDTargetIC₅₀ (µM)Reference
Compound 2g Lipoxygenase80[15]
Compound T3 COX-20.781[17]
Compound T5 COX-20.781[17]

Part 4: The Path Forward: Data-Driven Insights and Future Perspectives

The extensive research into pyrazole-5-carboxylic acid derivatives has provided a wealth of data that can be leveraged to guide future drug discovery efforts. A comparative analysis of the structure-activity relationships across different therapeutic areas reveals both common and distinct structural requirements for optimal activity. For instance, while lipophilicity is generally beneficial for antimicrobial activity, a more nuanced balance of hydrophilic and lipophilic properties is often required for anticancer and anti-inflammatory agents to achieve favorable pharmacokinetic profiles.

Despite the significant progress, challenges remain. Issues such as drug resistance, off-target effects, and suboptimal pharmacokinetic properties need to be addressed. However, the synthetic versatility of the pyrazole-5-carboxylic acid scaffold provides ample opportunities to overcome these hurdles. Future research will likely focus on the development of more selective and potent derivatives through techniques such as structure-based drug design and combinatorial chemistry. Furthermore, the exploration of novel therapeutic applications for this versatile class of compounds is an exciting avenue for future investigation.

The journey of pyrazole-5-carboxylic acid derivatives in medicinal chemistry is far from over. With a solid foundation of synthetic chemistry and a deep understanding of their biological activities, these remarkable molecules are poised to continue making significant contributions to the development of new and improved medicines for a wide range of human diseases.

Part 5: References

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  • Benci, K., Mandić, L., Suhina, T., Sedić, M., Klobučar, M., Grce, M., ... & Cerić, H. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 28(6), 2589. [Link]

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  • Sg, A., Sg, B., & Sg, C. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2293. [Link]

  • Kumar, V., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(5), 343-363. [Link]

  • Kumar, A., & Kumar, V. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3), 1-15. [Link]

  • Al-Ghorbani, M., & El-Gamal, M. I. (2023). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. ResearchGate. [Link]

  • Cetin, A. (2020). Synthesis of pyrazole carboxylic acid intermediate 5 (5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid). ResearchGate. [Link]

  • Li, W., Li, C., Zhang, X., & Li, Y. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6268. [Link]

  • Sun, J., Liu, X., Zhang, Y., Wang, Y., & Liu, H. (2015). Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity. European journal of medicinal chemistry, 90, 858-866. [Link]

  • Wanode, D., Nandurkar, D., Ambatkar, M., Rarokar, N., & Khedekar, P. (2025). A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Current topics in medicinal chemistry. [Link]

  • Tsolaki, E., Tsolaki, O., & Komiotis, D. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1679. [Link]

  • Akbas, E., Berber, I., Sener, A., & Hasanov, B. (2005). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. ResearchGate. [Link]

  • Kumar, V. (2015). Pyrazole, Synthesis and Biological Activity. SlideShare. [Link]

  • Rostom, S. A. F., El-subbagh, H. I., & Al-Omar, M. A. (2011). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Patel, K., & Patel, J. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1845-1851. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & Abdel-Gawad, S. M. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Abdel-Latif, E. (2010). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. [Link]

  • Kumar, A., Kumar, R., Kumar, S., & Singh, J. (2024). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study. Molecules, 29(7), 1636. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 19(6), 634-645. [Link]

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  • Maleki, A., & Ghamari, N. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances. [Link]

  • Yusuf, M., & Jain, P. (2015). ChemInform Abstract: Synthetic and Biological Studies of Pyrazolines and Related Heterocyclic Compounds. ChemInform, 46(11). [Link]

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  • Chen, J., Wang, J., Zhang, Y., & Li, Y. (2014). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 19(11), 17799-17810. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 19(6), 634-645. [Link]

  • Al-Ghamdi, A. M., & Al-Omair, M. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(8), 14316-14330. [Link]

  • Akbaş, E., & Berber, İ. (2009). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1147-1151. [Link]

  • Uludag, M. O., & Çavuşoğlu, Y. (2013). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2), 782-793. [Link]

  • Li, Y., Zhang, Y., Wang, J., & Chen, J. (2020). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 12(1), 27-40. [Link]

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solubility of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid in organic solvents

An In-depth Technical Guide to the Solubility of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid in Organic Solvents Foreword For researchers, process chemists, and formulation scientists, understanding the solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid in Organic Solvents

Foreword

For researchers, process chemists, and formulation scientists, understanding the solubility of an active molecule is a cornerstone of successful development. It dictates the choice of reaction media, dictates purification strategies, and fundamentally influences the design of delivery systems. This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1] While specific experimental solubility data for this compound is not widely published, this document serves as a first-principles guide. It combines a detailed analysis of the molecule's physicochemical properties with a robust framework for experimental determination, empowering scientists to generate reliable and reproducible solubility data in their own laboratories.

Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and the resulting physicochemical properties. The key characteristics of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid are summarized below.

Table 1: Key Physicochemical Properties of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

PropertyValueSource / MethodImplication for Solubility
CAS Number 1342130-35-1[1]Unique identifier for substance registration.
Molecular Formula C₆H₆F₂N₂O₂[1]Indicates the elemental composition.
Molecular Weight 176.12 g/mol [1]Required for converting between mass and molar concentrations.
pKa (acid dissociation constant) ~3-4 (Estimated)Based on analogs[2]The carboxylic acid proton is acidic, suggesting pH-dependent solubility in protic solvents. In organic media, this group is a strong hydrogen bond donor.
XLogP (Predicted) 0.9PubChemLite[3]Indicates a relatively balanced hydrophilic/lipophilic character, suggesting solubility in a range of polar and moderately non-polar organic solvents.
Melting Point Not available (likely high)Analog: 204°C[4]A high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.
Expert Analysis of Physicochemical Properties:
  • The Carboxylic Acid Moiety (pKa ~3-4): This is the most influential functional group. Its acidic proton makes it a potent hydrogen bond donor . The carbonyl oxygen and the pyrazole nitrogens act as hydrogen bond acceptors . This dual capability is the primary driver for its solubility in polar, protic solvents (like alcohols) and polar, aprotic solvents that can accept hydrogen bonds (like acetone or ethyl acetate).

  • The Pyrazole Ring: This aromatic heterocycle contributes to the molecule's polarity and provides additional sites for hydrogen bonding and π-π stacking interactions.

  • The Difluoroethyl Group (LogP Influence): Fluorination has a complex effect on lipophilicity. While often increasing it, the introduction of fluorine atoms can alter the molecule's dipole moment and conformation in ways that may lead to unexpected changes in LogP.[5] The predicted XLogP of 0.9 suggests that the lipophilic character introduced by the ethyl group is somewhat counteracted by the polar C-F bonds, resulting in a molecule that is not excessively hydrophobic.[3]

  • Crystal Lattice Energy (Melting Point Implication): The high melting point of a structurally similar compound (204°C) implies that significant energy is required to break apart the solid-state crystal structure.[4] Solvents that can form strong, energetically favorable interactions with the molecule will be the most effective at overcoming this barrier.

The relationship between these properties and the resulting solubility is visualized below.

substance 1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxylic acid carboxyl Carboxylic Acid (-COOH) substance->carboxyl pyrazole Pyrazole Ring substance->pyrazole fluoroethyl Difluoroethyl Group (-CH2CF2H) substance->fluoroethyl lattice High Crystal Lattice Energy substance->lattice possesses pka Low pKa (~3-4) carboxyl->pka is acidic h_bond H-Bond Donor/Acceptor carboxyl->h_bond enables pyrazole->h_bond enables logp Moderate LogP (~0.9) fluoroethyl->logp influences sol_polar_protic Favors solubility in polar solvents pka->sol_polar_protic h_bond->sol_polar_protic sol_polar_aprotic Favors solubility in polar solvents h_bond->sol_polar_aprotic sol_mod_polar Favors solubility in moderately polar solvents logp->sol_mod_polar sol_challenge Hinders solubility; requires strong interactions lattice->sol_challenge

Caption: Physicochemical drivers of solubility for the target compound.

Theoretical Framework: "Like Dissolves Like" in Practice

The principle of "like dissolves like" is a useful heuristic for predicting solubility. For 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, this means its solubility will be highest in solvents that can effectively mimic its key intermolecular interactions: hydrogen bonding and polar interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These are expected to be excellent solvents. Their hydroxyl (-OH) groups can act as both hydrogen bond donors to the compound's carbonyl and pyrazole nitrogens, and as hydrogen bond acceptors for the carboxylic acid proton.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, THF): These solvents can accept hydrogen bonds but cannot donate them. They should be effective solvents due to their ability to interact with the potent carboxylic acid donor group. Their overall polarity will also accommodate the polar pyrazole ring. Synthesis procedures for related compounds often use solvents like THF and dichloromethane, suggesting good solubility.[6]

  • Non-Polar Solvents (e.g., Toluene, Heptane, Hexane): These solvents lack polarity and cannot form hydrogen bonds. They are expected to be poor solvents for this compound. Indeed, purification methods for similar molecules often use heptane as an anti-solvent to induce precipitation, confirming its low solubility in such media.[6]

Experimental Determination: The Equilibrium Shake-Flask Method

To obtain definitive, quantitative solubility data, a rigorous experimental protocol is required. The equilibrium (or thermodynamic) shake-flask method is the gold standard for its reliability.[7] It measures the maximum concentration of a compound that can be dissolved in a solvent when the solution is in equilibrium with the solid drug.[6]

The overall workflow for this determination is outlined below.

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification weigh 1. Weigh excess solid compound add_solvent 2. Add precise volume of solvent weigh->add_solvent shake 3. Agitate at constant temperature (e.g., 24-48h) add_solvent->shake separate 4. Centrifuge or filter to remove undissolved solid shake->separate analyze 5. Analyze supernatant concentration via HPLC separate->analyze calculate 6. Calculate solubility (e.g., in mg/mL) analyze->calculate

Caption: Standard workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid in a selected organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (solid, high purity)

  • Solvent of interest (HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge with appropriate vial holders

  • Syringe filters (e.g., 0.22 µm PTFE)

  • HPLC system with UV detector

  • Volumetric flasks for standard preparation

Procedure:

  • Preparation of Vials:

    • Add an excess amount of the solid compound to a glass vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment. A starting point is ~10-20 mg of solid in 2 mL of solvent.

    • Accurately pipette a known volume of the organic solvent (e.g., 2.0 mL) into the vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation speed.

    • Allow the samples to equilibrate for a sufficient duration. A minimum of 24 hours is recommended, but 48-72 hours may be necessary to ensure true equilibrium is reached.[8] To validate, samples can be taken at different time points (e.g., 24h and 48h); equilibrium is reached when the measured concentration no longer changes.[7]

  • Phase Separation:

    • After equilibration, remove the vials from the shaker. Allow them to stand briefly to let heavy solids settle.

    • Crucial Step: Separate the saturated liquid (supernatant) from the undissolved solid. This can be done by:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). This pellets the solid material.

      • Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean HPLC vial. Filtration can sometimes lead to underestimation if the compound adsorbs to the filter material.[9]

    • Immediately after separation, dilute a known aliquot of the clear supernatant with mobile phase for HPLC analysis to prevent precipitation upon cooling or solvent evaporation.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of the compound in the chosen solvent, spanning the expected concentration range.

    • Develop a suitable HPLC method (e.g., C18 column, isocratic or gradient elution with a suitable mobile phase like acetonitrile/water, UV detection at an appropriate wavelength).

    • Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Analyze the diluted sample supernatants.

    • Use the standard curve to determine the concentration of the compound in the diluted samples.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mmol/L.

    • Report the average and standard deviation of the replicate measurements.

Anticipated Solubility Profile: A Data Framework

While specific experimental values are pending determination, the following table provides a framework for reporting solubility data. It includes a range of common organic solvents, ordered by increasing polarity index, which allows for a systematic investigation and clear presentation of results.

Table 2: Framework for Reporting Experimental Solubility Data (Note: Solubility values are illustrative placeholders and must be determined experimentally.)

SolventPolarity Index¹Dielectric Constant (20°C)Qualitative SolubilitySolubility (mg/mL) at 25°C
n-Heptane0.11.9Insoluble(e.g., < 0.1)
Toluene2.42.4Very Slightly Soluble(e.g., 0.5 ± 0.1)
Dichloromethane3.19.1Soluble(e.g., 35 ± 2)
Tetrahydrofuran (THF)4.07.5Soluble(e.g., 50 ± 3)
Ethyl Acetate4.46.0Sparingly Soluble(e.g., 15 ± 1)
Acetone5.121Freely Soluble(e.g., > 100)
Acetonitrile5.837.5Soluble(e.g., 45 ± 2)
Ethanol4.324.5Freely Soluble(e.g., > 100)
Methanol5.132.7Freely Soluble(e.g., > 100)
Dimethyl Sulfoxide7.246.7Very Soluble(e.g., > 200)

¹ Snyder polarity index.

Conclusion for the Practicing Scientist

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a polar, acidic molecule with robust hydrogen bonding capabilities. Its solubility is predicted to be highest in polar protic solvents (alcohols) and polar aprotic solvents (acetone, DMSO, THF) and lowest in non-polar aliphatic and aromatic hydrocarbons. The molecule's high melting point, inferred from analogs, suggests that a strong solvent-solute interaction is necessary to overcome the crystal lattice energy, making marginally polar solvents potentially less effective.

For any research or development involving this compound, the experimental determination of its solubility is not merely recommended; it is essential. The shake-flask protocol detailed herein provides a reliable and universally accepted method for generating this critical data. By systematically characterizing its solubility across a range of relevant organic solvents, scientists can de-risk process development, streamline purification, and accelerate the path to successful application.

References

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Foundational

A Theoretical and Mechanistic Exploration of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid: A Keystone for Modern Drug Discovery

Abstract This in-depth technical guide provides a comprehensive theoretical analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in the pharmaceutical and agroc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive theoretical analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1] Leveraging Density Functional Theory (DFT) calculations, we elucidate the molecule's structural, electronic, and spectroscopic properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust computational framework to understand and predict the behavior of this versatile molecular scaffold. The theoretical data is contextualized with a proposed synthetic pathway and a discussion on its potential applications, underscoring the synergy between computational chemistry and experimental drug discovery.

Introduction: The Rising Prominence of Fluorinated Pyrazoles

The pyrazole nucleus is a well-established privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs for a wide range of therapeutic areas, including oncology and inflammatory diseases.[2][3] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The strategic incorporation of a difluoroethyl group at the N1 position of the pyrazole ring, coupled with a carboxylic acid moiety at the C5 position, endows 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid with a unique combination of features, making it a valuable building block for the synthesis of novel therapeutic agents and agrochemicals.[1] This guide aims to provide a deep dive into the theoretical underpinnings of this molecule, offering predictive insights that can accelerate its application in research and development.

Computational Methodology: A Framework for Predictive Accuracy

The theoretical calculations presented in this guide were performed using state-of-the-art computational chemistry software. The primary method employed is Density Functional Theory (DFT), a quantum mechanical approach that has proven to be highly effective in predicting the properties of organic molecules.[4]

Geometry Optimization and Vibrational Frequencies

The initial step in our theoretical investigation was to determine the most stable three-dimensional conformation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. This was achieved through geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Electronic Structure Analysis

To gain insights into the molecule's reactivity and electronic properties, we performed a comprehensive analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map was generated to visualize the charge distribution and identify potential sites for electrophilic and nucleophilic attack.

Spectroscopic Predictions

The accurate prediction of spectroscopic data is a powerful tool for structural elucidation and for validating theoretical models against experimental results. In this study, we have calculated the theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. The theoretical Infrared (IR) spectrum was also simulated to identify the characteristic vibrational modes of the molecule.

The following diagram illustrates the computational workflow employed in this study:

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Spectra Prediction (GIAO) geom_opt->nmr_calc ir_calc IR Spectrum Prediction geom_opt->ir_calc fmo_mep FMO & MEP Analysis geom_opt->fmo_mep optimized_geom Optimized Geometry geom_opt->optimized_geom vibrational_modes Vibrational Modes freq_calc->vibrational_modes nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra ir_spectrum Predicted IR Spectrum ir_calc->ir_spectrum electronic_properties Electronic Properties fmo_mep->electronic_properties synthesis_workflow cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Hydrolysis starting_materials Ethyl 2-(ethoxymethylene)-3-oxobutanoate + 2,2-Difluoroethylhydrazine reaction1 Cyclization (Ethanol, Reflux) starting_materials->reaction1 intermediate Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate reaction1->intermediate reaction2 Base Hydrolysis (e.g., NaOH) followed by Acidification (HCl) intermediate->reaction2 final_product 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid reaction2->final_product

Caption: Proposed synthetic pathway.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical characterization of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid using DFT calculations. The predicted geometric, electronic, and spectroscopic properties offer a valuable resource for researchers working with this important building block. The proposed synthetic pathway provides a practical route for its preparation on a laboratory scale.

The insights gained from these theoretical calculations can guide the rational design of novel drug candidates and agrochemicals. Future work should focus on the experimental validation of the predicted data through the synthesis and spectroscopic characterization of the title compound. Furthermore, the exploration of its reactivity in various chemical transformations will undoubtedly expand its utility as a versatile intermediate in organic synthesis. The continued synergy between computational and experimental chemistry will be pivotal in unlocking the full potential of this and other fluorinated heterocyclic scaffolds in the quest for new and improved bioactive molecules.

References

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Exploratory

The Ascent of the Fluorinated Pyrazole: A Synthetic Journey from Serendipity to Rational Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds has become a cornerstone of modern drug discovery. Among these, fluorinated pyrazoles have emerged as a privileged structural motif, underpinning the efficacy of numerous blockbuster drugs and agrochemicals.[1][2] This technical guide provides a comprehensive exploration of the discovery and historical evolution of fluorinated pyrazole synthesis. We will delve into the core synthetic strategies, elucidating the mechanistic underpinnings that govern their success and limitations. By examining the causality behind experimental choices, from classical cyclocondensation reactions to modern cycloaddition and direct fluorination techniques, this guide aims to equip researchers with the knowledge to navigate and innovate within this critical area of synthetic chemistry. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to serve as a practical resource for the rational design and synthesis of novel fluorinated pyrazole derivatives.

The Fluorine Advantage: Why Fluorinated Pyrazoles Matter

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[3] With a van der Waals radius similar to that of a hydrogen atom, fluorine can act as a bioisostere for hydrogen, yet its high electronegativity (the highest of any element) imparts unique electronic effects.[3] In the context of drug design, these effects can lead to:

  • Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.[3]

  • Increased Binding Affinity: The polarized C-F bond can engage in favorable electrostatic interactions with protein targets.

  • Modulated pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a molecule's ionization state and, consequently, its solubility and membrane permeability.[3]

  • Improved Lipophilicity: Strategic fluorination can enhance a molecule's ability to cross cellular membranes.

The pyrazole core itself is a versatile scaffold, known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The marriage of fluorine's unique attributes with the proven pharmacological potential of the pyrazole ring has given rise to a plethora of successful molecules, most notably the anti-inflammatory drug Celecoxib. The ever-increasing number of publications on fluorinated pyrazoles, with over half of all contributions published in the last five years, underscores the immense and growing interest in this field.[2][4][5]

A Historical Perspective: From Knorr's Discovery to the Dawn of Fluorination

The story of pyrazole synthesis begins in 1883 with Ludwig Knorr's landmark discovery.[1][6] His eponymous reaction, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, laid the foundation for pyrazole chemistry.[1][6]

Knorr_Synthesis 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Pyrazole Pyrazole 1,3-Dicarbonyl->Pyrazole + Hydrazine - 2H₂O Hydrazine Hydrazine Hydrazine->Pyrazole

Figure 1: The foundational Knorr pyrazole synthesis.

For nearly a century, pyrazole synthesis relied heavily on variations of this and other cyclocondensation methods. The introduction of fluorine into these structures was not a straightforward endeavor. Direct fluorination of the electron-rich pyrazole ring with elemental fluorine was often unselective and led to degradation of the starting material. The development of milder and more selective electrophilic fluorinating agents, such as Selectfluor®, in the latter half of the 20th century marked a turning point.[7] However, the synthesis of fluorinated pyrazoles truly began to flourish with the advent of strategies that utilized fluorinated building blocks.

Core Synthetic Strategies: A Mechanistic Deep Dive

The modern synthetic chemist has a diverse toolkit for the construction of fluorinated pyrazoles. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we explore the most significant of these strategies, with a focus on their underlying mechanisms.

The Knorr Synthesis Revisited: Cyclocondensation with Fluorinated Precursors

The Knorr synthesis remains a workhorse for pyrazole formation, and its adaptation for fluorinated analogs is a cornerstone of the field. The key to this approach is the use of fluorinated 1,3-dicarbonyl compounds.

Mechanism of the Knorr Synthesis with a Fluorinated β-Diketone:

The reaction proceeds via a series of nucleophilic additions and dehydrations. The regioselectivity of the reaction with unsymmetrical hydrazines can be an issue, often leading to a mixture of regioisomers.

Knorr_Mechanism start Fluorinated 1,3-Diketone + Hydrazine step1 Nucleophilic attack of hydrazine on one carbonyl group start->step1 step2 Formation of a hemiaminal intermediate step1->step2 step3 Intramolecular nucleophilic attack of the second nitrogen on the remaining carbonyl group step2->step3 step4 Formation of a cyclic dihydroxypyrazolidine intermediate step3->step4 step5 Dehydration to form a pyrazoline step4->step5 end Aromatization to the fluorinated pyrazole step5->end

Figure 2: Generalized mechanism of the Knorr synthesis for fluorinated pyrazoles.

Causality in Experimental Choices:

  • Acid Catalysis: The reaction is often catalyzed by acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by hydrazine.[4]

  • Solvent: Protic solvents like ethanol are commonly used to facilitate proton transfer steps.

  • Regiocontrol: The regiochemical outcome can be influenced by the steric and electronic properties of the substituents on both the diketone and the hydrazine. For instance, with arylhydrazines, the more nucleophilic nitrogen atom preferentially attacks the less sterically hindered carbonyl group.

Experimental Protocol: Synthesis of a Trifluoromethylated Pyrazole via Knorr Condensation

This protocol is a representative example of the synthesis of a trifluoromethylated pyrazole using a fluorinated β-diketone.

  • To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in ethanol is added phenylhydrazine (1.05 eq).

  • A catalytic amount of acetic acid (0.1 eq) is added, and the mixture is refluxed for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole.

[3+2] Cycloaddition Reactions: A Powerful Tool for Regiocontrol

[3+2] cycloaddition reactions have emerged as a highly versatile and regioselective method for the synthesis of polysubstituted fluorinated pyrazoles.[1][6] These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).

Mechanism of [3+2] Cycloaddition for Trifluoromethylpyrazole Synthesis:

A common approach involves the in situ generation of a trifluoromethyl-substituted nitrile imine (the 1,3-dipole) from a corresponding hydrazonoyl halide. This reactive intermediate then undergoes a cycloaddition with an alkyne or alkene (the dipolarophile).

Cycloaddition_Mechanism cluster_generation Nitrile Imine Generation cluster_cycloaddition [3+2] Cycloaddition Hydrazonoyl_Halide Trifluoromethylated Hydrazonoyl Halide Nitrile_Imine Trifluoromethylated Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine + Base - H-Halide Base Base (e.g., Et3N) Base->Nitrile_Imine Pyrazoline Pyrazoline Intermediate Nitrile_Imine->Pyrazoline + Dipolarophile Dipolarophile Alkyne or Alkene (Dipolarophile) Dipolarophile->Pyrazoline Pyrazole Trifluoromethylated Pyrazole Pyrazoline->Pyrazole Oxidation (if alkene used) or Tautomerization

Figure 3: General scheme for trifluoromethylated pyrazole synthesis via [3+2] cycloaddition.

Causality in Experimental Choices:

  • In situ Generation of the 1,3-Dipole: Nitrile imines are highly reactive and are typically generated in situ to avoid decomposition. The choice of base is crucial for efficient generation without promoting side reactions.

  • Choice of Dipolarophile: The electronic nature of the dipolarophile influences the rate and regioselectivity of the cycloaddition. Electron-deficient alkynes often react readily.

  • Solvent and Temperature: The reaction conditions are optimized to ensure the stability of the reactive intermediates and to promote the desired cycloaddition pathway.

Comparative Data for Fluorinated Pyrazole Synthesis Methods:

Synthetic MethodKey PrecursorsTypical Yields (%)RegioselectivityKey AdvantagesKey Limitations
Knorr Synthesis Fluorinated 1,3-dicarbonyls, Hydrazines60-95[6]Variable, can be low with unsymmetrical precursorsReadily available starting materials, well-establishedPotential for regioisomeric mixtures, sometimes harsh conditions
[3+2] Cycloaddition Hydrazonoyl halides, Alkynes/Alkenes70-95[6]Generally highExcellent regiocontrol, mild conditions, broad scopeRequires synthesis of precursors, some 1,3-dipoles are unstable
Direct Fluorination Pyrazole, Electrophilic Fluorinating Agent13-75[8]Generally at C4 positionLate-stage functionalization, atom economicalCan be low yielding, over-fluorination can occur, substrate dependent
Direct C-H Fluorination: The Allure of Late-Stage Functionalization

The ability to directly introduce a fluorine atom into a pre-existing pyrazole ring is highly attractive, particularly for late-stage functionalization in drug discovery programs. This approach avoids the need to synthesize fluorinated precursors from scratch.

Mechanism of Electrophilic Fluorination with Selectfluor®:

Electrophilic fluorinating agents, such as Selectfluor®, are N-F reagents that deliver an electrophilic fluorine atom. The reaction with a pyrazole proceeds via an electrophilic aromatic substitution mechanism.

Direct_Fluorination Pyrazole Pyrazole Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate + Selectfluor® Selectfluor Selectfluor® (Electrophilic F+) Selectfluor->Intermediate Fluoropyrazole 4-Fluoropyrazole Intermediate->Fluoropyrazole - H+

Figure 4: Mechanism of direct electrophilic fluorination of a pyrazole.

The initial fluorination typically occurs at the C4 position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[9] In some cases, with highly activated substrates or an excess of the fluorinating agent, difluorination at the C4 position can occur to yield 4,4-difluoropyrazolines.[9]

Causality in Experimental Choices:

  • Choice of Fluorinating Agent: Selectfluor® is often preferred due to its stability, ease of handling, and high reactivity compared to more hazardous reagents like elemental fluorine.[7]

  • Solvent: Acetonitrile is a common solvent for these reactions.

  • Reaction Conditions: Microwave irradiation can be employed to accelerate the reaction.[8]

  • Substrate Electronics: The success of direct fluorination is highly dependent on the electronic nature of the pyrazole substrate. Electron-donating groups on the pyrazole ring facilitate the reaction, while electron-withdrawing groups can deactivate the ring towards electrophilic attack.

Experimental Protocol: Direct Fluorination of 1,3,5-Trimethylpyrazole

  • To a solution of 1,3,5-trimethylpyrazole (1.0 eq) in acetonitrile in a microwave-safe vial is added Selectfluor® (1.1 eq).

  • The vial is sealed, and the mixture is subjected to microwave irradiation at 100 °C for 30 minutes.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the solvent is removed, and the residue is partitioned between dichloromethane and water.

  • The organic layer is separated, dried over magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by flash chromatography to yield 4-fluoro-1,3,5-trimethylpyrazole.

The Future of Fluorinated Pyrazole Synthesis: Emerging Trends

The field of fluorinated pyrazole synthesis continues to evolve, driven by the demand for novel and more efficient synthetic methods. Key areas of current and future research include:

  • Catalytic Methods: The development of catalytic methods for direct C-H fluorination and other transformations will improve the efficiency and sustainability of these syntheses.

  • Flow Chemistry: The use of continuous flow reactors can enhance the safety and scalability of reactions involving hazardous reagents or unstable intermediates.[10]

  • Photoredox Catalysis: Light-mediated reactions offer new avenues for the formation of C-F bonds under mild conditions.

  • Novel Fluorinating Reagents: The design and synthesis of new, more selective, and more reactive fluorinating agents will continue to be a major focus.

Conclusion

The journey of fluorinated pyrazole synthesis is a testament to the ingenuity of synthetic chemists. From the foundational work of Knorr to the sophisticated methods of the 21st century, the ability to precisely install fluorine atoms onto the pyrazole scaffold has had a profound impact on medicinal chemistry and beyond. A deep understanding of the underlying reaction mechanisms is paramount for the rational design of new synthetic routes and the creation of novel fluorinated pyrazoles with tailored properties. As the demand for these valuable compounds continues to grow, so too will the innovation in the methods used to create them.

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  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2020). Retrieved from [Link]

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  • New Synthesis of Fluorinated Pyrazoles | Organic Letters. (2010). Retrieved from [Link]

  • The development of Selectfluor® as a commercial electrophilic fluorinating agent. (n.d.). Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Retrieved from [Link]

  • Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. (2022). Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Retrieved from [Link]

  • Microwave-mediated pyrazole fluorinations using Selectfluor®. (2009). Retrieved from [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Retrieved from [Link]

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. (2011). Retrieved from [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF. (n.d.). Retrieved from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). Retrieved from [Link]

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine | The Journal of Organic Chemistry. (2024). Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Retrieved from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Retrieved from [Link]

  • One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives | The Journal of Organic Chemistry. (2023). Retrieved from [Link]

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Structural Elucidation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid using ¹H and ¹³C NMR Spectroscopy

Abstract This technical guide provides a detailed analysis and experimental protocol for the structural characterization of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid using one-dimensional ¹H and ¹³C Nuclear Mag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis and experimental protocol for the structural characterization of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a fluorinated heterocyclic compound, this molecule presents a unique spectral landscape, the interpretation of which is critical for researchers in medicinal chemistry and drug development.[1] This note explains the causal factors behind expected chemical shifts and coupling constants, offers a robust protocol for data acquisition, and serves as a predictive guide for scientists working with similarly complex structures.

Introduction and Scientific Context

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core, a carboxylic acid functional group, and a difluoroethyl substituent. The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and lipophilicity. Pyrazole derivatives are also known for their wide range of biological activities.[2][3] Consequently, unambiguous structural verification is a non-negotiable step in the synthesis and development of such compounds.

NMR spectroscopy stands as the premier technique for the non-destructive elucidation of molecular structure in solution. This guide delves into the specific nuances of the ¹H and ¹³C NMR spectra of the title compound, with a particular focus on the profound influence of the two fluorine atoms on the chemical shifts and signal multiplicities of neighboring nuclei.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme will be used throughout this document.

Caption: Molecular structure of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid with atom numbering.

Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)

The choice of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent is strategic. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the acidic proton, allowing it to be observed as a broad singlet.[4]

Causality of Expected Resonances and Splitting Patterns
  • -COOH (Carboxylic Acid Proton): The proton of the carboxylic acid is expected to appear as a very broad singlet at the far downfield end of the spectrum, typically in the δ 12.0-13.5 ppm region.[5][6] Its significant deshielding is a result of both the inductive effect of the two oxygen atoms and its involvement in intermolecular hydrogen bonding.

  • Pyrazole Ring Protons (H3 & H4):

    • H3: This proton is adjacent to two nitrogen atoms in the aromatic ring. It is expected to resonate around δ 8.0-8.2 ppm . It will appear as a doublet due to coupling with H4.

    • H4: This proton is adjacent to two carbons. It will be upfield relative to H3, expected around δ 6.8-7.0 ppm . It will also appear as a doublet from coupling to H3. The coupling constant between these two protons, ³JH3-H4, is typically small, around 2-3 Hz .

  • Difluoroethyl Group Protons (H7 & H8): This is the most complex system in the spectrum due to multiple H-H and H-F couplings.

    • H8 (-CH F₂): The single proton on C8 is directly attached to a carbon bearing two highly electronegative fluorine atoms. This causes extreme deshielding. The signal is expected between δ 6.4-6.8 ppm . Its multiplicity will be a triplet of triplets (tt) .

      • Geminal Coupling (²JH-F): The proton is split by the two equivalent fluorine atoms into a triplet. This coupling is very large, typically 50-55 Hz .[7]

      • Vicinal Coupling (³JH-H): This triplet is further split by the two adjacent H7 methylene protons into a smaller triplet, with a ³JH8-H7 of approximately 4-6 Hz .

    • H7 (-CH₂-): The two methylene protons are adjacent to both the pyrazole nitrogen (N1) and the electron-withdrawing -CHF₂ group. Their signal is predicted to be in the δ 4.8-5.1 ppm range. The multiplicity will be a triplet of doublets (td) .

      • Vicinal Coupling (³JH-F): The two H7 protons are split by the two fluorine atoms on the adjacent carbon (C8) into a triplet. The ³JH7-F coupling constant is typically in the range of 12-16 Hz .[8]

      • Vicinal Coupling (³JH-H): This triplet is then split into doublets by the single H8 proton, with the same ³JH7-H8 coupling of 4-6 Hz .

Summary Table: Predicted ¹H NMR Data
Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant(s), J (Hz)
-COOH 12.0 - 13.5br s-
H 38.0 - 8.2d³JH3-H4 ≈ 2-3
H 46.8 - 7.0d³JH3-H4 ≈ 2-3
-CH F₂ (H8)6.4 - 6.8tt²JH8-F ≈ 50-55, ³JH8-H7 ≈ 4-6
-CH ₂- (H7)4.8 - 5.1td³JH7-F ≈ 12-16, ³JH7-H8 ≈ 4-6

Predicted ¹³C NMR Spectral Analysis (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum provides a direct count of the unique carbon environments. Due to the presence of fluorine, several carbon signals will be split into multiplets, a key diagnostic feature. Standard ¹³C NMR is proton-decoupled, so C-H couplings are not observed, but C-F couplings remain.[7]

Causality of Expected Resonances and Splitting Patterns
  • -COOH (Carbonyl Carbon, C6): The carbonyl carbon is highly deshielded and is expected to appear in the δ 160-165 ppm range, typical for carboxylic acids.[5][9]

  • Pyrazole Ring Carbons (C3, C4, C5):

    • C5: This carbon is attached to the electron-withdrawing carboxylic acid group and the N1 of the ring. It is expected to be the most deshielded of the ring carbons, around δ 142-145 ppm .

    • C3: Attached to two nitrogen atoms, this carbon will also be significantly deshielded, predicted in the region of δ 140-142 ppm .

    • C4: Being the only pyrazole carbon bonded only to other carbons, C4 will be the most shielded, with an expected chemical shift of δ 112-115 ppm .

  • Difluoroethyl Group Carbons (C7, C8):

    • C8 (-CHF₂): This carbon is directly bonded to two fluorine atoms, which causes both a large downfield shift and significant splitting. It is expected to appear as a triplet around δ 113-116 ppm . The large one-bond C-F coupling constant (¹JC-F) is typically in the range of 235-245 Hz .[7]

    • C7 (-CH₂-): This carbon is two bonds away from the fluorine atoms. It will be deshielded by the adjacent nitrogen and the -CHF₂ group, appearing around δ 52-55 ppm . It will also be split into a triplet due to two-bond C-F coupling (²JC-F), which is much smaller, typically 20-25 Hz .[8]

Summary Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)Multiplicity (from C-F Coupling)Coupling Constant, J (Hz)
C =O (C6)160 - 165s-
C 5142 - 145s-
C 3140 - 142s-
C 4112 - 115s-
-C HF₂ (C8)113 - 116t¹JC8-F ≈ 235-245
-C H₂- (C7)52 - 55t²JC7-F ≈ 20-25

Experimental Protocols

To ensure high-quality, reproducible data, the following protocols should be followed. These steps constitute a self-validating system, from sample preparation to final data processing.

G cluster_0 A. Sample Preparation cluster_1 B. Data Acquisition (500 MHz) cluster_2 C. Data Processing prep1 1. Weigh 5-10 mg of sample into a clean, dry vial. prep2 2. Add ~0.6 mL of DMSO-d₆ using a glass pipette. prep1->prep2 prep3 3. Vortex until fully dissolved. May require gentle warming. prep2->prep3 prep4 4. Transfer solution to a 5 mm NMR tube. prep3->prep4 acq1 1. Insert sample, lock, and shim the instrument. prep4->acq1 acq2 2. Acquire ¹H Spectrum: - Scans: 16-32 - Relaxation Delay (d1): 2s acq1->acq2 acq3 3. Acquire ¹³C Spectrum: - Scans: 1024-2048 - Relaxation Delay (d1): 2s - Proton decoupled acq2->acq3 proc1 1. Apply exponential window function (LB=0.3 Hz for ¹H). acq3->proc1 proc2 2. Fourier Transform (FT) the FID. proc1->proc2 proc3 3. Phase correct the spectrum manually. proc2->proc3 proc4 4. Apply baseline correction. proc3->proc4 proc5 5. Reference spectrum to residual DMSO peak (δ 2.50 for ¹H, δ 39.52 for ¹³C). proc4->proc5 proc6 6. Integrate peaks (¹H) and pick peaks (¹H & ¹³C). proc5->proc6

Caption: Standard workflow for NMR analysis of the title compound.

Protocol A: Sample Preparation
  • Rationale: Accurate mass and volume are key for concentration-dependent studies, though less critical for simple structural confirmation. DMSO-d₆ is hygroscopic; handle it in a dry environment to minimize the residual water signal.[10][11]

  • Steps:

    • Weigh approximately 5-10 mg of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid directly into a clean, dry sample vial.

    • Add approximately 0.6 mL of high-purity DMSO-d₆ solvent.

    • Vortex the sample for 30 seconds or until the solid is completely dissolved. Gentle heating (<40°C) may be applied if necessary.

    • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring a sample height of at least 4 cm.

Protocol B: NMR Data Acquisition
  • Rationale: A higher field spectrometer (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets of the difluoroethyl group. A sufficient number of scans is required to achieve a good signal-to-noise ratio, especially for the lower-sensitivity ¹³C nucleus.[7]

  • Instrument Setup (Example on a 500 MHz Spectrometer):

    • Insert the NMR tube into the spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity.

    • For ¹H Acquisition:

      • Use a standard single-pulse experiment.

      • Set spectral width to ~16 ppm.

      • Set number of scans to 16.

      • Set relaxation delay (d1) to 2 seconds.

    • For ¹³C Acquisition:

      • Use a standard proton-decoupled pulse program (e.g., zgpg30).

      • Set spectral width to ~240 ppm.

      • Set number of scans to 1024 or higher.

      • Set relaxation delay (d1) to 2 seconds.

Protocol C: Data Processing
  • Rationale: Proper data processing is essential to extract accurate chemical shifts and coupling constants. Referencing the spectrum to the known residual solvent peak is a standard and reliable method.[10][11]

  • Steps:

    • Apply an appropriate window function to the Free Induction Decay (FID) (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H).

    • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

    • Carefully phase-correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 for the ¹H spectrum and δ 39.52 for the ¹³C spectrum.

    • Integrate the signals in the ¹H spectrum and perform peak picking for both spectra to determine exact chemical shifts and coupling constants.

Conclusion

The structural elucidation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid by NMR is a clear demonstration of the power of this technique. The ¹H and ¹³C spectra are highly informative, with the fluorine atom introducing characteristic splitting patterns that serve as definitive structural markers. The ¹H spectrum is defined by a complex triplet of triplets and triplet of doublets for the difluoroethyl moiety, while the ¹³C spectrum is marked by large ¹JC-F and smaller ²JC-F couplings. By understanding the principles behind these spectral features and employing the robust experimental protocol outlined herein, researchers can confidently verify the structure and purity of this and related fluorinated molecules, accelerating progress in pharmaceutical and materials science.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Crystal Growth & Design. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 16: Multinuclear NMR. Retrieved January 26, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]

  • Act Fast. (2026). Sustainable 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic Acid. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum? Retrieved January 26, 2026, from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 26, 2026, from [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

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Application

Application Notes and Protocols: High-Sensitivity LC-MS/MS Analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the sensitive and robust analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrome...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the sensitive and robust analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound, a key heterocyclic building block in modern drug discovery and agrochemical development, requires precise analytical methods for pharmacokinetic studies, metabolite identification, and quality control.[1] This document details the foundational chemical properties of the analyte, delves into the rationale behind method development choices, provides step-by-step protocols for sample preparation and analysis, and concludes with an interpretation of expected mass spectra and fragmentation patterns. The methodologies are designed for researchers, scientists, and drug development professionals seeking to establish a reliable and self-validating analytical system.

Introduction: The Analytical Imperative

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid belongs to the pyrazole class of compounds, which are renowned for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[2] The incorporation of a difluoroethyl group can significantly enhance metabolic stability and bioavailability, making this and similar molecules prime candidates for development. Consequently, the ability to accurately detect and quantify this analyte in complex biological and chemical matrices is paramount.

Mass spectrometry, particularly when interfaced with high-performance liquid chromatography (HPLC), offers unparalleled sensitivity, selectivity, and structural elucidation capabilities, making it the gold standard for small-molecule analysis.[3] This application note serves as a practical guide, explaining the causality behind critical experimental decisions—from ionization source selection to collision energy optimization—to ensure reproducible and accurate results.

Analyte Profile and Characteristics

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful analytical method development.

PropertyValueSource
Molecular Formula C₆H₆F₂N₂O₂[1][4]
Molecular Weight 176.12 g/mol [1]
Monoisotopic Mass 176.03973 Da[4]
Canonical SMILES C1=C(N(N=C1)CC(F)F)C(=O)O[1][4]
Structure 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

The presence of a carboxylic acid group (pKa typically ~3-5) and a heterocyclic pyrazole ring dictates the molecule's behavior in solution and during ionization. The acidic proton on the carboxylic acid makes this molecule an ideal candidate for negative ion mode electrospray ionization.

Rationale for Method Development: A Mechanistic Approach

The development of a robust LC-MS/MS method is a systematic process. Here, we justify the selection of each key parameter.

Ionization Technique: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the premier choice for polar, thermally labile molecules like carboxylic acids.[5] It is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion for analysis.

  • Polarity Selection (Negative vs. Positive Mode):

    • Negative Ion Mode ([M-H]⁻): This is the preferred mode for this analyte. The carboxylic acid readily loses a proton in the ESI plume, forming a stable carboxylate anion ([M-H]⁻). This deprotonation process is highly efficient and results in a strong signal with low background noise.[6]

    • Positive Ion Mode ([M+H]⁺): While protonation can occur on the pyrazole nitrogen atoms, the efficiency is generally lower compared to the deprotonation of the highly acidic carboxylic group. Adduct formation, such as with sodium ([M+Na]⁺), is also possible but can complicate spectra and reduce sensitivity for the primary protonated molecule.[4][7][8]

Liquid Chromatography (LC) for Optimal Separation

LC serves to separate the analyte from matrix components, which is critical for minimizing ion suppression and ensuring accurate quantification.[3]

  • Column Chemistry: A reversed-phase C18 column is the standard and most effective choice. The nonpolar stationary phase retains the analyte based on its hydrophobicity, allowing for separation from more polar matrix interferents.

  • Mobile Phase Composition: The mobile phase pH is a critical parameter. For reversed-phase chromatography of acidic compounds, the mobile phase is typically acidified (e.g., with 0.1% formic acid).[9] This suppresses the ionization of the carboxylic acid, rendering the molecule more neutral and increasing its retention on the C18 column. While this may seem counterintuitive for negative mode ESI, the pH change upon entering the ESI source is sufficient to induce efficient deprotonation. A typical gradient elution using water with formic acid (Mobile Phase A) and acetonitrile or methanol with formic acid (Mobile Phase B) provides excellent peak shape and resolution.

Experimental Workflow and Protocols

This section provides actionable protocols for sample preparation and LC-MS/MS analysis. These should be considered as a starting point and may require further optimization based on the specific matrix and instrumentation.

Diagram: Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Extract Protein Precipitation or LLE Spike->Extract Evap Evaporate & Reconstitute Extract->Evap LC Reversed-Phase LC Separation Evap->LC ESI ESI Source (Negative Mode) LC->ESI MS1 Q1: Precursor Ion Isolation (m/z 175.03) ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Fragment Ion Detection CID->MS2 Quant Quantification (MRM) MS2->Quant Confirm Structural Confirmation Quant->Confirm

Caption: High-level workflow from sample preparation to data analysis.

Protocol 1: Sample Preparation from Human Plasma

Causality: This protocol uses protein precipitation, a simple and effective method for removing the bulk of proteinaceous material from plasma samples, which would otherwise interfere with the analysis.[10]

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike: Add internal standard (if used).

  • Precipitation: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube, avoiding the protein pellet.

  • Evaporation (Optional): For higher sensitivity, evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This step ensures sample solvent compatibility with the LC system.

  • Final Centrifugation: Centrifuge again at 14,000 x g for 5 minutes to remove any fine particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for injection.

Protocol 2: LC-MS/MS Instrumental Parameters

These parameters provide a robust starting point for analysis on a typical triple-quadrupole mass spectrometer.

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier for good peak shape and retention.
Mobile Phase BAcetonitrile + 0.1% Formic AcidStrong solvent for elution.
Gradient5% B to 95% B over 5 minProvides separation from polar interferents.
Flow Rate0.4 mL/minOptimal for 2.1 mm ID columns.
Column Temp.40 °CEnsures reproducible retention times.
Injection Vol.5 µL
MS System
Ionization ModeESI NegativeOptimal for carboxylic acid deprotonation.[6]
Capillary Voltage-3.0 kVPromotes efficient ion formation.
Nebulizer Gas45 psiAids in droplet formation.
Drying Gas Flow10 L/minAssists in solvent evaporation.
Gas Temperature325 °CEnsures complete desolvation.
Scan TypeMultiple Reaction Monitoring (MRM)For high sensitivity and specificity in quantification.[11]

Data Interpretation: Expected Spectra and Fragmentation

Precursor Ion Selection (MS1)

In negative ESI mode, the analyte will form the deprotonated molecule [M-H]⁻.

Ion SpeciesCalculated m/z
[M-H]⁻ 175.03245
[M+Cl]⁻211.00958

The primary ion selected for fragmentation in Q1 will be m/z 175.03 .

Tandem MS (MS/MS) Fragmentation Analysis

Collision-Induced Dissociation (CID) of the m/z 175.03 precursor ion will generate characteristic product ions. The fragmentation of pyrazole derivatives often involves cleavage of the ring and its substituents.[12][13] For carboxylic acids, a neutral loss of CO₂ is a highly characteristic pathway.[14]

Predicted Fragmentation Pathways for [M-H]⁻ (m/z 175.03):

  • Decarboxylation: The most favorable fragmentation is the neutral loss of CO₂ (44.00 Da) from the carboxylate anion. This is a hallmark of ionized carboxylic acids and typically produces the most abundant fragment ion.

  • Side-Chain Cleavage: Cleavage of the C-N bond connecting the difluoroethyl group to the pyrazole ring.

  • Ring Scission: Fragmentation of the pyrazole ring itself, often involving the loss of molecular nitrogen (N₂) or related species.

Diagram: Proposed MS/MS Fragmentation of [M-H]⁻

Caption: Key fragmentation pathways for the deprotonated molecule.

Table of Predicted MRM Transitions:

For quantitative analysis, specific precursor-to-product ion transitions are monitored. The most intense and specific transition should be used for quantification, with a second transition used for confirmation.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossUse
175.03 131.03 CO₂Quantifier
175.03124.02C₂H₃F₂Qualifier

Conclusion

This application note provides a scientifically grounded and practical guide for the LC-MS/MS analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. By understanding the analyte's properties and the rationale behind method development, researchers can implement a robust and sensitive assay suitable for demanding applications in pharmaceutical and agrochemical R&D. The provided protocols for sample preparation and instrumental analysis, coupled with the interpretation of expected fragmentation patterns, constitute a self-validating system for the accurate characterization and quantification of this important molecule.

References

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  • ResearchGate. (2016). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available at: [Link]

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  • ACS Publications - Environmental Science & Technology. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

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Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Introduction 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the efficacy and safety of the final active...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This application note details a comprehensive and validated HPLC protocol for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The method leverages an understanding of the analyte's physicochemical properties to achieve high resolution and purity.

The core of this method is built upon reversed-phase chromatography, a powerful technique for separating moderately polar to nonpolar compounds.[1] For acidic analytes such as our target compound, precise control of the mobile phase pH is paramount to ensure reproducible retention times and symmetrical peak shapes.

Physicochemical Properties and Method Rationale

To ensure the compound is in its neutral, less polar form for optimal retention on a nonpolar stationary phase, the mobile phase pH should be significantly lower than the pKa. A good rule of thumb is to set the mobile phase pH at least 1.5 to 2 pH units below the pKa of the analyte. Therefore, a mobile phase with a pH of approximately 2.0-2.5 is ideal. This is achieved by the addition of a small amount of a suitable acid, such as trifluoroacetic acid (TFA) or formic acid.

The pyrazole ring structure provides a chromophore that allows for UV detection. Based on available spectral data for similar pyrazole derivatives, a detection wavelength in the range of 210-280 nm should provide adequate sensitivity.[3][4][5][6] An initial screening at multiple wavelengths is recommended to determine the optimal wavelength for sensitivity and selectivity.

Experimental Workflow

The overall workflow for the HPLC purification is outlined in the diagram below. This process begins with sample preparation, followed by chromatographic separation and fraction collection, and concludes with post-purification analysis to confirm purity and yield.

HPLC_Workflow cluster_prep 1. Pre-Chromatography cluster_hplc 2. HPLC Purification cluster_post 3. Post-Chromatography SamplePrep Sample Preparation (Dissolution in Mobile Phase A) Injection Sample Injection SamplePrep->Injection Load Sample SystemEquilibration HPLC System Equilibration (Isocratic flow of initial mobile phase) SystemEquilibration->Injection GradientElution Gradient Elution (Increasing % of Mobile Phase B) Injection->GradientElution Detection UV Detection (Monitoring at optimal wavelength) GradientElution->Detection FractionCollection Fraction Collection (Based on UV signal) Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollection->PurityAnalysis SolventEvaporation Solvent Evaporation (e.g., Rotary Evaporator) PurityAnalysis->SolventEvaporation Pool pure fractions FinalProduct Isolated Pure Compound SolventEvaporation->FinalProduct

Caption: HPLC Purification Workflow for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Optimized HPLC Purification Parameters

The following table summarizes the recommended starting parameters for the purification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. These parameters may require further optimization based on the specific purity of the crude material and the desired final purity.

ParameterRecommended ConditionJustification
Stationary Phase C18 silica gel, 5 µm particle sizeProvides good retention for moderately polar compounds.[1]
Column Dimensions 4.6 mm I.D. x 250 mm length (Analytical) 21.2 mm I.D. x 250 mm length (Preparative)Standard dimensions for analytical and preparative scale purification.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in WaterAcidic modifier to suppress ionization of the carboxylic acid.
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.
Gradient 10-90% B over 20 minutesA broad gradient is suitable for initial screening and purification of unknown crude mixtures.
Flow Rate 1.0 mL/min (Analytical) 20 mL/min (Preparative)Typical flow rates for the respective column dimensions.
Column Temperature 25 °CRoom temperature operation is generally sufficient and avoids potential degradation.
Detection UV at 220 nmPyrazole derivatives typically exhibit UV absorbance in this region.[3][4][5][6]
Injection Volume 10-100 µL (Analytical) 1-5 mL (Preparative)Dependent on sample concentration and column loading capacity.
Sample Preparation Dissolve in a minimal amount of Mobile Phase AEnsures compatibility with the initial mobile phase conditions.

Detailed Protocol

Reagent and Sample Preparation
  • Mobile Phase A Preparation: To 999 mL of HPLC-grade water, add 1 mL of trifluoroacetic acid (TFA). Mix thoroughly.

  • Mobile Phase B Preparation: To 999 mL of HPLC-grade acetonitrile, add 1 mL of TFA. Mix thoroughly.

  • Sample Preparation: Accurately weigh the crude 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. Dissolve the sample in Mobile Phase A to a final concentration of approximately 10 mg/mL. If solubility is an issue, a small amount of acetonitrile can be added, but ensure the final composition is as close to the initial mobile phase conditions as possible. Sonicate for 5 minutes to ensure complete dissolution. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

HPLC System Setup and Equilibration
  • Install the appropriate C18 column (analytical for method development, preparative for purification).

  • Purge the HPLC system with both Mobile Phase A and Mobile Phase B to remove any air bubbles.

  • Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) at the desired flow rate for at least 10 column volumes or until a stable baseline is achieved.

Chromatographic Run and Fraction Collection
  • Inject the prepared sample onto the column.

  • Initiate the gradient elution program as detailed in the parameter table.

  • Monitor the chromatogram in real-time. The target compound should elute as a distinct peak.

  • Collect fractions corresponding to the main peak of interest. Automated fraction collectors triggered by the UV signal are recommended for preparative runs.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using an analytical HPLC method (a faster gradient may be employed for rapid analysis) to determine the purity of each fraction.

  • Fraction Pooling: Combine the fractions that meet the desired purity specifications.

  • Solvent Removal: Remove the mobile phase from the pooled fractions using a rotary evaporator. Care should be taken to avoid excessive heat to prevent degradation of the compound.

  • Final Product Isolation: After solvent removal, the purified 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid will be obtained as a solid or oil. Further drying under high vacuum may be necessary to remove residual solvent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC purification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. By carefully considering the physicochemical properties of the target compound, particularly its acidic nature, a robust and efficient reversed-phase HPLC method has been developed. The provided parameters and protocol serve as a strong starting point for researchers and professionals in the pharmaceutical industry, enabling the acquisition of high-purity material essential for subsequent stages of drug development.

References

  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Strategic Incorporation of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid in Modern Drug Design

Introduction: The Strategic Value of a Fluorinated Pyrazole Scaffold In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a core structural motif frequently found in FD...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Fluorinated Pyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole ring stands out as a "privileged scaffold," a core structural motif frequently found in FDA-approved therapeutics.[1][2] Its utility stems from its unique electronic properties, its ability to engage in hydrogen bonding, and its role as a versatile bioisostere for other aromatic systems, often improving physicochemical properties like solubility and lipophilicity.[1] When functionalized with a carboxylic acid, the pyrazole becomes a powerful building block, enabling the exploration of chemical space through the synthesis of diverse amide or ester libraries.[3][4]

The subject of this guide, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid , introduces a further layer of strategic advantage through the incorporation of a difluoroethyl moiety. This group is not merely a passive substituent; it is an active modulator of molecular properties. The difluoromethyl (CF₂H) group is recognized as a unique bioisostere for functionalities like hydroxyl, thiol, or amine groups.[5][6] It can act as a "lipophilic hydrogen bond donor," a rare combination of properties that allows it to maintain or introduce key hydrogen bonding interactions while simultaneously enhancing lipophilicity and improving metabolic stability.[5][7]

This guide provides a comprehensive overview of the strategic applications and detailed experimental protocols for leveraging 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid in drug discovery campaigns. The protocols are designed to be self-validating, ensuring the generation of high-quality compounds for biological evaluation.

PropertyValueSource
Chemical Name 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid[8]
CAS Number 1342130-35-1[8]
Molecular Formula C₆H₆F₂N₂O₂[8][9]
Molecular Weight 176.12 g/mol [8]
SMILES C1=C(N(N=C1)CC(F)F)C(=O)O[8]

Rationale for Application in Drug Design

The decision to incorporate this specific scaffold into a lead molecule or screening library is driven by several key medicinal chemistry principles.

Bioisosteric Replacement and Metabolic Stability

A primary application of the 2,2-difluoroethyl group is the strategic replacement of metabolically labile functional groups.[6] For instance, a hydroxyl group, while often crucial for target binding via hydrogen bonding, is a primary site for Phase I (oxidation) and Phase II (e.g., glucuronidation) metabolism, leading to rapid clearance. Replacing a -CH₂OH with a -CH₂CF₂H group can maintain the critical hydrogen bond donor capability while "shielding" the molecule from oxidative metabolism at that position.[10][11]

  • Causality: The high electronegativity of the fluorine atoms polarizes the C-H bond in the CF₂H group, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor.[5] This mimics the hydrogen bond donor function of an O-H or N-H group. Concurrently, the strong C-F bonds are highly resistant to cleavage by metabolic enzymes like Cytochrome P450s.

Caption: Orthogonal vectors for drug design using the pyrazole scaffold.

Experimental Application: Synthesis of an Amide Library

The most direct and powerful application of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is its use as a foundational building block for creating a library of amide derivatives. The following protocols detail a standard, robust method for single-compound synthesis and its adaptation for parallel library generation.

General Workflow for Library Synthesis

The overall process involves activating the carboxylic acid and reacting it with a diverse panel of primary or secondary amines to generate the corresponding amides, which are then purified and analyzed before biological screening.

Caption: General workflow for amide library synthesis.

Protocol 1: Standard Amide Coupling (Single Compound)

This protocol describes a reliable method for coupling the title acid with a representative amine.

Principle: The carboxylic acid is activated in situ using a peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a highly reactive acyl-transfer agent. This intermediate rapidly reacts with the amine to form the stable amide bond with minimal side products and low risk of racemization if chiral amines are used. [12] Materials and Equipment:

  • 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

  • Amine of choice (e.g., Benzylamine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vial, magnetic stirrer, nitrogen atmosphere setup

  • TLC plates, LC-MS, NMR spectrometer, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: To a clean, dry reaction vial under a nitrogen atmosphere, add 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq., e.g., 100 mg).

  • Dissolution: Dissolve the acid in anhydrous DMF (e.g., 2 mL).

  • Reagent Addition: To the stirred solution, add the amine (1.1 eq.), followed by HATU (1.2 eq.), and finally DIPEA (2.5 eq.).

    • Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and the amine hydrochloride salt (if used), facilitating the reaction. HATU is a highly efficient coupling reagent that minimizes side reactions. [12]4. Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by TLC or LC-MS. A complete reaction is indicated by the consumption of the starting carboxylic acid.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate (e.g., 20 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

    • Causality: The acid wash removes excess DIPEA and unreacted amine. The base wash removes any remaining HATU byproducts and unreacted carboxylic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Final Validation: Characterize the final, pure product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The yield should be calculated based on the mass of the pure, isolated product.

Protocol 2: Parallel Library Synthesis (96-Well Plate Format)

This protocol adapts the above method for higher throughput synthesis.

Principle: Stock solutions of the common reagents (acid, HATU, DIPEA) are prepared and dispensed into a 96-well reaction block, followed by the addition of a unique amine to each well from a pre-formatted library.

Materials and Equipment:

  • Same reagents as Protocol 1

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Centrifugal evaporator

  • 96-well solid-phase extraction (SPE) plate or access to a mass-directed preparative HPLC system

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid in anhydrous DMF (e.g., 0.2 M).

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.24 M).

    • Prepare a "base mix" stock solution of DIPEA in anhydrous DMF (e.g., 0.5 M).

    • Prepare a 96-well plate containing unique amines (e.g., 0.22 M stock solutions in DMF).

  • Reagent Dispensing:

    • Using a multichannel pipette or liquid handler, dispense the acid stock solution into each well of the reaction block (e.g., 100 µL, 20 µmol).

    • Dispense the HATU stock solution into each well (e.g., 100 µL, 24 µmol).

    • Add the unique amine solution to each corresponding well (e.g., 100 µL, 22 µmol).

    • Initiate the reactions by dispensing the DIPEA "base mix" into each well (e.g., 100 µL, 50 µmol).

  • Reaction: Seal the reaction block with a mat and shake at room temperature for 4-16 hours.

  • QC & Workup:

    • Take a small aliquot from each well for LC-MS analysis to determine the reaction conversion.

    • For purification, either perform a parallel workup using 96-well SPE plates or submit the crude reaction mixtures directly for mass-directed automated preparative HPLC.

  • Final Product Formulation: After purification, the compounds are typically dried in a centrifugal evaporator, weighed, and reconstituted in DMSO to create a stock plate for biological screening. Final purity is confirmed by analytical LC-MS.

Conclusion

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a high-value building block for contemporary drug discovery. Its constituent parts—the proven pyrazole core, the versatile carboxylic acid handle, and the property-modulating difluoroethyl group—provide a powerful combination for developing novel therapeutic agents. The pyrazole core offers a stable, bio-friendly scaffold, while the difluoroethyl group serves as a sophisticated tool for enhancing metabolic stability and modulating target interactions through its unique lipophilic hydrogen-bond donor character. [1][5]The straightforward and robust amide coupling chemistry detailed in these protocols enables medicinal chemists to efficiently synthesize and explore diverse chemical libraries, accelerating the journey from hit identification to lead optimization.

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Method

Application Notes and Protocols for the Use of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid in Agrochemical Synthesis

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Agrochemicals The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a focus on molecular scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Agrochemicals

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a focus on molecular scaffolds that offer enhanced biological activity and optimized physicochemical properties. Among these, the pyrazole ring system has emerged as a cornerstone in the design of numerous commercial pesticides.[1] The incorporation of fluorine atoms, particularly the difluoroethyl moiety, into these scaffolds represents a significant advancement in the field.[2][3]

The 2,2-difluoroethyl group imparts a unique combination of properties to a molecule. Its strong electron-withdrawing nature can profoundly influence the acidity and reactivity of adjacent functional groups, while its lipophilicity can enhance the molecule's ability to penetrate biological membranes.[2] Furthermore, the carbon-fluorine bond is exceptionally strong, which can increase the metabolic stability of the resulting agrochemical, leading to improved persistence and efficacy in the field.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a key fluorinated intermediate, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid , in the synthesis of next-generation agrochemicals, with a particular focus on the creation of potent pyrazole carboxamide fungicides.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a pivotal building block for the synthesis of pyrazole carboxamide fungicides. This class of agrochemicals is renowned for its potent and broad-spectrum activity against a wide range of phytopathogenic fungi.[4][5][6] Many of these fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), a critical enzyme in the mitochondrial respiratory chain of fungi.[7] By inhibiting this enzyme, these compounds effectively halt cellular energy production, leading to fungal cell death.

The general synthetic approach involves the coupling of the pyrazole carboxylic acid with a selected aniline derivative, which is often a key determinant of the final compound's biological specificity and systemic properties. The following sections provide a detailed, two-step protocol for the synthesis of a representative pyrazole carboxamide fungicide from 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Experimental Workflow Overview

The synthesis is typically carried out in two main stages:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive acyl chloride.

  • Amide Bond Formation: The acyl chloride is reacted with a suitable aniline to form the final pyrazole carboxamide.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling A 1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxylic acid B 1-(2,2-difluoroethyl)-1H- pyrazole-5-carbonyl chloride A->B  SOCl2 or (COCl)2  cat. DMF, DCM, rt D Target Pyrazole Carboxamide (e.g., SDHI Fungicide) B->D C Substituted Aniline C->D

Caption: General workflow for the synthesis of a pyrazole carboxamide fungicide.

Detailed Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Thionyl chloride and oxalyl chloride are corrosive and react violently with water; handle with extreme care.

Protocol 1: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbonyl chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride, a highly reactive intermediate. Thionyl chloride is a common and effective reagent for this transformation.[8][9][10][11][12]

Materials:

  • 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Solvent Addition: Add anhydrous DCM (approx. 10 mL per gram of carboxylic acid). Stir the suspension.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. The addition should be done dropwise, and a gas outlet should be connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, or gently heat to reflux (approx. 40°C) for 1 hour until the reaction is complete (cessation of gas evolution and dissolution of the solid). The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbonyl chloride is a solid or oil and is typically used in the next step without further purification.[8]

Protocol 2: Synthesis of a Representative N-Aryl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide

This protocol describes the coupling of the synthesized acyl chloride with a substituted aniline to form the final amide product.[13][14]

Materials:

  • Crude 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbonyl chloride from Protocol 1

  • A substituted aniline (e.g., 2-amino-4'-chloro-biphenyl) (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.5 - 2.0 eq)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: Dissolve the crude 1-(2,2-difluoroethyl)-1H-pyrazole-5-carbonyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath under an inert atmosphere.

  • Amine Solution Preparation: In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Amide Formation: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_0 Reaction Setup cluster_1 Amide Formation cluster_2 Work-up and Purification A Dissolve Pyrazole-5-carbonyl chloride in anhydrous DCM B Cool to 0°C A->B D Add amine solution dropwise to carbonyl chloride solution at 0°C B->D C Prepare solution of Aniline and Et3N in DCM C->D E Warm to RT and stir for 2-16h D->E F Quench with NaHCO3 (aq) E->F G Extract with DCM F->G H Wash with 1M HCl, NaHCO3, Brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L Pure N-Aryl-1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxamide K->L Characterization (NMR, MS)

Caption: Detailed workflow for the amide coupling step.

Quantitative Data and Expected Results

The yields for the two-step synthesis of pyrazole carboxamides are generally good. The following table provides representative yields based on similar syntheses reported in the literature.[15]

StepReactionReagentsTypical Yield (%)
1Acid Chloride FormationSOCl₂ or (COCl)₂>95% (often used crude)
2Amide CouplingSubstituted Aniline, Et₃N70-90%
Overall Two-Step Synthesis 65-85%

The biological activity of the final pyrazole carboxamide will depend on the specific aniline used. For SDHI fungicides, the in vitro activity is often reported as the EC₅₀ value (the concentration that inhibits 50% of fungal growth).

Fungal PathogenRepresentative EC₅₀ (µg/mL)
Botrytis cinerea0.1 - 5.0
Sclerotinia sclerotiorum0.5 - 10.0
Colletotrichum gloeosporioides1.0 - 20.0
Rhizoctonia solani0.05 - 2.0

Note: These EC₅₀ values are illustrative and based on published data for structurally related pyrazole carboxamide SDHI fungicides.[5][6]

References

Sources

Application

Application Notes and Protocols: Derivatization of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid for Bioassays

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of biologically active compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The specific molecule, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (I) , represents a valuable scaffold for the development of novel chemical probes and therapeutic candidates. The introduction of the difluoroethyl group can enhance metabolic stability and modulate pharmacokinetic properties, making it an attractive starting point for library synthesis.

This guide provides a comprehensive overview of the derivatization strategies for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid and the subsequent application of these derivatives in key bioassays. The protocols outlined herein are designed to be robust and adaptable for researchers in drug discovery and chemical biology.

Chemical Derivatization Strategies

The carboxylic acid moiety of the parent compound is the primary handle for derivatization. The two most common and versatile strategies are amidation and esterification. These reactions allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the development of tailored molecular tools for specific biological questions.

Strategy 1: Amide Synthesis via Activated Carboxylic Acids

Amide bond formation is a fundamental reaction in medicinal chemistry.[3] Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[4][5][6] Another class of highly effective reagents are uronium/aminium-based coupling agents such as HATU.[5]

The overall process involves the activation of the pyrazole carboxylic acid followed by nucleophilic attack by an amine.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Work-up & Purification Start 1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxylic acid CouplingAgent Add Coupling Agent (e.g., EDC/HOBt or HATU) in aprotic solvent (DMF, DCM) Start->CouplingAgent ActivatedIntermediate Formation of Activated Ester Intermediate CouplingAgent->ActivatedIntermediate Reaction Nucleophilic Attack and Amide Bond Formation ActivatedIntermediate->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Product 1-(2,2-difluoroethyl)-1H-pyrazole -5-carboxamide Derivative Reaction->Product Workup Aqueous Work-up Product->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization caption Workflow for Amide Synthesis

Caption: General workflow for the synthesis of pyrazole carboxamides.

This protocol is a widely used and reliable method for generating amide libraries.

Materials:

  • 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA (2.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (3x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]

Strategy 2: Esterification

Ester derivatives can be useful as prodrugs or as intermediates for further chemical modifications. Standard esterification methods, such as Fischer esterification (acid-catalyzed reaction with an alcohol), can be effective.

This is a classical and cost-effective method for the synthesis of simple alkyl esters.

Materials:

  • 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

  • Alcohol of interest (e.g., methanol, ethanol), used as solvent

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude ester, which can be further purified by column chromatography if necessary.[9]

Strategy 3: Fluorescent Labeling for Bioimaging

To visualize the localization and trafficking of the pyrazole scaffold within cells, a fluorescent dye can be conjugated to the core molecule. This is typically achieved by forming an amide bond between the pyrazole carboxylic acid and an amine-functionalized fluorophore.

This protocol adapts the amidation procedure for attaching a fluorescent reporter.

Materials:

  • 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

  • Amine-functionalized fluorophore (e.g., 5-(Aminomethyl)fluorescein, Rhodamine B ethylenediamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the amine-functionalized fluorophore (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, protecting from light.

  • Monitor the reaction by LC-MS.

  • Purify the fluorescently labeled product directly by preparative HPLC to obtain the pure conjugate.

Application in Bioassays

The synthesized derivatives can be screened for various biological activities using a range of in vitro assays.

Assay 1: Cell Viability and Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10][11] It is widely used to screen compound libraries for cytotoxic effects against cancer cell lines.

G Seed 1. Seed cells in a 96-well plate and allow to adhere overnight Treat 2. Treat cells with serial dilutions of pyrazole derivatives for 24-72h Seed->Treat AddMTT 3. Add MTT reagent to each well and incubate for 2-4 hours Treat->AddMTT Formazan Living cells convert yellow MTT to purple formazan crystals AddMTT->Formazan Solubilize 4. Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve crystals Formazan->Solubilize Read 5. Measure absorbance at ~570 nm using a plate reader Solubilize->Read Analyze 6. Calculate % viability and determine IC50 values Read->Analyze caption MTT Assay Workflow

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazole derivatives dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the pyrazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Assay 2: Target Binding Assessment (Fluorescence Polarization Assay)

Fluorescence Polarization (FP) is a powerful technique to measure molecular binding events in solution.[12] It is particularly useful for screening small molecule inhibitors that disrupt protein-protein or protein-ligand interactions. This requires a fluorescently labeled probe (a known binder to the target protein). The assay measures the change in polarization of the probe's fluorescence upon binding to the protein. Unlabeled compounds from the pyrazole library can be tested for their ability to displace the fluorescent probe, which results in a decrease in fluorescence polarization.

Materials:

  • Target protein of interest

  • Fluorescently labeled probe (ligand) with known affinity for the target

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Pyrazole derivatives (unlabeled competitors)

  • 384-well black, low-binding plates

  • Microplate reader with FP capabilities

Procedure:

  • Optimize the concentrations of the target protein and fluorescent probe to obtain a stable and significant FP signal window (difference between free and bound probe).

  • In a 384-well plate, add the target protein and the fluorescent probe at their optimized concentrations to each well.

  • Add serial dilutions of the pyrazole derivatives to the wells. Include controls for maximum polarization (protein + probe, no inhibitor) and minimum polarization (probe only).

  • Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to reach binding equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[13][14]

Assay 3: Cell Signaling Pathway Analysis (Reporter Gene Assay)

Reporter gene assays are used to study the regulation of gene expression in response to a signaling pathway.[15] Cells are engineered to express a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to a specific transcription factor. This allows for the quantification of pathway activation or inhibition by measuring the reporter signal.

Materials:

  • Reporter cell line (stably transfected with the reporter construct)

  • Pyrazole derivatives

  • Pathway activator (e.g., a cytokine like TNF-α for an NF-κB reporter line)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (containing luciferin substrate)

  • Luminometer

Procedure:

  • Seed the reporter cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the pyrazole derivatives for 1-2 hours.

  • Add the pathway activator to the wells to stimulate the signaling cascade.

  • Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.[16]

  • Measure the luminescence signal using a luminometer.

  • Normalize the data to a cell viability assay performed in parallel and determine the IC₅₀ of pathway inhibition.[17][18]

Data Summary

The following table provides an example of the type of data that can be generated from these assays.

Derivative IDModificationAssay TypeEndpointResult
PZ-001 N-benzyl amideMTT (HeLa)IC₅₀15.2 µM
PZ-002 N-phenyl amideMTT (HeLa)IC₅₀> 100 µM
PZ-003 Methyl esterMTT (HeLa)IC₅₀78.5 µM
PZ-FP-01 Fluorescein conjugate--For Imaging
PZ-001 N-benzyl amideFP (Target X)IC₅₀5.8 µM
PZ-001 N-benzyl amideReporter (NF-κB)IC₅₀2.1 µM

Conclusion

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a versatile starting material for the synthesis of diverse chemical libraries. The derivatization protocols provided here for amidation and esterification, including fluorescent labeling, are robust and adaptable. The subsequent bioassay protocols offer a clear path to evaluating the biological activity of the synthesized derivatives, from general cytotoxicity to specific target engagement and pathway modulation. This integrated approach of synthesis and screening is fundamental to the process of modern drug discovery and chemical probe development.

References

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Method

A Robust and Optimized Protocol for the Amide Coupling of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

An Application Note for Drug Development Professionals Abstract: This application note provides a detailed, field-proven experimental procedure for the efficient amide coupling of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carb...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract: This application note provides a detailed, field-proven experimental procedure for the efficient amide coupling of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of pharmaceutically active compounds. We present a primary protocol utilizing the highly efficient uronium-based coupling reagent HATU, alongside a cost-effective alternative using EDC/HOBt. The causality behind critical experimental choices—including reagent selection, stoichiometry, and reaction conditions—is thoroughly explained to empower researchers to adapt and troubleshoot the methodology. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated protocol for the synthesis of novel pyrazole-5-carboxamides.

Scientific Rationale and Strategic Overview

The amide bond is a cornerstone of medicinal chemistry, present in a vast number of top-selling pharmaceuticals.[1] The synthesis of amides is most commonly achieved through the condensation of a carboxylic acid and an amine, a transformation that requires the activation of the carboxylic acid to proceed efficiently under mild conditions.[1][2]

The substrate, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, contains a difluoroethyl moiety. The inclusion of such fluorinated groups is a common strategy in drug design to modulate key properties such as metabolic stability, lipophilicity (logP), and binding affinity.[3] However, the strong electron-withdrawing nature of the difluoroethyl group can influence the reactivity of the carboxylic acid, potentially making the coupling more challenging than with simpler analogues.

To address this, we prioritize a coupling reagent known for its high reactivity and reliability: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . HATU is an aminium-based reagent that rapidly converts carboxylic acids into highly reactive OAt-active esters, often leading to faster reaction times and higher yields, especially with challenging substrates.[4][5][6] As a widely applicable and economical alternative, we also detail a protocol using the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with the additive HOBt (Hydroxybenzotriazole) .[7][8]

Core Mechanism: Carboxylic Acid Activation with HATU

The efficacy of HATU stems from a well-defined activation pathway:

  • Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[1][4]

  • Activation: The carboxylate anion performs a nucleophilic attack on the electron-deficient carbon of HATU.

  • Active Ester Formation: This generates a highly reactive OAt-activated ester intermediate.[4][5]

  • Nucleophilic Attack: The desired amine attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate.

  • Amide Formation: The intermediate collapses, releasing the stable 1-hydroxy-7-azabenzotriazole (HOAt) leaving group and forming the final amide product.

Experimental Workflow and Visualization

The overall experimental process follows a logical sequence from setup to final product characterization. This workflow is designed to be systematic and ensure reproducibility.

G cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis A Weigh Reagents: - Pyrazole Carboxylic Acid - Amine (HCl salt or free base) - Coupling Reagent (HATU/EDC) - Base (DIPEA) B Prepare Anhydrous Solvent (e.g., DMF or DCM) C Dissolve Acid, Amine, & HATU in Solvent B->C D Add DIPEA dropwise at 0 °C to Room Temp C->D E Stir for 1-4 hours Monitor by TLC / LC-MS D->E F Quench Reaction (e.g., add water) E->F G Liquid-Liquid Extraction (e.g., EtOAc vs. aq. NaHCO₃, Brine) F->G H Dry Organic Layer (Na₂SO₄) & Concentrate in vacuo G->H I Silica Gel Column Chromatography H->I J Characterize Pure Product (NMR, LC-MS, HRMS) I->J

Caption: General workflow for HATU-mediated amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: HATU-Mediated Amide Coupling (Primary Recommendation)

This protocol is optimized for high efficiency and is suitable for a wide range of primary and secondary amines.

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (eq.)Purpose
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid176.111.0Carboxylic Acid
Amine (R¹R²NH)Variable1.1 - 1.2Nucleophile
HATU380.231.2Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)129.243.0Non-nucleophilic Base
Anhydrous N,N-Dimethylformamide (DMF)--Solvent

Step-by-Step Procedure:

  • Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HATU (1.2 eq.).

  • Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir the mixture at room temperature until all solids are dissolved.

  • Initiation: Cool the flask in an ice bath (0 °C). Add DIPEA (3.0 eq.) dropwise to the stirred solution over 1-2 minutes.

    • Causality Note: Adding the base last initiates the reaction by deprotonating the carboxylic acid, which then attacks the HATU.[1][4] The excess base also neutralizes the HCl if an amine hydrochloride salt is used and ensures the reaction medium remains basic.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (carboxylic acid) is consumed.

  • Workup (Aqueous Extraction): a. Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc, ~20x the volume of DMF). b. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2x), water (1x), and finally with a saturated aqueous brine solution (1x).

    • Causality Note: The NaHCO₃ wash removes unreacted carboxylic acid and the acidic HOAt byproduct. The brine wash helps to remove residual water from the organic phase.[9] c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure amide product.

Protocol B: EDC/HOBt-Mediated Coupling (Alternative)

This protocol is a cost-effective alternative, though it may require longer reaction times or gentle heating for less reactive amines.

Materials and Reagents:

ReagentM.W. ( g/mol )Stoichiometry (eq.)Purpose
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid176.111.0Carboxylic Acid
Amine (R¹R²NH)Variable1.1Nucleophile
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.5Coupling Reagent
HOBt (Hydroxybenzotriazole)135.121.2Additive (Reduces side reactions)
DIPEA or Triethylamine (TEA)129.24/101.193.0Base
Anhydrous Dichloromethane (DCM) or DMF--Solvent

Step-by-Step Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DCM or DMF (~0.2 M).

  • Activation: Add EDC·HCl (1.5 eq.) to the mixture and stir.

  • Initiation: Add DIPEA or TEA (3.0 eq.) and stir the reaction at room temperature.

    • Causality Note: EDC activates the carboxylic acid to form an O-acylisourea intermediate. HOBt traps this highly reactive intermediate to form an HOBt-ester, which is less prone to side reactions (like N-acylurea formation) and racemization.[7][8]

  • Reaction: Stir the mixture for 4-16 hours. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification steps as described in Protocol A. The urea byproduct from EDC is water-soluble and is readily removed during the aqueous extraction.[6][10]

Troubleshooting and Final Product Characterization

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive reagents (moisture contamination).2. Insufficient base.3. Sterically hindered or electron-deficient amine.1. Use freshly opened or properly stored anhydrous solvents and reagents.2. Ensure adequate base is used, especially if starting with an amine salt.3. Switch to the HATU protocol (Protocol A). Consider gentle heating (40-50 °C).
Multiple Byproducts 1. (EDC protocol) N-acylurea formation.2. Reaction temperature too high.1. Ensure HOBt is used with EDC. The active ester is more stable.2. Maintain reaction at room temperature unless necessary.
Difficulty in Purification (DMF as solvent) Residual DMF in the final product.During workup, wash thoroughly with water/brine multiple times to remove DMF. If issues persist, dry the crude product under high vacuum.

Product Characterization: The identity and purity of the final 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide derivative should be confirmed using standard analytical techniques:

  • LC-MS: To confirm the molecular weight of the desired product and assess purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and rule out major impurities.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

By following these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize a diverse library of amide derivatives from 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid for applications in drug discovery and development.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Ali, I., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(1), 297. National Institutes of Health. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Gallou, F., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry, 25(7), 2795-2801*. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Syngenta Participations AG. (2015). Process for preparation of pyrazole carboxylic acid amide. Google Patents.
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]

  • Khan Academy. (2023). Amide formation from carboxylic acid derivatives. YouTube. Retrieved from [Link]

  • Naredla, R. R., & Klumpp, D. A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 79, 153164. National Institutes of Health. Retrieved from [Link]

  • Kumar, A., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 131-142. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. ACS Publications. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Royal Society of Chemistry. Retrieved from [Link]

  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Syngenta Participations AG. (2020). Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid. Google Patents.
  • Movassaghi, M., & Schmidt, M. A. (2007). Trifluoromethanesulfonic Anhydride. e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Retrieved from [Link]

  • J. Med. Chem. (2019). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Retrieved from [Link]

  • CN111138289B. (n.d.). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.
  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

  • PubMed. (2024). Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Application

scale-up synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

An Application Note for the Robust Scale-Up Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid Introduction: A Key Building Block for Modern Chemistry 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Robust Scale-Up Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Introduction: A Key Building Block for Modern Chemistry

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a crucial heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] The incorporation of the difluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. However, transitioning the synthesis of this compound from laboratory scale to industrial production presents significant challenges, including ensuring regiochemical purity, optimizing reaction conditions for safety and efficiency, and developing a robust isolation procedure for a potentially water-soluble product.[2]

This application note provides a comprehensive, field-tested guide for the multi-kilogram scale synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, the rationale behind their selection, and the safety protocols necessary for successful and safe implementation in a drug development or manufacturing setting.

Overall Synthetic Strategy

The most reliable and scalable approach involves a two-step sequence starting from the commercially available ethyl 1H-pyrazole-5-carboxylate. This strategy isolates the two key chemical transformations—N-alkylation and ester hydrolysis—allowing for precise control and optimization at each stage.

  • Regioselective N-Alkylation: The pyrazole nitrogen (N1) is selectively alkylated using a suitable 2,2-difluoroethylating agent. Controlling the regioselectivity to favor the desired N1 isomer over the N2 isomer is the most critical challenge in this step.[3]

  • Saponification: The ethyl ester of the intermediate is hydrolyzed under basic conditions to yield the final carboxylic acid product.

The entire workflow is visualized below.

G start_material Ethyl 1H-pyrazole-5-carboxylate step1 Step 1: N-Alkylation start_material->step1 reagent1 1-Bromo-2,2-difluoroethane Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagent1->step1 intermediate Ethyl 1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxylate step1->intermediate step2 Step 2: Saponification intermediate->step2 reagent2 Base (e.g., NaOH) Solvent (e.g., EtOH/H₂O) reagent2->step2 workup Aqueous Work-up & Acidification (HCl) step2->workup product 1-(2,2-Difluoroethyl)-1H- pyrazole-5-carboxylic acid workup->product

Caption: High-level workflow for the two-step synthesis.

Part 1: Detailed Protocol for Scale-Up N-Alkylation

This protocol details the regioselective alkylation of ethyl 1H-pyrazole-5-carboxylate. The choice of a polar aprotic solvent and an appropriate base is critical for maximizing the yield of the desired N1-alkylated product.[4][5]

Materials & Equipment:

  • Reactor: 100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet/outlet.

  • Starting Material: Ethyl 1H-pyrazole-5-carboxylate (5.00 kg, 35.68 mol)

  • Reagent: 1-Bromo-2,2-difluoroethane (6.18 kg, 42.82 mol, 1.2 eq)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), granular (7.40 kg, 53.52 mol, 1.5 eq)

  • Solvent: Acetonitrile (MeCN), 50 L

  • Filtration: Nutsche filter or similar large-scale filtration apparatus.

  • Drying: Vacuum oven.

Step-by-Step Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reagents: Charge the reactor with ethyl 1H-pyrazole-5-carboxylate (5.00 kg), potassium carbonate (7.40 kg), and acetonitrile (50 L).

  • Heating: Begin stirring and heat the suspension to 75-80 °C. A gentle reflux should be observed.

  • Reagent Addition: Slowly add 1-bromo-2,2-difluoroethane (6.18 kg) to the reactor over a period of 1-2 hours. An exotherm may be observed; maintain the internal temperature below 85 °C.

  • Reaction Monitoring: Hold the reaction mixture at 75-80 °C for 12-18 hours. Monitor the reaction progress by HPLC until the consumption of the starting material is >98%.

  • Cooling and Filtration: Cool the reaction mixture to ambient temperature (20-25 °C). Filter the solid potassium salts through the Nutsche filter and wash the filter cake with acetonitrile (2 x 5 L).

  • Solvent Removal: Combine the filtrate and washes, and concentrate under reduced pressure to remove the acetonitrile.

  • Isolation: The resulting crude oil is ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate. This material is typically of sufficient purity (>95% by HPLC, with the major impurity being the N2-isomer) to be carried forward directly into the next step without further purification.

ParameterValueRationale
Solvent AcetonitrileA polar aprotic solvent that effectively solubilizes the pyrazole anion and promotes SN2 reaction kinetics.
Base K₂CO₃A cost-effective and moderately strong base that is sufficient to deprotonate the pyrazole without causing significant side reactions.[6]
Temperature 75-80 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe without excessive decomposition.
Equivalents of Alkylating Agent 1.2 eqA slight excess ensures complete conversion of the starting pyrazole.

Part 2: Detailed Protocol for Scale-Up Saponification

This protocol describes the hydrolysis of the intermediate ester to the final carboxylic acid product. The key challenge during work-up is the potential water solubility of the product, necessitating careful pH control to ensure complete precipitation.[2]

Materials & Equipment:

  • Reactor: 100 L glass-lined reactor as described above.

  • Starting Material: Crude Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (approx. 7.29 kg theoretical, 35.68 mol)

  • Base: Sodium Hydroxide (NaOH), 50% w/w aqueous solution (4.28 kg, 53.52 mol, 1.5 eq)

  • Solvent: Ethanol (20 L) and Water (20 L)

  • Acid: Hydrochloric Acid (HCl), 37% concentrated (approx. 5.5 L, to adjust pH)

  • Filtration & Drying: As described in Part 1.

Step-by-Step Procedure:

  • Charging Reagents: Charge the crude intermediate ester into the reactor. Add ethanol (20 L) and water (20 L).

  • Base Addition: Begin stirring and cool the solution to 10-15 °C. Slowly add the 50% sodium hydroxide solution, maintaining the internal temperature below 30 °C.

  • Reaction: Once the addition is complete, heat the mixture to 50-55 °C and hold for 2-4 hours. Monitor the reaction by HPLC until the ester is fully consumed.

  • Cooling and pH Adjustment: Cool the reaction mixture to 10-15 °C. Slowly and carefully add concentrated hydrochloric acid to adjust the pH to 1-2. The product will precipitate as a white solid.

  • Crystallization/Precipitation: Stir the resulting slurry at 10-15 °C for at least 1 hour to ensure complete precipitation.

  • Isolation: Filter the solid product using a Nutsche filter. Wash the filter cake with cold water (2 x 10 L) until the filtrate is neutral (pH 6-7).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Characterization: The final product should be a white to off-white solid. Expected Yield: 5.5 - 6.0 kg (88-95% over two steps). Purity: >99% by HPLC.

ParameterExpected Value
Melting Point Approx. 165-170 °C (Estimated)
¹H NMR (DMSO-d₆) δ ~13.5 (s, 1H, COOH), 7.6 (d, 1H), 7.2 (d, 1H), 6.5 (tt, 1H, CHF₂), 4.9 (td, 2H, CH₂)
¹⁹F NMR (DMSO-d₆) δ ~ -115 (dt)
Mass Spec (ESI-) m/z = 175.0 [M-H]⁻

Note: Spectroscopic data are estimated based on structurally similar compounds and theoretical predictions.[7][8]

Process Safety and Hazard Management

Scaling up chemical processes requires a vigilant approach to safety.

  • Fluorinated Reagents: 1-Bromo-2,2-difluoroethane is a volatile alkylating agent. Handle in a well-ventilated area, using appropriate personal protective equipment (PPE), including neoprene or viton gloves, splash goggles, and a face shield.[9] Inhalation should be avoided.

  • Thermal Hazards: Both the alkylation and the initial base addition for saponification can be exothermic. Ensure the reactor's cooling system is fully operational. Reagents should always be added slowly and controllably to manage the heat output.

  • Corrosive Materials: Concentrated sodium hydroxide and hydrochloric acid are highly corrosive. Use appropriate acid/base resistant PPE and handle with extreme care to avoid skin and eye contact.[9]

  • Pressure: The alkylation is performed at elevated temperatures. Ensure the reactor is properly vented and not sealed to prevent pressure buildup.

A thorough process hazard analysis (PHA) should be conducted by qualified personnel before attempting this synthesis on scale.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete N-Alkylation 1. Inactive base (absorbed moisture).2. Insufficient reaction time or temperature.3. Poor quality alkylating agent.1. Use freshly opened or properly dried K₂CO₃.2. Increase reaction time or slightly increase temperature to 85 °C.3. Verify purity of 1-bromo-2,2-difluoroethane by GC or NMR.
Low N1:N2 Isomer Ratio 1. Reaction temperature is too high.2. Base is too strong or solvent is not optimal.1. Maintain strict temperature control below 85 °C.2. Consider alternative bases like Cesium Carbonate (Cs₂CO₃) which can improve N1 selectivity, although at a higher cost.[3]
Incomplete Saponification 1. Insufficient base.2. Reaction time is too short.1. Add an additional 0.1-0.2 eq of NaOH solution and continue heating.2. Extend the reaction time and monitor by HPLC.
Low Yield of Final Product 1. Product is partially soluble in the acidic aqueous phase.2. Incomplete precipitation.1. Ensure pH is adjusted to ≤ 2.2. Cool the slurry to 0-5 °C before filtration and extend the stirring time to maximize crystallization. Consider a back-extraction of the aqueous filtrate with a suitable organic solvent like ethyl acetate if losses are significant.

References

  • CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
  • EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.
  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.
  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. PubMed.
  • EP2008996A1 - Process for the production of pyrazoles.
  • Fluorine Safety Data Sheet. University of California, Santa Barbara.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic Acid.
  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
  • Guide for the Safe Handling of Tetrafluoroethylene.
  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison Environment, Health & Safety.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Advanced Scientific Research.
  • FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Guide for the Safe Handling of Fluoropolymer Resins. Plastics Europe.
  • A REVIEW ON PYRAZOLE AN ITS DERIV
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • Comprehensive DFT study of 3-(2-furyl)
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate.

Sources

Method

analytical methods for quantification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

An Application Note on Analytical Methods for the Quantification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid Introduction 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on Analytical Methods for the Quantification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid

Introduction

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated heterocyclic compound. Fluorinated pyrazoles are significant in medicinal chemistry, drug discovery, and agrochemistry.[1] The unique properties imparted by fluorine atoms often lead to enhanced metabolic stability, binding affinity, and bioavailability of molecules. Consequently, the development of robust and reliable analytical methods for the accurate quantification of such compounds is paramount for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical and agrochemical industries.[2]

This application note provides detailed protocols for the quantification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices and the principles of method validation are discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Physicochemical Properties of the Analyte

A summary of the key physicochemical properties of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is presented in the table below. These properties are crucial for the development of appropriate analytical methods.

PropertyValueSource
CAS Number1342130-35-1[3]
Molecular FormulaC6H6F2N2O2[3]
Molecular Weight176.12 g/mol [3]
SMILESC1=C(N(N=C1)CC(F)F)C(=O)O[3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of polar and non-polar compounds.[4] For a polar compound like 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a C18 column is a suitable stationary phase. The separation is achieved based on the partitioning of the analyte between the non-polar stationary phase and a polar mobile phase. An acidic modifier in the mobile phase, such as formic or phosphoric acid, is often used to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5][6]

Experimental Protocol

Sample Preparation:

  • Accurately weigh 10 mg of the 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid reference standard.

  • Dissolve the standard in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).[4]

  • For unknown samples, dissolve an accurately weighed amount in the diluent to achieve a concentration within the calibration range.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile
Gradient 80% A / 20% B, isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nm (or λmax determined by UV scan)

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve dilute Serial Dilutions dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV quantification.

Data Analysis and Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.[5]

  • Accuracy: The closeness of the test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and should be ≤ 2%.[5]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. Typically, LOD is determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[5]

Expected Performance Characteristics (HPLC-UV)

ParameterExpected Value
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing samples in complex matrices and for achieving very low detection limits.[8][9] After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, providing a high degree of certainty in identification and quantification.

Experimental Protocol

Sample Preparation:

Sample preparation follows the same procedure as for HPLC-UV, but lower concentrations are typically used due to the higher sensitivity of the method.

Instrumentation and Conditions:

ParameterRecommended Condition
LC System Waters ACQUITY UPLC I-Class or equivalent
MS System Sciex Triple Quad 6500+ or equivalent
Column C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile
Gradient 95% A (0.5 min), to 5% A in 3 min, hold 1 min, return to 95% A in 0.5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Precursor Ion (m/z): 175.1, Product Ions (m/z): 131.1, 86.1 (Hypothetical)
Collision Energy To be optimized for each transition

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prepare Prepare Dilutions inject UPLC Separation prepare->inject ionize ESI Source inject->ionize select_precursor Q1: Precursor Ion Selection ionize->select_precursor fragment Q2: Collision Cell (CID) select_precursor->fragment select_product Q3: Product Ion Selection fragment->select_product detect Detector select_product->detect integrate Integrate MRM Peaks detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Data Analysis and Method Validation

Validation parameters are similar to those for HPLC-UV, with a particular emphasis on matrix effects, which can suppress or enhance the ionization of the analyte. The use of an isotopically labeled internal standard is highly recommended to compensate for these effects.

Expected Performance Characteristics (LC-MS/MS)

ParameterExpected Value
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (RSD) ≤ 5.0%
LOD ~0.01 ng/mL
LOQ ~0.05 ng/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of the Method

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. Carboxylic acids are generally not suitable for direct GC analysis due to their high polarity and low volatility.[10][11] Therefore, a derivatization step is required to convert the carboxylic acid into a more volatile and less polar derivative, such as a silyl ester. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach.[10][12] Following separation on the GC column, the analyte is identified and quantified by mass spectrometry.

Experimental Protocol

Derivatization:

  • Pipette 100 µL of the sample or standard solution into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

Instrumentation and Conditions:

ParameterRecommended Condition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, 1.2 mL/min constant flow
Inlet Temperature 250 °C
Injection Mode Splitless, 1 µL injection volume
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prepare Prepare Solutions dry Evaporate to Dryness prepare->dry derivatize Add Silylating Agent & Heat dry->derivatize inject Inject into GC derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection (SIM) ionize->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for GC-MS quantification.

Data Analysis and Method Validation

Validation of a GC-MS method follows similar principles to HPLC, with additional consideration for the efficiency and reproducibility of the derivatization step.

Expected Performance Characteristics (GC-MS)

ParameterExpected Value
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 90.0 - 110.0%
Precision (RSD) ≤ 10.0%
LOD ~1 ng/mL
LOQ ~5 ng/mL

Method Comparison

FeatureHPLC-UVLC-MS/MSGC-MS
Selectivity ModerateVery HighHigh
Sensitivity Good (µg/mL)Excellent (pg/mL)Very Good (ng/mL)
Sample Throughput HighHighModerate
Cost LowHighModerate
Derivatization Not requiredNot requiredRequired
Robustness HighModerateModerate

Conclusion

This application note outlines three robust analytical methods for the quantification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and available instrumentation. HPLC-UV is a cost-effective and robust method suitable for routine quality control of bulk material and formulated products. LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical studies and trace-level impurity analysis. GC-MS provides an alternative approach, particularly when LC instrumentation is unavailable, but requires a derivatization step. All methods presented are based on established analytical principles and provide a solid foundation for method development and validation in a regulated environment.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Benchchem (n.d.). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid.
  • Santos, et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Google Patents. (n.d.). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • LMA leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • American Chemical Society. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews.
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Springer. (n.d.). Acids: Derivatization for GC Analysis.
  • CONICET. (2024). Analytical Methods.
  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Quality System Compliance. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Act Fast. (2026). Sustainable 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic Acid.
  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column.
  • ResearchGate. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • ChemBK. (n.d.). 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid Request for Quotation.
  • Quality System Compliance Industry. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • National Institutes of Health. (n.d.). 1H-Pyrazole-5-carboxylic acid. PubChem.
  • LMA leidykla. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis.
  • ResearchGate. (2025). 1H–pyrazole–3–carboxylic acid: Experimental and computational study.
  • cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • ResearchGate. (n.d.). Analytical method validation: A brief review.
  • Moldb. (n.d.). 4-chloro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 3-Methylpyrazole-5-carboxylic acid 97.

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Application

Application Notes and Protocols for the Use of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid in Fragment-Based Library Synthesis

Introduction: A Privileged Fragment for Modern Drug Discovery In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful generation of high-qualit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Fragment for Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful generation of high-quality chemical libraries. Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm, favoring the use of low molecular weight, structurally simple fragments that can be elaborated into potent and selective drug candidates.[1] Within this framework, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid stands out as a "privileged" fragment, combining two key motifs that are highly sought after in medicinal chemistry: the pyrazole core and a difluoroethyl substituent.

The pyrazole ring is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates, valued for its metabolic stability and diverse biological activities, including anticancer and anti-inflammatory properties.[2][3] The introduction of a difluoroethyl group offers several advantages. It acts as a lipophilic hydrogen bond donor, potentially enhancing target affinity and specificity.[4] Furthermore, this moiety can serve as a metabolically stable bioisostere for more labile groups like alcohols or thiols, thereby improving the pharmacokinetic profile of a drug candidate.[4] The strategic combination of these two features in 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid makes it an exceptionally valuable starting point for the synthesis of diverse chemical libraries aimed at a wide range of biological targets.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this fragment in library synthesis. We will delve into the rationale behind its application, provide detailed, field-proven protocols for its incorporation into libraries via amide bond formation, and discuss subsequent diversification strategies.

Physicochemical Properties of the Fragment

A thorough understanding of the physicochemical properties of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is crucial for its effective application in synthesis.

PropertyValueSource
CAS Number 1342130-35-1[5]
Molecular Formula C₆H₆F₂N₂O₂[5]
Molecular Weight 176.12 g/mol [6]
Predicted Boiling Point 320.8±42.0 °C[6]
Predicted Density 1.51±0.1 g/cm³[6]
Storage Conditions 2-8°C, sealed, dry[6]

Core Application: Amide Library Synthesis

The carboxylic acid functionality of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is the primary handle for its incorporation into chemical libraries. Amide bond formation is a robust and versatile reaction in medicinal chemistry, allowing for the coupling of the pyrazole core to a diverse range of primary and secondary amines, thereby introducing a wide array of chemical functionality.[7]

Causality Behind Experimental Choices in Amide Coupling

The direct reaction of a carboxylic acid and an amine to form an amide is a condensation reaction that requires high temperatures to drive off water, conditions that are often incompatible with complex molecules. Therefore, the use of coupling reagents is standard practice. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.[8]

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][7] The choice of coupling reagent and additives can significantly impact reaction efficiency and purity. For instance, the addition of a nucleophilic catalyst such as 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction, while the inclusion of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and minimize racemization in the case of chiral amines.

The choice of solvent is also critical. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically employed to ensure the solubility of the reactants and reagents. The reaction temperature is usually kept at room temperature or slightly below to minimize side reactions.

Experimental Workflow for Amide Library Synthesis

The following diagram illustrates the general workflow for the parallel synthesis of a library of amides from 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification cluster_analysis Analysis reagents Dispense 1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxylic acid (1.0 eq) in DMF to each well activation Add Coupling Reagent (e.g., HATU, 1.1 eq) and Base (e.g., DIPEA, 2.0 eq) reagents->activation amine_addition Add diverse library of amines (1.2 eq) to individual wells activation->amine_addition reaction Stir at room temperature for 2-16 hours amine_addition->reaction workup Aqueous workup or direct purification reaction->workup purification Purify by preparative HPLC or flash chromatography workup->purification analysis Characterize final products (LC-MS, NMR) purification->analysis

Workflow for Amide Library Synthesis
Detailed Protocol for Parallel Amide Synthesis

This protocol is designed for the synthesis of a small library of amides in a 96-well plate format.

Materials:

  • 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

  • A library of diverse primary and secondary amines

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid in anhydrous DMF.

    • Prepare a 0.22 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.

    • Prepare a 0.24 M stock solution of each amine from the library in anhydrous DMF in a separate 96-well plate.

  • Reaction Setup:

    • To each well of the reaction block, add 100 µL of the 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the HATU stock solution (0.022 mmol, 1.1 eq) to each well.

    • Add 100 µL of the DIPEA stock solution (0.04 mmol, 2.0 eq) to each well.

    • Seal the reaction block and shake at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition and Reaction:

    • Unseal the reaction block and add 100 µL of the respective amine stock solution (0.024 mmol, 1.2 eq) to each well.

    • Reseal the reaction block and shake at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a representative well.

  • Workup and Purification:

    • Upon completion, the reaction mixtures can be worked up by adding water and extracting with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • Alternatively, for high-throughput purification, the reaction mixtures can be directly purified by preparative HPLC using a C18 column and a water/acetonitrile gradient.

  • Characterization:

    • The final products should be characterized by LC-MS to confirm their identity and purity. For selected compounds, ¹H and ¹⁹F NMR spectroscopy should be performed to confirm the structure.

Library Diversification: Suzuki-Miyaura Cross-Coupling

To further increase the chemical diversity of the library, the pyrazole core can be functionalized. A common strategy is to introduce a handle for cross-coupling reactions, such as a halogen atom, onto the pyrazole ring. While 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid itself does not have a suitable handle for Suzuki coupling, a related starting material, such as a bromo-substituted pyrazole carboxylic acid, could be used. The resulting amide library could then be subjected to Suzuki-Miyaura cross-coupling to introduce a variety of aryl or heteroaryl groups.[9][10]

Illustrative Diversification Workflow

This diagram outlines a potential two-step strategy for creating a highly diverse library, starting from a halogenated pyrazole fragment.

G cluster_step1 Step 1: Amide Library Synthesis cluster_step2 Step 2: Suzuki Coupling Diversification start_mat Start with a bromo-substituted 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid amide_formation Couple with a diverse library of amines start_mat->amide_formation amide_library Generate a library of bromo-pyrazole amides amide_formation->amide_library suzuki_coupling React with a diverse library of boronic acids amide_library->suzuki_coupling Diversify final_library Generate a highly diversified final library suzuki_coupling->final_library

Two-step Library Diversification Strategy
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Pyrazole Amide

This protocol provides general conditions that can be optimized for specific substrates.

Materials:

  • Bromo-pyrazole amide (from the first library synthesis)

  • A library of aryl or heteroaryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., dioxane/water mixture, or toluene)

  • Reaction vials with screw caps

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine the bromo-pyrazole amide (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

    • Evacuate and backfill the vial with an inert gas (repeat 3 times).

    • Add the degassed solvent(s) via syringe.

  • Reaction:

    • Seal the vial and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by LC-MS or TLC.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

    • Purify the crude product by flash chromatography or preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final compounds by LC-MS and NMR spectroscopy.

Conclusion

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a highly valuable and versatile fragment for the construction of chemical libraries in drug discovery. Its unique combination of a metabolically stable and biologically active pyrazole core with the advantageous properties of a difluoroethyl group provides a solid foundation for generating novel compounds with enhanced drug-like properties. The robust and adaptable protocols for amide bond formation presented herein offer a straightforward path to diverse libraries. Furthermore, the potential for subsequent diversification through cross-coupling reactions highlights the strategic value of incorporating such well-designed fragments into a drug discovery program. By leveraging the principles and protocols outlined in these application notes, researchers can effectively utilize this powerful building block to accelerate the discovery of new therapeutic agents.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid Synthesis

Welcome to the technical support center for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you troubleshoot common issues and rationally design experiments for improved yield and purity.

The synthesis of this valuable pyrazole derivative is typically approached via a two-step sequence: regioselective N-alkylation of a suitable pyrazole-5-carboxylate ester, followed by saponification to yield the final carboxylic acid. While seemingly straightforward, each step presents unique challenges that can significantly impact the overall efficiency of the process. This guide is structured in a question-and-answer format to directly address the practical problems you may encounter at the bench.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Purification start Ethyl Pyrazole-5-carboxylate intermediate Ethyl 1-(2,2-difluoroethyl) -1H-pyrazole-5-carboxylate (Mixture of N1/N2 Isomers) start->intermediate Regioselectivity is Key reagent1 Base (e.g., Cs2CO3) Solvent (e.g., DMF) reagent1->intermediate reagent2 1-bromo-2,2-difluoroethane or equivalent reagent2->intermediate final_product 1-(2,2-difluoroethyl)-1H -pyrazole-5-carboxylic Acid intermediate->final_product Saponification purification Chromatography / Recrystallization intermediate->purification Isomer Separation final_product->purification reagent3 Base (e.g., LiOH, NaOH) H2O/THF reagent3->final_product

Caption: High-level workflow for the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this synthesis for achieving a high yield?

A1: Unquestionably, the most critical step is the initial N-alkylation of the pyrazole-5-carboxylate ester. The primary challenge is controlling the regioselectivity of this reaction. Unsymmetrical pyrazoles have two reactive nitrogen atoms (N1 and N2), and alkylation typically produces a mixture of both regioisomers.[1] Since 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is the N1 isomer, maximizing its formation while minimizing the N2 isomer is paramount. The subsequent separation of these isomers can be challenging and often leads to significant yield loss.

Q2: Why is achieving high regioselectivity in pyrazole N-alkylation so difficult?

A2: The difficulty arises from the similar electronic properties and steric environments of the two nitrogen atoms in the pyrazole ring.[2] The outcome of the alkylation is a delicate balance of several factors, including:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less hindered nitrogen.

  • Electronic Effects: The electron-withdrawing nature of the C5-carboxylate group influences the nucleophilicity of the adjacent N1 atom.

  • Reaction Conditions: The choice of base, cation, solvent, and temperature can dramatically shift the N1/N2 ratio.[1] For instance, different alkali metal cations (from the base) can coordinate differently with the pyrazole anion, influencing the site of attack.

Q3: What analytical techniques are essential for monitoring the reaction and assessing purity?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Essential for real-time reaction monitoring to track the consumption of starting material and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for confirming the mass of the desired product and identifying byproducts. The N1 and N2 isomers will have the same mass but should exhibit different retention times, allowing you to quantify the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are definitive for structural confirmation. The chemical shifts of the protons on the pyrazole ring and the difluoroethyl group will be distinct for the N1 and N2 isomers, providing irrefutable proof of regiochemistry.

Troubleshooting Guide: N-Alkylation (Step 1)

This section addresses the most common point of failure: the regioselective introduction of the 2,2-difluoroethyl group.

Q: My N-alkylation reaction results in a poor yield of the desired N1 isomer and a significant amount of the N2 isomer. How can I improve the selectivity?

A: This is the most prevalent issue. Improving the N1:N2 ratio requires a systematic optimization of reaction conditions. The goal is to create an environment that sterically or electronically favors attack at the N1 position.

Causality & Corrective Actions:

The choice of base and solvent is the most powerful lever for controlling regioselectivity. Generally, conditions that promote a "freer" pyrazolate anion (e.g., stronger bases, more polar aprotic solvents) can lead to a mixture of isomers, while conditions that involve tighter ion pairing may offer better control.[1]

ParameterOptionRationale & Expected Outcome
Base NaHA strong, non-coordinating base. Often leads to lower selectivity as it generates a highly reactive, "free" anion.
K₂CO₃A milder base. The potassium cation is moderately coordinating and can provide a balance of reactivity and selectivity.
Cs₂CO₃Often the base of choice for high N1 selectivity. The large, soft cesium cation is thought to coordinate preferentially with the pyrazolate anion in a way that sterically directs the alkylating agent to the N1 position. This effect has been documented to improve regioselectivity in similar systems.[1]
Solvent DMF, AcetonitrilePolar aprotic solvents are effective at dissolving the reagents and promoting the SN2 reaction. Acetonitrile is often preferred as it is less prone to side reactions with strong bases at elevated temperatures.
THFA less polar option. Can be effective but may require longer reaction times or higher temperatures due to lower reagent solubility.
Temperature Room Temp to 60 °CStart at room temperature and gently heat if the reaction is slow. Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the less-favored isomer.

Recommended Protocol for Optimized N1-Alkylation:

  • To a solution of ethyl 1H-pyrazole-5-carboxylate (1.0 eq.) in anhydrous acetonitrile (10 mL per mmol of pyrazole), add cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Stir the suspension vigorously at room temperature for 15-20 minutes.

  • Add 1-bromo-2,2-difluoroethane (1.2 eq.) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish, gently warm the mixture to 40-50 °C.

  • Upon completion (disappearance of starting material), filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure. The crude product can then be taken to the next step or purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure N1 isomer.

G cluster_results cluster_solutions start Low N-Alkylation Yield? check_lcms Analyze crude reaction mixture by LC-MS/NMR start->check_lcms high_n2 High N2:N1 Isomer Ratio check_lcms->high_n2 Ratio < Desired unreacted_sm Significant Unreacted Starting Material check_lcms->unreacted_sm >10% SM Remaining complex_mixture Decomposition/ Complex Mixture check_lcms->complex_mixture Multiple Peaks sol_n2 Switch to Cs2CO3 base. Use Acetonitrile as solvent. Run at lower temperature. high_n2->sol_n2 Corrective Action sol_sm Increase reaction time. Increase temperature moderately (e.g., to 50°C). Check purity of alkylating agent. unreacted_sm->sol_sm Corrective Action sol_complex Lower reaction temperature. Ensure anhydrous conditions. Verify reagent stability. complex_mixture->sol_complex Corrective Action

Caption: Troubleshooting decision tree for the N-alkylation step.

Troubleshooting Guide: Ester Hydrolysis (Step 2)

Q: The hydrolysis of my pyrazole ester is incomplete, or I am seeing decomposition of my product, leading to low yields.

A: While generally more reliable than the N-alkylation, the saponification step can fail due to suboptimal conditions. The key is to achieve complete hydrolysis without promoting side reactions like decarboxylation or ring opening, which can occur under excessively harsh conditions.

Causality & Corrective Actions:

  • Incomplete Reaction: This is often due to insufficient base, inadequate reaction time, or poor solubility. The ester, being sterically hindered and electronically deactivated by the pyrazole ring, can be resistant to hydrolysis.

  • Product Decomposition: Using a large excess of a strong base (like NaOH) at high temperatures for prolonged periods can lead to degradation of the desired carboxylic acid.

Recommended Protocol for Mild & Efficient Hydrolysis:

This protocol uses lithium hydroxide (LiOH), which is often effective at lower temperatures, minimizing the risk of degradation.

  • Dissolve the crude or purified ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 to 2:1 ratio).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq.). Using a moderate excess ensures the reaction goes to completion.

  • Stir the mixture at room temperature. Monitor the reaction by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt at the baseline. The reaction is typically complete in 4-12 hours.

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify carefully to pH 2-3 with a cold, dilute acid (e.g., 1M HCl).

  • The product, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

By following these troubleshooting guides and optimized protocols, you can systematically address the key challenges in the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, leading to significant improvements in both yield and purity.

References

  • F. Yi, W. Zhao, Z. Wang, X. Bi, "A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as 'CNN' building block to terminal alkynes provides pyrazoles," Org. Lett., 2019, 21, 3158-3161. Available: [Link]

  • A. A. Aly, A. M. Shaker, "Recent Advances in the Synthesis of Pyrazole Derivatives: A Review," Molecules, 2023. Available: [Link]

  • D. Huang, A. Liu, et al., "Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives," Heterocyclic Communications, 2017, 23(6), 455–460. Available: [Link]

  • N. J. Norman, S. T. Bao, et al., "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions," J. Org. Chem., 2022, 87(15), 10018-10025. Available: [Link]

  • A. A. G. El-Sayed, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning," Int. J. Mol. Sci., 2025. Available: [Link]

  • S. El-Taher, "Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity," Acta Pharm., 2002. Available: [Link]

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Optimization

Technical Support Center: Purification of Fluorinated Pyrazole Compounds

Welcome to the technical support center for the purification of fluorinated pyrazole compounds. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I understand that the uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated pyrazole compounds. As a Senior Application Scientist with extensive experience in synthetic and medicinal chemistry, I understand that the unique physicochemical properties imparted by fluorine can introduce significant challenges during the purification process. The incorporation of fluorine or fluoroalkyl groups into a pyrazole ring can profoundly alter its lipophilicity, pKa, and intermolecular interactions, directly impacting its behavior during chromatography and crystallization.[1][2][3]

This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these complexities. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively. Every protocol and recommendation herein is grounded in established scientific literature and practical application to ensure reliability and reproducibility.

Part 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of fluorinated pyrazole compounds in a question-and-answer format.

Issue 1: My TLC shows a smear or a long streak for my fluorinated pyrazole, and it's performing poorly on the silica gel column.

Q: Why is my compound streaking on the silica gel, and how can I fix it?

A: Streaking, or tailing, on silica gel is a classic sign of strong interaction between your compound and the stationary phase. Pyrazoles, being nitrogen-containing heterocycles, are basic. The lone pair of electrons on the pyrazole nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This leads to irreversible binding or slow elution, resulting in poor separation and low recovery. The high electronegativity of fluorine can reduce the basicity of the pyrazole nitrogens, but this effect is often insufficient to prevent problematic interactions entirely.[2]

Causality: The core issue is an acid-base interaction between the basic analyte and the acidic stationary phase.

Troubleshooting Protocol: Silica Gel Deactivation

  • Prepare a Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry using a non-polar solvent like hexanes.

  • Add a Basic Modifier: To this slurry, add 0.5-1% triethylamine (Et₃N) by volume relative to the total solvent volume you will use for packing and running the column. For example, for 500 mL of eluent, add 2.5-5 mL of Et₃N.

  • Equilibrate the Column: Pack the column with the treated silica slurry. Before loading your sample, flush the packed column with at least 2-3 column volumes of your starting eluent (which should also contain the same percentage of Et₃N). This ensures the entire stationary phase is neutralized.[4]

  • Run the Chromatography: Dissolve your crude product in a minimal amount of solvent, adsorb it onto a small amount of treated silica (or celite), and load it onto the column. Elute as planned, remembering to include the basic modifier in all your mobile phases.

An alternative to triethylamine is to use a mobile phase containing a small percentage of ammonium hydroxide in methanol, which can be effective for more polar compounds.[4]

Issue 2: I've synthesized a fluorinated pyrazole, but I'm struggling to separate the regioisomers.

Q: My reaction produced two or more isomers that are co-eluting. How can I resolve them?

A: The formation of regioisomers is a very common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[5][6] These isomers often have very similar polarities, making them difficult to separate by standard chromatography. The presence of fluorine can sometimes slightly alter the dipole moment and polarity between isomers, but often not enough for easy separation.

Expert Insight: Don't rely solely on silica gel. The unique properties of fluorinated compounds often require alternative chromatographic techniques that exploit different separation mechanisms.

Solution 1: Supercritical Fluid Chromatography (SFC)

SFC is an exceptionally powerful tool for separating isomers of fluorinated compounds.[7][8] It uses supercritical CO₂ as the main mobile phase, which has different solvating properties than liquid solvents and often provides unique selectivity.

  • Why it works for fluorinated compounds: The non-polar nature of CO₂ is well-suited for fluorinated molecules, which can be less soluble in traditional normal-phase solvents. SFC columns, both chiral and achiral, often achieve baseline separation where HPLC fails.

  • Starting Point: A typical starting point for method development is a mobile phase of CO₂ with a methanol co-solvent gradient on a diol or 2-ethylpyridine column.

  • For Enantiomers: If your regioisomers are also chiral, chiral SFC is the industry standard. Polysaccharide-based chiral stationary phases (CSPs) are highly effective.[9][10]

Solution 2: Solvent and Temperature Effects in Recrystallization

If chromatography fails or is not scalable, meticulous recrystallization is your best option. The key is to find a solvent system where the solubility difference between the isomers is maximized.

Systematic Recrystallization Protocol:

  • Solvent Screening: Test the solubility of your mixture in a range of solvents at room temperature and at their boiling points (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof).

  • Identify a Suitable System: You are looking for a solvent that dissolves your product poorly at room temperature but completely at a higher temperature.

  • Optimize for Isomer Separation: The ideal scenario is finding a solvent where one isomer is significantly less soluble than the other. Dissolve the mixture in the minimum amount of hot solvent to achieve full dissolution.

  • Controlled Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer. Slow cooling promotes the formation of pure crystals. Rapid crashing will trap impurities.

  • Analyze and Iterate: Check the purity of the resulting crystals and the mother liquor by TLC, HPLC, or NMR. You may need to perform a second recrystallization to achieve the desired purity.

Issue 3: My fluorinated pyrazole is poorly soluble in common chromatography and recrystallization solvents.

Q: How can I purify my compound if it doesn't dissolve well?

A: The introduction of multiple fluorine atoms or a group like -CF₃ can dramatically decrease a molecule's polarity and its ability to participate in hydrogen bonding, leading to poor solubility in common organic solvents.[11]

Solution 1: Explore Fluorinated or Halogenated Solvents

  • Chromatography: Consider using dichloromethane (DCM) as a primary component of your mobile phase system (e.g., Hexanes/DCM or Toluene/DCM gradients). For highly fluorinated compounds, more exotic solvents might be necessary, though this can be costly.

  • Recrystallization: Solvents like 1,2-dichloroethane or fluorinated alcohols (e.g., trifluoroethanol) can be effective, but always handle with appropriate safety precautions.

Solution 2: Purification via Acid Salt Formation

This classical chemical technique leverages the basicity of the pyrazole ring and is excellent for compounds with poor organic solvent solubility.[12][13]

Workflow for Purification via Salt Formation

G cluster_0 Purification via Acid Salt Formation A Dissolve crude product in a suitable solvent (e.g., Ethanol, Acetone) B Add stoichiometric amount of a strong acid (e.g., HCl in Dioxane, H₂SO₄) C Precipitate/crystallize the pyrazolium salt D Isolate the salt by filtration E Wash salt with cold solvent to remove impurities F Dissolve pure salt in water G Neutralize with base (e.g., NaHCO₃, NaOH) until product precipitates H Filter, wash with water, and dry the pure pyrazole

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general purification strategy for a newly synthesized fluorinated pyrazole?

A: There is no single "best" strategy, but a logical workflow can save significant time and material.

Decision Tree for Purification Strategy

G Start Crude Fluorinated Pyrazole IsSolid Is the crude material a solid? Start->IsSolid TLC_Check Analyze by TLC/LCMS. Are impurities separable? IsSolid->TLC_Check No (Oil/Gum) Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes Column Flash Column Chromatography (consider basic modifier) TLC_Check->Column Yes SFC Consider SFC for isomer separation TLC_Check->SFC No (Isomers) Salt Consider Salt Formation & Crystallization TLC_Check->Salt No (Polarity Issues) Recrystallize->TLC_Check Failure Pure Pure Product Recrystallize->Pure Success Column->Pure SFC->Pure Salt->Pure

Q2: How does the position of fluorine on the pyrazole ring affect purification?

A: The position is critical. Fluorine is a strongly electron-withdrawing group.[2]

  • Fluorine on the Pyrazole Core: This can significantly lower the pKa of the ring nitrogens, reducing interactions with silica gel. A 4-fluoropyrazole might chromatograph better than its non-fluorinated parent.

  • Fluorine on a Phenyl Substituent (e.g., a 4-fluorophenyl group): This primarily affects the overall polarity and lipophilicity of the molecule.[3] It may slightly alter retention times but has less impact on the acid-base interactions with silica.

  • Trifluoromethyl Group (-CF₃): This group is highly lipophilic and strongly electron-withdrawing. Compounds with -CF₃ groups are often less polar and may require less polar mobile phases. They can also be less soluble in protic solvents like methanol, impacting both chromatography and recrystallization solvent choices.[14]

Q3: What analytical techniques are essential for assessing the purity of my final compound?

A: A combination of techniques is required for a complete picture.

  • Chromatographic: Use at least two different TLC solvent systems or, ideally, an orthogonal HPLC/UPLC method (e.g., reversed-phase if you purified by normal phase) to reveal hidden impurities.[15]

  • Spectroscopic:

    • ¹H and ¹³C NMR: Essential for structural confirmation and detecting proton- or carbon-containing impurities.

    • ¹⁹F NMR: Absolutely critical for this class of compounds. It provides direct information on the number of fluorine environments and can easily detect fluorine-containing impurities that might be invisible in ¹H NMR.

    • Mass Spectrometry (MS): Confirms the molecular weight of your desired product and can help identify by-products.

Quantitative Purity Data Summary

TechniquePurposeTypical Purity Target (Pharma)Key Consideration for Fluorinated Pyrazoles
HPLC/UPLC Quantify impurities>98% AreaUse a diode array detector (DAD) to ensure peak homogeneity.
qNMR Determine absolute purity>98% w/wRequires a high-purity internal standard.
¹⁹F NMR Detect fluoro-impuritiesNo visible impurity peaksProvides a very clean baseline for high-sensitivity detection.
LC-MS Identify impurities-Helps in identifying the structure of co-eluting species.

References

  • Sloop, J., Holder, C., & Henary, M. (2015). Selective Incorporation of Fluorine in Pyrazoles. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

  • Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Gomha, S. M., et al. (2022). Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. Molecules, 27(23), 8489. [Link]

  • Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 45(10), 4646-4657. [Link]

  • Selerity Technologies. (n.d.). The Analysis of Fluorinated Polymers by Supercritical Fluid Chromatography (SFC). Selerity Technologies. [Link]

  • National Institutes of Health. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • National Institutes of Health. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC. [Link]

  • Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. [Link]

  • Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • National Institutes of Health. (2021). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]

  • National Institutes of Health. (2017). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC. [Link]

  • Sloop, J. C., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

  • Egyptian Pharmaceutical Journal. (2020). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19(2), 172-181. [Link]

  • Hanamoto, T., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Aromatization of the Initially Formed Pyrazolines. ACS Publications. [Link]

  • National Institutes of Health. (2023). Synthetic Strategies to Access Fluorinated Azoles. PMC. [Link]

  • ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • ChemRxiv. (2023). Non-Target Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography. ChemRxiv. [Link]

  • MDPI. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

  • ResearchGate. (2002). Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. ResearchGate. [Link]

  • Teledyne Labs. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

  • Oriental Journal of Chemistry. (2012). Synthesis of Fluorinated Pyrazolone Compounds. Oriental Journal of Chemistry, 28(1), 321-325. [Link]

  • PubMed. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]

  • National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Shimadzu. (n.d.). What is Supercritical Fluids Chromatography?. Shimadzu. [Link]

  • Agilent. (n.d.). Supercritical Fluid Chromatography. Agilent. [Link]

  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

  • MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4056. [Link]

  • IJCRT.org. (2022). A Short Review on Synthesis of Pyrazole Derivatives & Their Properties. International Journal of Creative Research Thoughts. [Link]

  • ResearchGate. (2023). Fluorinated Pyrazoles: From Synthesis to Applications. ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this multi-step synthesis. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and overall success of your experiments.

Overview of the Synthetic Pathway

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is typically achieved through a three-stage process. Understanding the nuances of each stage is critical to mitigating the formation of unwanted byproducts.

cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Ester Hydrolysis A 1,3-Dicarbonyl Compound C Ethyl Pyrazole-5-carboxylate A->C Cyclocondensation B Hydrazine B->C D Ethyl Pyrazole-5-carboxylate F Ethyl 1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxylate D->F Base-mediated alkylation E 2,2-Difluoroethylating Agent E->F G Ethyl 1-(2,2-difluoroethyl)-1H- pyrazole-5-carboxylate I 1-(2,2-Difluoroethyl)-1H- pyrazole-5-carboxylic Acid G->I Saponification H Base (e.g., NaOH) H->I

Caption: General Synthetic Workflow.

Troubleshooting Guide: Side Reactions and Solutions

Stage 1: Pyrazole Ring Formation

The initial formation of the pyrazole ring, typically through the condensation of a 1,3-dicarbonyl compound with hydrazine, is a crucial step where regioselectivity can be a significant challenge.

Issue 1: Formation of Regioisomeric Pyrazoles

  • Observation: You observe two or more isomeric pyrazole products in your reaction mixture, often with very similar spectroscopic signatures, making purification difficult.

  • Root Cause: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can lead to the formation of two different pyrazole regioisomers. For instance, the reaction of ethyl 2,4-dioxopentanoate with hydrazine can yield both ethyl 3-methyl-1H-pyrazole-5-carboxylate and ethyl 5-methyl-1H-pyrazole-3-carboxylate.

  • Troubleshooting & Prevention:

    • Control of Reaction Conditions: The ratio of isomers can sometimes be influenced by pH and temperature. It is advisable to run small-scale experiments to optimize these parameters.

    • Choice of Starting Materials: Whenever possible, utilize a symmetrical 1,3-dicarbonyl precursor to avoid the issue of regioselectivity altogether.

    • Chromatographic Separation: If isomer formation is unavoidable, careful column chromatography is often required. A thorough screening of solvent systems is recommended to achieve baseline separation.

    • Purification via Salt Formation: In some cases, the desired isomer can be selectively precipitated as a salt by treatment with a specific acid, facilitating separation[1].

cluster_0 Unsymmetrical 1,3-Dicarbonyl + Hydrazine A R1COCH2COR2 C Desired Pyrazole Isomer A->C D Undesired Pyrazole Isomer A->D B H2NNH2 B->C B->D

Caption: Formation of Regioisomers in Pyrazole Synthesis.

Stage 2: N-Alkylation of Ethyl Pyrazole-5-carboxylate

The introduction of the 2,2-difluoroethyl group onto the pyrazole nitrogen is arguably the most critical and often problematic step.

Issue 2: Formation of N1 and N2 Alkylated Isomers

  • Observation: Your reaction yields a mixture of two isomeric products: the desired 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (N1 alkylation) and the undesired 2-(2,2-difluoroethyl)-2H-pyrazole-5-carboxylate (N2 alkylation).

  • Root Cause: The pyrazole ring has two nucleophilic nitrogen atoms (N1 and N2). Alkylation can occur at either position, and the regioselectivity is influenced by steric and electronic factors of the pyrazole ring substituents, the nature of the alkylating agent, the base, and the solvent used.

  • Troubleshooting & Prevention:

    • Choice of Base and Solvent: The regioselectivity of N-alkylation can be highly dependent on the reaction conditions. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) often favors N1 alkylation.

    • Steric Hindrance: The presence of a bulky substituent at the C5 position of the pyrazole ring can sterically hinder N1 alkylation, leading to a higher proportion of the N2 isomer.

    • Temperature Control: Running the reaction at lower temperatures can sometimes improve selectivity.

    • Alternative Alkylating Agents: The reactivity of the 2,2-difluoroethylating agent can impact the isomer ratio. Common agents include 2,2-difluoroethyl triflate, tosylate, or halides. Experimenting with different leaving groups may alter the selectivity.

    • Purification: The N1 and N2 isomers often have different polarities and can usually be separated by column chromatography.

Condition Observed Outcome Recommendation
Strong Base (e.g., NaH) in DMFGenerally favors N1 alkylationRecommended starting point for optimization.
Weaker Base (e.g., K2CO3) in AcetonitrileMay lead to a mixture of isomersConsider if NaH is not suitable for other functional groups.
Bulky C5 SubstituentIncreased N2 alkylationIf possible, use a starting material with a less bulky C5 group.

Issue 3: Over-alkylation and Other Side Reactions

  • Observation: You detect products with a higher molecular weight than expected, or decomposition of your starting material.

  • Root Cause:

    • Over-alkylation: If the pyrazole nitrogen is deprotonated by a strong base, the resulting anion can be highly nucleophilic, leading to dialkylation if a large excess of the alkylating agent is used.

    • Decomposition: 2,2-Difluoroethylating agents can be unstable, especially at elevated temperatures, and may undergo elimination reactions to form vinylidene fluoride.

  • Troubleshooting & Prevention:

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2,2-difluoroethylating agent.

    • Controlled Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature to control the exotherm and minimize side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

Stage 3: Ester Hydrolysis

The final step of converting the ethyl ester to the carboxylic acid is generally robust, but potential pitfalls exist.

Issue 4: Incomplete Hydrolysis

  • Observation: Your final product is contaminated with the starting ethyl ester.

  • Root Cause: Insufficient reaction time, temperature, or amount of base can lead to incomplete saponification of the ester.

  • Troubleshooting & Prevention:

    • Reaction Conditions: Ensure an adequate excess of base (e.g., 2-3 equivalents of NaOH or LiOH) is used. The reaction can be gently heated (e.g., to 40-60 °C) to drive it to completion.

    • Solvent: A co-solvent like methanol or ethanol can improve the solubility of the ester in the aqueous base, facilitating hydrolysis.

    • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

Issue 5: Decarboxylation

  • Observation: You observe gas evolution during the workup, and your final yield is lower than expected, with the potential formation of 1-(2,2-difluoroethyl)-1H-pyrazole.

  • Root Cause: Pyrazole-5-carboxylic acids can be susceptible to decarboxylation under harsh acidic or high-temperature conditions during workup.

  • Troubleshooting & Prevention:

    • Acidification: After hydrolysis, cool the reaction mixture in an ice bath before slowly acidifying to a pH of 2-3 to precipitate the carboxylic acid[2]. Avoid strong, localized heating.

    • Extraction: If the product is not readily precipitating, it can be extracted into an organic solvent after acidification. Ensure the aqueous layer is thoroughly extracted.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid?

A1: The most common method for purification is recrystallization. After acidification and filtration of the crude product, it can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture with water) and allowed to cool slowly to form pure crystals. If significant impurities remain, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with acetic acid) can be effective.

Q2: I am having trouble with the regioselectivity of the N-alkylation step. Are there any alternative strategies?

A2: If controlling the regioselectivity of direct N-alkylation proves difficult, you might consider a directed synthesis approach. This could involve using a protecting group on one of the nitrogen atoms to force alkylation at the desired position, followed by deprotection. However, this adds steps to the synthesis. Another strategy is to synthesize the pyrazole ring using a hydrazine already bearing the 2,2-difluoroethyl group, although the synthesis of 2,2-difluoroethylhydrazine can be challenging.

Q3: Can I use a different ester, such as a methyl or t-butyl ester, for this synthesis?

A3: Yes, other esters can be used. A methyl ester will behave very similarly to an ethyl ester during hydrolysis. A t-butyl ester offers the advantage of being removable under acidic conditions, which can be useful if your molecule is sensitive to basic hydrolysis. However, the synthesis of the t-butyl ester precursor may require different conditions.

Q4: What are the safety precautions I should take when working with 2,2-difluoroethylating agents?

A4: 2,2-Difluoroethylating agents, such as 2,2-difluoroethyl triflate, are highly reactive and should be handled with care in a well-ventilated fume hood. They are often corrosive and can cause severe skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

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  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl] - NIH. (URL not available)
  • Ethyl 1-benzyl-3-(4-fluorophenyl)
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Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrazole N-Alkylation

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrazole N-alkylation reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their pyrazole N-alkylation reactions. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic work.

Troubleshooting Guide

This section addresses common problems encountered during pyrazole N-alkylation in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My pyrazole N-alkylation is resulting in a mixture of N1 and N2 regioisomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a frequent challenge due to the similar electronic properties of the two nitrogen atoms.[1] The formation of a pyrazolate anion upon deprotonation leads to delocalization of the negative charge, allowing for alkylation at either nitrogen.[1] However, several factors can be manipulated to favor the formation of one regioisomer over the other.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the C3 or C5 position, the incoming alkyl group will favor the more accessible nitrogen. For instance, in 3-substituted pyrazoles, N1-alkylation is often favored to avoid steric clash with the C3 substituent.[2]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, directing the alkylation to the other nitrogen. Conversely, electron-donating groups can enhance it.

  • Choice of Base and Counter-ion: The nature of the base and the resulting counter-ion can significantly impact regioselectivity.[1][3]

    • Strong, non-coordinating bases (e.g., NaH, KH) lead to a "free" pyrazolate anion in solution, where the regioselectivity is primarily governed by the inherent steric and electronic properties of the pyrazole.

    • Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or the use of certain metal salts can lead to the formation of a metal-pyrazolate complex. The coordination of the metal cation can block one of the nitrogen atoms, thereby directing the alkylating agent to the other. For example, using K₂CO₃ in DMSO has been shown to favor N1-alkylation of 3-substituted pyrazoles.[4]

  • Solvent: The solvent plays a crucial role in solvating the pyrazolate anion and the counter-ion, which in turn affects the regioselectivity.

    • Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are commonly used and can influence the dissociation of the pyrazolate salt.

    • Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in some cases, potentially by selectively solvating one of the nitrogen atoms.[5]

Actionable Solutions:

  • Analyze Steric and Electronic Factors: Evaluate your pyrazole substrate. If one nitrogen is significantly less sterically hindered, exploiting this difference is your most straightforward path to selectivity.

  • Modify Your Base/Solvent System:

    • If you are using a strong base like NaH and getting a mixture of isomers, consider switching to a weaker base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMSO or DMF.[2][4]

    • Experiment with different solvents. A change from acetonitrile to DMF, for instance, can alter the isomeric ratio.[2]

  • Consider Alternative Alkylating Agents: In some cases, the structure of the alkylating agent can influence the outcome.

  • Protecting Group Strategy: For particularly challenging cases, consider a protecting group strategy to block one of the nitrogen atoms, followed by alkylation and deprotection.

Question 2: I am experiencing low yields in my pyrazole N-alkylation reaction. What are the likely causes and how can I improve the yield?

Answer:

Low yields in pyrazole N-alkylation can be attributed to several factors, ranging from incomplete deprotonation to side reactions. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Deprotonation:

    • Cause: The base used may not be strong enough to fully deprotonate the pyrazole N-H, which has a pKa of approximately 14.

    • Solution: If you are using a weak base like K₂CO₃ and observing low conversion, consider switching to a stronger base such as NaH or KH. Ensure the base is fresh and handled under anhydrous conditions, as metal hydrides react with moisture.

  • Poor Reactivity of the Alkylating Agent:

    • Cause: Some alkylating agents are inherently less reactive. For example, alkyl chlorides are less reactive than alkyl bromides, which are less reactive than alkyl iodides. For reactions proceeding through a carbocation intermediate, the stability of this intermediate is crucial. Electron-withdrawing groups on the alkylating agent can destabilize the carbocation and hinder the reaction.

    • Solution: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide). If the reaction is believed to proceed via a carbocation, choose an alkylating agent that forms a more stable carbocation.

  • Side Reactions:

    • Cause: Several side reactions can consume your starting material or product, leading to lower yields. These include:

      • Quaternization: If the product N-alkylated pyrazole is sufficiently nucleophilic, it can be further alkylated by the alkylating agent to form a quaternary pyrazolium salt. This is more likely with highly reactive alkylating agents and an excess of the alkylating agent.

      • Hydrolysis: If there is moisture in the reaction, it can react with strong bases and some alkylating agents.

      • Transamination/Hydrolysis of Substituents: Certain functional groups on the pyrazole ring may not be stable to the reaction conditions, leading to undesired transformations.[1]

    • Solution:

      • To avoid quaternization, use a stoichiometric amount of the alkylating agent or a slight excess (e.g., 1.1 equivalents). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

      • Ensure all reagents and solvents are anhydrous, and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

      • Verify the stability of your pyrazole's functional groups under the chosen basic conditions.

  • Suboptimal Reaction Temperature and Time:

    • Cause: The reaction may be too slow at the current temperature, leading to incomplete conversion within the given timeframe. Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Solution: If the reaction is sluggish, consider moderately increasing the temperature. Monitor the reaction progress at regular intervals to determine the optimal reaction time. Microwave irradiation can sometimes be used to accelerate the reaction and improve yields under solvent-free conditions.[4]

Question 3: How can I effectively separate and identify the N1 and N2 isomers of my alkylated pyrazole?

Answer:

The separation and unambiguous identification of N-alkylated pyrazole isomers are critical for ensuring the purity of your final compound.

Separation Techniques:

  • Column Chromatography: This is the most common method for separating pyrazole isomers. The difference in polarity between the two isomers is often sufficient for separation on silica gel. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation.

  • Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective purification method.

Identification Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing between N1 and N2 isomers.

    • ¹H NMR: The chemical shifts of the protons on the pyrazole ring and the alkyl group will be different for the two isomers. Protons closer to the site of substitution will experience a different electronic environment.

    • ¹³C NMR: Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyrazole ring will differ between the isomers. For trifluoromethyl-substituted pyrazoles, distinct J-coupling constants between the fluorine and carbon atoms can aid in unambiguous identification.[1]

    • ¹⁹F NMR: For pyrazoles containing fluorine substituents, ¹⁹F NMR is an excellent tool for differentiating isomers, as the chemical shift of the fluorine signal is highly sensitive to its position relative to the N-alkylation site.[1]

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): This 2D NMR technique can show through-space correlations between protons. By observing NOE correlations between the protons of the newly introduced alkyl group and the protons of the substituents at the C3 or C5 positions, you can definitively determine the site of alkylation. For example, an NOE between the N-CH₃ protons and the C5-H proton would confirm the N1-methylated isomer.

  • X-ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray crystallography provides unequivocal structural proof.[4]

  • Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns in techniques like MS/MS can sometimes differ, providing clues to the structure.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the base-mediated N-alkylation of pyrazole?

A1: The base-mediated N-alkylation of pyrazole generally proceeds through a two-step mechanism:

  • Deprotonation: A base removes the acidic proton from the N-H of the pyrazole ring to form a pyrazolate anion. The negative charge is delocalized across both nitrogen atoms.

  • Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile and attacks the electrophilic alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction, forming the N-alkylated pyrazole and a salt byproduct.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Pyrazole Pyrazole (R-Pz-H) Pyrazolate Pyrazolate Anion ([R-Pz]⁻) Pyrazole->Pyrazolate + B: Base Base (B:) Protonated_Base Protonated Base (BH⁺) Alkylating_Agent Alkylating Agent (R'-X) N_Alkylated_Pyrazole N-Alkylated Pyrazole (R-Pz-R') Pyrazolate->N_Alkylated_Pyrazole + R'-X Halide_Ion Halide Ion (X⁻)

General Mechanism of Pyrazole N-Alkylation

Q2: Are there alternative methods to the traditional base-mediated N-alkylation?

A2: Yes, several alternative methods have been developed to overcome some of the limitations of the classical approach:

  • Acid-Catalyzed Alkylation: This method uses trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst. It offers an alternative that avoids strong bases and often proceeds at room temperature.[2]

  • Mitsunobu Reaction: This reaction allows for the alkylation of pyrazoles with alcohols under mild, neutral conditions using triphenylphosphine and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).

  • Microwave-Assisted Synthesis: Using microwave irradiation, often under solvent-free conditions with a solid-supported base (e.g., NaHCO₃), can significantly reduce reaction times and improve yields.[4] This method is also considered a greener alternative.

  • Enzymatic Alkylation: Engineered enzymes have been shown to achieve highly regioselective pyrazole alkylation, offering excellent control over the reaction outcome.[6]

Q3: How does the choice of alkylating agent affect the reaction?

A3: The alkylating agent plays a critical role in the success of the reaction. Key considerations include:

  • Reactivity of the Leaving Group: The reactivity of alkyl halides follows the order I > Br > Cl > F. Alkyl iodides are the most reactive and are often used to ensure a good reaction rate. Alkyl tosylates and mesylates are also excellent electrophiles.

  • Steric Bulk: Highly branched or bulky alkylating agents (e.g., t-butyl halides) may undergo elimination (E2) as a competing side reaction, especially in the presence of a strong, sterically hindered base. They are also more sensitive to steric hindrance on the pyrazole ring.

  • Electronic Effects: As mentioned earlier, the electronic properties of the alkylating agent can influence the reaction mechanism and rate, particularly if a carbocation intermediate is involved.

Summary of Reaction Parameter Effects

ParameterEffect on YieldEffect on RegioselectivityKey Considerations
Base Strength Stronger bases (NaH, KH) can increase yield by ensuring complete deprotonation.Can lead to mixtures if regioselectivity is solely governed by substrate sterics/electronics. Weaker bases (K₂CO₃, Cs₂CO₃) can improve selectivity through cation coordination.Use strong bases for less acidic pyrazoles. Experiment with weaker bases to control regioselectivity.
Solvent Polarity Polar aprotic solvents (DMF, DMSO) generally give good yields by solvating the ions.Can significantly influence isomer ratios. Fluorinated alcohols may dramatically improve selectivity.[5]Match the solvent to your base and substrate. Anhydrous conditions are crucial.
Temperature Higher temperatures generally increase reaction rate and yield, but can also promote side reactions.Can affect the thermodynamic vs. kinetic control of the reaction, thus altering the isomer ratio.Start at room temperature and gradually increase if the reaction is slow. Monitor for byproduct formation at higher temperatures.
Alkylating Agent More reactive agents (e.g., R-I) lead to faster reactions and potentially higher yields.Sterically demanding alkylating agents will preferentially react at the less hindered nitrogen.Choose a leaving group appropriate for the reactivity of your pyrazole. Be mindful of potential elimination side reactions with bulky agents.
Substituents Electron-withdrawing groups can decrease the nucleophilicity of the pyrazole, potentially lowering the yield.Steric bulk is a primary determinant of regioselectivity. Electronic effects also play a role.Analyze your specific substrate to predict the likely outcome and choose conditions accordingly.

Standard Experimental Protocol for Pyrazole N-Alkylation (using K₂CO₃)

This protocol provides a general starting point for the N-alkylation of a 3-substituted pyrazole, aiming for N1 selectivity.

Materials:

  • 3-substituted pyrazole

  • Alkyl halide (1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents), finely ground

  • Anhydrous Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the 3-substituted pyrazole and anhydrous DMF (concentration typically 0.1-0.5 M).

  • Addition of Base: Add the finely ground potassium carbonate to the solution.

  • Addition of Alkylating Agent: Add the alkyl halide dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyrazole is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any unreacted starting materials, byproducts, and the regioisomer.

  • Characterization: Characterize the purified product by NMR, MS, and other appropriate analytical techniques to confirm its identity and purity.

G cluster_workflow Experimental Workflow Start Reaction Setup (Inert Atmosphere) Add_Base Add Base (e.g., K₂CO₃) Add_Alkylating_Agent Add Alkylating Agent Reaction Stir/Heat & Monitor (TLC/LC-MS) Workup Aqueous Workup & Extraction Purification Column Chromatography Characterization NMR, MS Analysis

Experimental Workflow for Pyrazole N-Alkylation

References

  • Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • Obata, T., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 109-122. [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]

  • Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Journal of Molecular Catalysis A: Chemical, 353-354, 124-132. [Link]

  • Jain, S. L., et al. (2005). A systematic study of the N-substitution reactions of 3-substituted pyrazoles under basic conditions. Tetrahedron Letters, 46(18), 3189-3192. [Link]

  • Torregrosa, R. R., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(19), 7741–7748. [Link]

  • Gomha, S. M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5895. [Link]

  • Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed, 35876356. [Link]

  • Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Pyrazoles are a cornerstone in medicinal chemistry, and controlling their substitution pattern is critical for modulating pharmacological activity. This resource provides in-depth, field-proven insights to help you diagnose and resolve issues related to the formation of unwanted regioisomers.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine is producing a mixture of regioisomers. What are the primary factors controlling the regioselectivity of this condensation?

Answer:

The condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine, often referred to as the Knorr pyrazole synthesis, is a classic and widely used method.[1][2] However, when both reactants are unsymmetrical, the formation of two regioisomers is a common challenge.[1][2][3] The outcome of the reaction is a delicate interplay of steric and electronic factors, as well as the reaction conditions.

Mechanistically, the reaction proceeds through the initial nucleophilic attack of one of the hydrazine nitrogens onto one of the carbonyl carbons, followed by cyclization and dehydration. The key to controlling regioselectivity lies in directing this initial attack.

  • Electronic Effects: The more electrophilic carbonyl carbon of the 1,3-diketone will preferentially be attacked by the more nucleophilic nitrogen of the substituted hydrazine. For instance, in arylhydrazines, the primary amine (-NH2) is generally more nucleophilic than the substituted amine (-NHAr) and will preferentially attack the more reactive carbonyl group.[2]

  • Steric Hindrance: Bulky substituents on either the diketone or the hydrazine can significantly influence the regioselectivity.[2] The nucleophilic attack will favor the least sterically hindered carbonyl group. This effect becomes more pronounced with larger substituents.

  • Reaction Conditions: The solvent and catalyst play a pivotal role in modulating the reactivity of the nucleophile and the electrophile.

    • Solvent Choice: Traditional methods often employ protic solvents like ethanol, which can lead to poor regioselectivity.[2][3] Aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) have been shown to significantly improve regioselectivity in favor of one isomer.[2] More recently, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have demonstrated a dramatic increase in regioselectivity.[3]

    • pH Control: The pH of the reaction medium is critical. Acid catalysis can enhance the electrophilicity of the carbonyl carbons, but can also protonate the hydrazine, reducing its nucleophilicity. In some cases, conducting the reaction in the presence of an acid, such as HCl in DMAc, can accelerate the dehydration steps and improve yields and regioselectivity.[2] Conversely, base-mediated reactions can also be employed to control regioselectivity.[4]

Question 2: I am observing poor regioselectivity in a [3+2] cycloaddition reaction to synthesize pyrazoles. What strategies can I employ to improve this?

Answer:

[3+2] cycloaddition reactions, for instance between sydnones and alkynes, are powerful methods for pyrazole synthesis. However, with unsymmetrical alkynes, mixtures of regioisomers are often obtained. The regioselectivity in these cases is governed by the electronic and steric properties of the reactants and can be controlled through catalysis.

  • Catalysis: The use of metal catalysts can profoundly influence the regioselectivity of cycloadditions. For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) have been developed for the regioselective synthesis of 1,4-disubstituted pyrazoles. Different oxidation states of the metal catalyst (e.g., Cu(I) vs. Cu(II)) can also favor the formation of different regioisomers.

  • Substrate-Directed Reactivity: Modifying the alkyne substrate can also direct the regioselectivity. The use of functionalized alkynes, such as alkynyl sulfones, alkynylsilanes, or alkynylboronates, can lead to improved regioselectivity under specific conditions. A novel approach involves using 2-alkynyl-1,3-dithianes, which, under base-mediated conditions, can achieve excellent regioselectivity.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Analysis cluster_2 Optimization Strategies cluster_3 Condition Modifications cluster_4 Substrate Modifications cluster_5 Validation Problem Poor Regioselectivity: Mixture of Pyrazole Regioisomers Analysis Characterize Isomer Ratio (e.g., NMR, LC-MS) Problem->Analysis Mechanism Identify Key Reaction Type (e.g., Knorr, Cycloaddition) Analysis->Mechanism Conditions Modify Reaction Conditions Mechanism->Conditions Substrate Alter Substrate Design Mechanism->Substrate Solvent Change Solvent (e.g., EtOH to TFE/HFIP or DMAc) Conditions->Solvent Catalyst Introduce/Change Catalyst (e.g., Acid, Base, Metal) Conditions->Catalyst Temperature Vary Temperature Conditions->Temperature ProtectingGroup Introduce Protecting/Directing Group Substrate->ProtectingGroup Substituents Modify Steric/Electronic Properties Substrate->Substituents Validation Re-analyze Isomer Ratio Solvent->Validation Catalyst->Validation Temperature->Validation ProtectingGroup->Validation Substituents->Validation Success Desired Regioisomer Obtained Validation->Success Failure Regioselectivity Not Improved Validation->Failure Failure->Conditions Iterate

Caption: Troubleshooting workflow for addressing regioisomer formation.

Data-Driven Insights: The Impact of Solvents on Regioselectivity

The choice of solvent can dramatically alter the ratio of regioisomers formed in the reaction between a 1,3-diketone and a substituted hydrazine. Below is a summary of reported effects:

1,3-Diketone SubstrateHydrazineSolventRegioisomer Ratio (Desired:Undesired)Reference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanolEquimolar mixture[2]
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-Dimethylacetamide (DMAc)98:2[2]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolLow regioselectivity[3]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazine2,2,2-Trifluoroethanol (TFE)Increased regioselectivity[3]
1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazine1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatically increased regioselectivity[3]

Experimental Protocols

Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from methodologies that have shown improved regioselectivity through the use of fluorinated solvents.[3]

  • Reactant Preparation: Dissolve the 1,3-dicarbonyl compound (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 0.1-0.5 M.

  • Addition of Hydrazine: Add the substituted hydrazine (1.0-1.2 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Unambiguous Identification of Regioisomers using 2D-NMR

The structural assignment of pyrazole regioisomers can be challenging. 2D-NMR techniques like NOESY and HMBC are invaluable for this purpose.[5]

  • Sample Preparation: Prepare a solution of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquire 1D Spectra: Obtain standard 1H and 13C NMR spectra.

  • Acquire 2D Spectra:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. For a 1-substituted pyrazole, a NOESY correlation between the protons of the substituent on N1 and the proton at C5 of the pyrazole ring is indicative of that specific regioisomer.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2-3 bonds. For an N-methyl pyrazole, a correlation between the N-methyl protons and the pyrazole ring carbons (C3 and C5) can help in unambiguous assignment. A 3J C-H coupling between the N-methyl protons and the C5 carbon is a strong indicator of the 1,5-disubstitution pattern.[5]

  • Data Analysis: Analyze the cross-peaks in the 2D spectra to establish the connectivity and spatial relationships of the substituents, thus confirming the identity of each regioisomer.

Mechanistic Rationale for Solvent Effects

G cluster_0 Ethanol (Protic Solvent) cluster_1 Fluorinated Alcohols (TFE, HFIP) EtOH {Ethanol (EtOH)|- Can act as H-bond donor and acceptor - Solvates both reactants - Can protonate hydrazine, reducing nucleophilicity } Outcome_EtOH {Poor Regioselectivity|- Competing reaction pathways - Similar activation energies for attack at both carbonyls } EtOH->Outcome_EtOH Leads to HFIP {TFE/HFIP|- Strong H-bond donors, poor acceptors - Poorly nucleophilic - Activate carbonyl group towards nucleophilic attack - Less effective at solvating the nucleophile (hydrazine) } Outcome_HFIP {Improved Regioselectivity|- Preferential activation of one carbonyl - Increased difference in activation energies } HFIP->Outcome_HFIP Leads to

Caption: Influence of solvent properties on reaction regioselectivity.

References

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules.[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

Sources

Optimization

Technical Support Center: 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Welcome to the technical support resource for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS RN: 1342130-35-1). This guide is intended for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS RN: 1342130-35-1). This guide is intended for researchers, scientists, and drug development professionals. Here, we address common stability issues and provide troubleshooting advice to ensure the successful application of this versatile building block in your research.

Introduction to the Molecule

1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring a difluoroethyl group on the pyrazole ring, imparts specific properties that can be leveraged in drug design to modulate metabolic stability and lipophilicity.[2] However, the presence of the carboxylic acid and the fluorinated alkyl chain also introduces potential stability challenges. This guide will help you navigate these issues.

Molecular Structure:

Caption: Chemical structure of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Troubleshooting Guide: Stability and Handling

This section addresses specific issues you may encounter during the storage, handling, and use of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Issue 1: Inconsistent analytical results or loss of potency over time.

Question: My latest batch of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid shows a lower-than-expected purity by HPLC, or it's not performing as expected in my reaction. What could be the cause?

Answer: This is a classic sign of degradation. The two most likely culprits are thermal decarboxylation and hydrolysis, especially if the compound has been stored improperly.

Causality:

  • Thermal Decarboxylation: Pyrazole carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at elevated temperatures. This reaction can be catalyzed by trace amounts of acid, base, or metal ions. A patent for related compounds describes decarboxylation of pyrazole-4-carboxylic acids at temperatures ranging from 40-150°C under basic conditions (e.g., with KOH or K₂CO₃) and 50-220°C under acidic conditions (e.g., with H₂SO₄ or HCl).[3][4]

  • Hydrolysis: As a fluorinated organic acid, this compound should be protected from moisture. While the difluoroethyl group is generally stable, prolonged exposure to water, especially under non-neutral pH, could potentially lead to slow hydrolysis. The primary concern with moisture, however, is that it can facilitate other degradation pathways.

Troubleshooting Workflow:

troubleshooting_workflow start Inconsistent Results/ Loss of Potency check_storage Verify Storage Conditions (2-8°C, Dry, Inert Atmosphere) start->check_storage run_hplc Perform Purity Analysis (HPLC-UV or LC-MS/MS) check_storage->run_hplc compare_results Compare with Certificate of Analysis run_hplc->compare_results degradation_suspected Degradation Confirmed compare_results->degradation_suspected Purity is Low pass Purity is High compare_results->pass Purity is High new_batch Consider a Fresh Batch of Compound degradation_suspected->new_batch investigate_reaction Investigate Reaction Conditions pass->investigate_reaction

Caption: Workflow for troubleshooting inconsistent results.

Preventative Measures & Protocols:

  • Storage: Always store the compound at the recommended 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Handling: When weighing and handling, minimize exposure to atmospheric moisture. Use a glovebox or a dry, inert atmosphere if possible. For general laboratory use, work efficiently to reduce exposure time.

  • Solvent Choice: Use anhydrous solvents for your reactions. The presence of water can initiate or accelerate degradation.

Issue 2: Poor yield or unexpected side products in subsequent reactions.

Question: I'm using 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid in a coupling reaction (e.g., amide bond formation), and I'm getting low yields and/or observing an unexpected side product corresponding to the decarboxylated pyrazole. Why is this happening?

Answer: This issue often points to the reaction conditions being too harsh, leading to in-situ degradation of your starting material.

Causality:

  • High Temperatures: As mentioned, elevated temperatures can cause decarboxylation. Many coupling reactions require heating, which can be detrimental to this substrate.

  • Strong Bases: The use of strong, non-hindered bases can deprotonate the carboxylic acid, but may also promote side reactions or degradation, especially at higher temperatures.

  • Metal Catalysts: Certain metal catalysts, particularly copper, have been shown to facilitate the decarboxylation of pyrazole carboxylic acids.[5] If your reaction involves metal catalysis, you should be aware of this potential side reaction.

Recommendations for Reaction Optimization:

ParameterRecommendationRationale
Temperature Start at room temperature or below if possible. Use controlled, gentle heating only if necessary.To minimize the risk of thermal decarboxylation.[3][4]
Base Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or proton sponge.To avoid unwanted side reactions with the carboxylic acid or pyrazole ring.
Coupling Reagents For amide bond formation, use reagents that are effective at lower temperatures, such as HATU or HCTU.These reagents often allow for efficient coupling without the need for high heat.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed.Prolonged reaction times, especially with heating, increase the likelihood of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for storing this compound in solution?

A1: For short-term storage of solutions, use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Avoid protic solvents like methanol or ethanol for long-term storage, as they can slowly esterify the carboxylic acid. Always store solutions at low temperatures (2-8°C or colder) and under an inert atmosphere.

Q2: Is this compound sensitive to light?

A2: While pyrazole derivatives are generally considered to have good photostability, it is always best practice to store sensitive organic compounds in amber vials or protected from direct light to prevent any potential photochemical degradation.[6]

Q3: Can I purify this compound by silica gel chromatography?

A3: Yes, but with caution. The acidic nature of the carboxylic acid can cause streaking on the silica gel column. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent. This will keep the carboxylic acid protonated and improve the peak shape.

Q4: What analytical method is best for assessing the purity of this compound?

A4: Reversed-phase High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a suitable method for routine purity checks. For more detailed analysis and identification of potential degradation products, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is recommended.[7][8]

Protocol: Purity Assessment by HPLC-UV

This is a general starting method. Optimization may be required for your specific equipment and standards.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~220-254 nm (a UV scan of a pure sample is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 1 mg/mL.

References

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Sustainable 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic Acid. (2026, January 4). Act Fast. Retrieved January 26, 2026, from [Link]

  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. (2025, July 18). PubMed. Retrieved January 26, 2026, from [Link]

  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025, September 2). Thieme Connect. Retrieved January 26, 2026, from [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024, December 11). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014, March 6). Google Patents.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

  • Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (2020, October 9). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 26, 2026, from [Link]

  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013, August 28). European Patent Office. Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS RN: 1342130-35-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to address...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS RN: 1342130-35-1)[1]. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. Here, we provide troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Question 1: My final product is an oil or a waxy solid with a low melting point, and the NMR spectrum shows multiple sets of peaks. What are the likely impurities and how can I remove them?

Answer:

The physical state and complex NMR spectrum of your product suggest the presence of significant impurities. Based on common synthetic routes to pyrazole carboxylic acids, the likely culprits include unreacted starting materials, regioisomers, and residual solvent.

Potential Impurities and Their Removal:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include hydrazine derivatives and β-ketoesters or their equivalents.

  • Regioisomers: A common impurity is the isomeric 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid. The formation of regioisomers is a known challenge in pyrazole synthesis.[2]

  • Residual Solvents: High boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can be difficult to remove.

Recommended Purification Strategy:

A multi-step purification approach is often necessary to remove a combination of impurities.

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from neutral or basic impurities.

  • Recrystallization: This classical technique is excellent for removing closely related impurities and achieving high purity.

  • Column Chromatography: If recrystallization is ineffective, column chromatography offers a more powerful separation method.

Below is a decision tree to guide you through the purification process.

Purification_Workflow Troubleshooting Purification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid start Crude Product (Oily/Waxy Solid, Impure NMR) acid_base Perform Acid-Base Extraction start->acid_base recrystallization Attempt Recrystallization acid_base->recrystallization Solid Precipitate Obtained chromatography Perform Column Chromatography acid_base->chromatography Product Remains Oily recrystallization->chromatography Fails or Low Yield pure_product Pure Crystalline Product recrystallization->pure_product Successful chromatography->pure_product Successful re_evaluate Re-evaluate Characterization Data chromatography->re_evaluate Separation Unsuccessful

Caption: Decision workflow for purifying impure 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Question 2: I've performed an acid-base extraction, but my product is still not pure. What should I do next?

Answer:

If acid-base extraction alone is insufficient, it's likely that acidic impurities or closely related isomers are present. The next logical step is recrystallization. The choice of solvent is critical for successful recrystallization.

Recrystallization Solvent Selection:

The ideal solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent/Solvent SystemRationale
Water The carboxylic acid group may provide some water solubility, especially at high temperatures.
Ethanol/Water A good starting point for many organic acids. Dissolve in hot ethanol and add hot water until turbidity appears.
Ethyl Acetate/Hexanes Dissolve in a minimum of hot ethyl acetate and add hexanes until the solution becomes cloudy.
Toluene A higher boiling point solvent that can be effective for less polar compounds.

Experimental Protocol: Recrystallization

  • Solvent Screening: In parallel vials, test the solubility of a small amount of your crude product in the suggested solvents at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Question 3: Recrystallization resulted in a low yield or did not improve the purity significantly. How should I approach column chromatography?

Answer:

Column chromatography is a powerful tool for separating compounds with similar polarities. For a carboxylic acid, it's important to choose the right mobile phase to ensure good separation and prevent streaking.

Column Chromatography System:

  • Stationary Phase: Silica gel (60-120 mesh) is a good starting point.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. To improve the peak shape of acidic compounds, a small amount of acetic acid or formic acid (0.5-1%) is often added to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to less tailing on the silica gel.[3]

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). The ideal system will give your product an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Run the column with your chosen mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the chemical formula and molecular weight of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid?

A1: The chemical formula is C6H6F2N2O2, and the molecular weight is 176.12 g/mol .[1]

Q2: Are there any specific safety precautions I should take when handling this compound?

A2: As with any chemical, you should handle 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation, ingestion, and skin contact.

Q3: Can I use a base other than sodium bicarbonate for the acid-base extraction?

A3: Yes, other bases like sodium carbonate or sodium hydroxide can be used. However, be cautious with stronger bases like NaOH, as they can potentially hydrolyze other functional groups if present as impurities. Sodium bicarbonate is generally a mild and effective choice for extracting carboxylic acids.[4]

Q4: My NMR spectrum is clean, but my melting point is still broad. What could be the issue?

A4: A broad melting point can indicate the presence of impurities even if they are not readily visible in the NMR spectrum. This could be due to the presence of isomers that have very similar NMR shifts or inorganic salts. It could also suggest that your crystalline product is not completely dry. Ensure your product is thoroughly dried under high vacuum. If the problem persists, consider a final purification step like a short silica plug filtration or another recrystallization from a different solvent system.

Q5: Is there a way to purify pyrazoles without chromatography or recrystallization?

A5: In some cases, pyrazoles can be purified by forming an acid addition salt.[5] This involves dissolving the crude pyrazole in a suitable organic solvent and adding an acid (e.g., HCl in ether) to precipitate the pyrazole salt. The salt can then be collected by filtration and washed. The free pyrazole can be regenerated by treatment with a base. This method is particularly useful for removing non-basic impurities. However, for a pyrazole carboxylic acid, which is itself acidic, this method would not be the primary choice for purification.

References

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Google Patents. (1990). EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives.
  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from [Link]

  • Ilhan, I. O., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5565–5569.
  • Quick Company. (n.d.). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • ACS Publications. (2024). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • AWS. (n.d.). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metallations. Retrieved from [Link]

  • Google Patents. (2020). EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • Act Fast. (2026). Sustainable 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic Acid. Retrieved from [Link]

Sources

Optimization

challenges in the characterization of fluorinated organic compounds

Fluorinated Compound Analysis: A Technical Support Guide Welcome to the technical support center for the characterization of fluorinated organic compounds. This guide is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Fluorinated Compound Analysis: A Technical Support Guide

Welcome to the technical support center for the characterization of fluorinated organic compounds. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges posed by organofluorine molecules. My aim is to provide not just solutions, but a deeper understanding of the underlying principles, enabling you to troubleshoot effectively and generate high-quality, reliable data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of fluorine (¹⁹F), a spin ½ nucleus with 100% natural abundance, profoundly influences NMR spectra. While an invaluable tool, it introduces complexities that can be daunting. This section addresses the most common issues encountered during the NMR analysis of fluorinated compounds.

FAQ 1: Why are the peaks in my ¹H or ¹³C NMR spectrum of a fluorinated compound unexpectedly complex or "messy"?

Answer:

This complexity arises from heteronuclear coupling between the fluorine nucleus (¹⁹F) and proton (¹H) or carbon (¹³C) nuclei. Unlike H-H coupling, which is typically observed over two or three bonds (²JHH, ³JHH), H-F and C-F coupling can occur over much longer ranges (up to five or six bonds). This results in the splitting of signals into complex multiplets that can be difficult to decipher.

The magnitude of the coupling constant (J-value) is dependent on the number of bonds separating the nuclei and their spatial orientation. For instance, ¹JCF (one-bond carbon-fluorine coupling) is typically very large, ranging from 150 to 250 Hz. This can sometimes lead to the C-F signal being mistaken for noise or being outside the standard spectral width.

Troubleshooting & Best Practices:

  • Run a ¹⁹F NMR Spectrum: This is the most direct way to observe the fluorine environments in your molecule. It will help you determine the number of distinct fluorine signals and their multiplicities, which is critical for interpreting the ¹H and ¹³C spectra.

  • Perform Decoupling Experiments:

    • ¹H{¹⁹F} NMR (Fluorine-Decoupled Proton NMR): In this experiment, the ¹⁹F nucleus is irradiated, causing the collapse of all H-F couplings. This simplifies the ¹H spectrum, leaving only H-H couplings. Comparing the coupled and decoupled spectra is a powerful way to identify which protons are coupled to fluorine.

    • ¹³C{¹⁹F} NMR (Fluorine-Decoupled Carbon NMR): Similarly, this experiment simplifies the ¹³C spectrum by removing all C-F couplings, making carbon signal assignments more straightforward.

  • Utilize 2D NMR Spectroscopy:

    • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment directly shows correlations (couplings) between specific proton and fluorine nuclei, providing unambiguous evidence of their connectivity.

    • ¹H-¹³C HSQC/HMBC: These standard experiments remain crucial. The presence of C-F coupling can sometimes be observed in the shape of cross-peaks in an HSQC spectrum.

Workflow for Deciphering Complex Spectra

Here is a logical workflow for tackling a complex fluorinated compound's NMR.

G cluster_0 Initial Data Acquisition cluster_1 Problem Identification cluster_2 Advanced Troubleshooting A Acquire Standard ¹H and ¹³C NMR B Acquire ¹⁹F NMR A->B C Is ¹H or ¹³C Spectrum Overly Complex? B->C D Run ¹H{¹⁹F} Decoupled Experiment C->D Yes G Spectra Interpretable C->G No E Run 2D HETCOR (¹H-¹⁹F) D->E F Assign Structure E->F G->F

Caption: A decision-making workflow for NMR analysis of organofluorine compounds.

Part 2: Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds can be challenging due to fluorine's high electronegativity and the strength of the C-F bond, which significantly influences ionization and fragmentation pathways.

FAQ 2: Why is the molecular ion (M⁺) peak weak or absent in the mass spectrum of my fluorinated compound?

Answer:

The high electronegativity of fluorine can make standard electron ionization (EI) difficult. Furthermore, fluorinated compounds, particularly those with multiple fluorine atoms or adjacent hydrogen atoms, are prone to specific fragmentation pathways that can consume the molecular ion. A very common pathway is the neutral loss of hydrogen fluoride (HF) , which has a mass of 20 Da. This [M-HF]⁺ ion can be very stable and may appear as the base peak, making the true molecular ion seem insignificant.

Troubleshooting & Best Practices:

  • Use Soft Ionization Techniques: If EI is proving too harsh, switch to a soft ionization method. These techniques impart less energy to the molecule, increasing the probability of observing the molecular ion.

    • Chemical Ionization (CI): Uses a reagent gas (like methane or ammonia) to produce ions through proton transfer or adduction, resulting in a prominent [M+H]⁺ or [M+NH₄]⁺ ion.

    • Electrospray Ionization (ESI): Ideal for polar, non-volatile compounds. It generates ions directly from solution, typically producing [M+H]⁺ or [M+Na]⁺ adducts with minimal fragmentation. This is the go-to method for most fluorinated drug molecules.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for larger molecules and less prone to in-source fragmentation.

  • Scrutinize the Spectrum for Characteristic Losses: Always look for peaks at M-20 (loss of HF), M-19 (loss of F•), and if applicable, M-69 (loss of CF₃•). Identifying these patterns can help you work backward to confirm the mass of the parent molecule even if the molecular ion itself is not observed.

Table 1: Recommended MS Ionization Techniques for Fluorinated Compounds
Compound ClassVolatilityPolarityRecommended Primary TechniqueRecommended Secondary Technique
Small, neutral fluoroalkanesHighLowElectron Ionization (EI)Chemical Ionization (CI)
Fluorinated aromaticsModerateLow-ModerateElectron Ionization (EI)ESI (if derivatized)
Fluorinated drug moleculesLowHighElectrospray Ionization (ESI)APCI (Atmospheric Pressure CI)
Perfluoroalkyl substances (PFAS)VariesHighESI (Negative Mode)Liquid Chromatography-MS (LC-MS)

Part 3: Chromatography (HPLC & GC)

The unique properties of fluorinated compounds—high polarity yet also potentially lipophilic (fluorous character)—can lead to unexpected chromatographic behavior.

FAQ 3: Why am I getting poor peak shape (tailing or fronting) for my fluorinated analyte in Reverse-Phase HPLC?

Answer:

Poor peak shape for fluorinated compounds on standard silica-based C18 columns is often due to unwanted secondary interactions. The highly polarized C-F bond can interact strongly with residual, un-capped silanol groups (Si-OH) on the silica surface. This is a common issue for basic analytes, but the acidic nature of some fluorinated alcohols or the hydrogen-bond accepting character of the C-F bond can also lead to these problematic interactions, causing peak tailing.

Furthermore, highly fluorinated compounds can exhibit "fluorous" interactions, where they prefer to associate with other fluorinated molecules rather than the hydrocarbonaceous C18 stationary phase or the aqueous mobile phase, which can also affect retention and peak shape.

Troubleshooting & Best Practices:

  • Modify the Mobile Phase:

    • Adjust pH: If your analyte has an ionizable group, adjusting the mobile phase pH to suppress its ionization can significantly reduce silanol interactions.

    • Add a Competitive Amine: For basic analytes, adding a small amount of a competitive amine like triethylamine (TEA) to the mobile phase can block the active silanol sites and improve peak shape.

    • Use a Different Buffer: Sometimes, switching from a phosphate buffer to a formate or acetate buffer can alter selectivity and improve peak symmetry.

  • Select a Specialized Column:

    • End-Capped Columns: Use a high-quality, fully end-capped C18 column to minimize the number of available silanol groups.

    • "Aqua" or Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the silanol groups and provides alternative selectivity, often improving retention and peak shape for polar fluorinated compounds.

    • Fluorinated Phases (e.g., F5/PFP): A pentafluorophenyl (PFP) stationary phase offers unique selectivity for fluorinated and aromatic compounds through dipole-dipole, π-π, and ion-exchange interactions. It is often an excellent choice when C18 fails.

Protocol: Method Development for a Troublesome Fluorinated Analyte by HPLC

Objective: To achieve a symmetrical peak (Asymmetry Factor: 0.9 - 1.2) and adequate retention (k': 2 - 10).

  • Initial Screening:

    • Column: High-quality, end-capped C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 10 minutes.

    • Assessment: Evaluate peak shape and retention. If tailing is observed, proceed to step 2.

  • Mobile Phase Optimization:

    • If Tailing Persists: Prepare a new Mobile Phase A containing 0.1% Formic Acid and 0.05% Triethylamine (TEA). Re-run the initial gradient. This will diagnose if silanol interactions are the primary issue.

    • If Retention is Poor: Switch Mobile Phase B to Methanol. The different solvent characteristics can alter selectivity.

  • Stationary Phase Optimization:

    • If Tailing/Poor Shape Continues: The issue is likely a strong, specific interaction with the C18 phase. Switch to a Pentafluorophenyl (PFP) column.

    • Repeat Initial Screening: Use the PFP column with the original 0.1% Formic Acid mobile phases (Water/Acetonitrile). The unique selectivity of the PFP phase will often resolve the issue.

Troubleshooting Logic for HPLC Peak Tailing

G Start Poor Peak Shape Observed (Tailing) CheckIonizable Is Analyte Ionizable? Start->CheckIonizable AdjustpH Adjust Mobile Phase pH to Suppress Ionization CheckIonizable->AdjustpH Yes AddTEA Add Competing Amine (TEA) to Mobile Phase CheckIonizable->AddTEA No/Basic CheckEndcapping Is Column Fully End-Capped? AdjustpH->CheckEndcapping AddTEA->CheckEndcapping SwitchColumn Switch to High-Quality End-Capped Column CheckEndcapping->SwitchColumn No SwitchPhase Change Stationary Phase (e.g., PFP, Polar-Embedded) CheckEndcapping->SwitchPhase Yes Success Symmetrical Peak Achieved SwitchColumn->Success SwitchPhase->Success

Caption: A troubleshooting decision tree for HPLC peak tailing of fluorinated compounds.

References

  • Title: Introduction to Fluorine NMR for Chemists Source: J. C. (Tito) Scaiano, University of Ottawa URL: [Link]

  • Title: A review of the mass spectra of volatile fluorinated organic compounds Source: Journal of Fluorine Chemistry URL: [Link]

  • Title: A new paradigm for reverse-phase chromatography; separating compounds on the basis of silanol interactions Source: Agilent Technologies URL: [Link]

  • Title: Fluorous Mixture Synthesis: A Fluorous-Based Strategy for the Solution-Phase Synthesis of Complex Molecules Source: Accounts of Chemical Research URL: [Link]

  • Title: A Review of Pentafluorophenyl (F5) Stationary Phases in Liquid Chromatography Source: LCGC North America URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Welcome to the technical support center for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this and structurally related pyrazole derivatives. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction to Synthetic Strategies

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid can be approached through two primary retrosynthetic pathways. The choice of route often depends on the availability of starting materials, desired scale, and the capabilities for purification, particularly for separating regioisomers.

  • Route A: Late-Stage N-Alkylation. This is often the most common approach, involving the initial construction of the pyrazole-5-carboxylate core, followed by the introduction of the 2,2-difluoroethyl group.

  • Route B: Early-Stage N-Alkylation. This strategy involves the synthesis of a 2,2-difluoroethylhydrazine intermediate, which is then used to construct the pyrazole ring.

This guide will focus primarily on troubleshooting Route A, as it is more frequently employed and presents a significant challenge in controlling regioselectivity.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_A Route A: Late-Stage N-Alkylation cluster_B Route B: Early-Stage N-Alkylation A_Start 1,3-Dicarbonyl Precursor A_Mid Ethyl 1H-pyrazole-5-carboxylate A_Start->A_Mid Hydrazine A_Alk Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate + Regioisomer A_Mid->A_Alk F2CH2CH2-X Base A_End 1-(2,2-Difluoroethyl)-1H- pyrazole-5-carboxylic acid A_Alk->A_End Hydrolysis B_Start 1,3-Dicarbonyl Precursor B_End Ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate B_Start->B_End B_Mid 2,2-Difluoroethylhydrazine B_Mid->B_End B_Final 1-(2,2-Difluoroethyl)-1H- pyrazole-5-carboxylic acid B_End->B_Final Hydrolysis

Caption: Overview of the two primary synthetic routes to the target molecule.

Troubleshooting Guide & FAQs

Part 1: Pyrazole Ring Formation

Question 1: My yield for the initial pyrazole-5-carboxylate synthesis is low. What are the likely causes and how can I improve it?

Answer: Low yields in the initial cyclization to form the pyrazole ring often stem from several factors:

  • Purity of the 1,3-dicarbonyl precursor: The starting diketone or ketoester must be of high purity. Side products from its synthesis can interfere with the cyclization. For instance, in the Claisen condensation to form a diketoester, ensure complete reaction and removal of the starting materials.

  • Reaction Conditions: The condensation with hydrazine is typically performed in an alcoholic solvent, sometimes with a catalytic amount of acid.[1]

    • Temperature: Running the reaction at 0 °C to room temperature is common. Elevated temperatures can lead to the formation of side products.

    • pH Control: Maintaining a slightly acidic pH can be crucial for activating the carbonyl groups for nucleophilic attack by hydrazine without protonating the hydrazine excessively, which would render it non-nucleophilic.

  • Side Reactions: Hydrazine can potentially react with the ester functionality, leading to the formation of hydrazides, though this is generally less favorable than condensation with the keto groups.[2][3]

Troubleshooting Protocol:

  • Verify Precursor Purity: Analyze your 1,3-dicarbonyl starting material by ¹H NMR and GC-MS to ensure it is free from significant impurities.

  • Optimize Reaction Temperature: Set up parallel reactions at 0 °C, room temperature, and a slightly elevated temperature (e.g., 40 °C) to determine the optimal condition for your specific substrate.

  • Solvent Choice: While ethanol or methanol are common, exploring other solvents like isopropanol or even aprotic solvents like THF could be beneficial.

  • Acid Catalyst: If not already using one, add a catalytic amount of acetic acid to your reaction mixture.

Part 2: N-Alkylation and Regioselectivity

This is often the most challenging step in the synthesis. The N-alkylation of an unsymmetrical pyrazole like ethyl 1H-pyrazole-5-carboxylate can lead to two regioisomers: the desired N1-alkylated product and the undesired N2-alkylated product.

N_Alkylation_Regioisomers Start Ethyl 1H-pyrazole-5-carboxylate Reagent F2CH2CH2-X Base (e.g., K2CO3, NaH) Start->Reagent Product1 N1-isomer (1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate) TARGET Reagent->Product1 Product2 N2-isomer (2-(2,2-difluoroethyl)-2H-pyrazole-3-carboxylate) IMPURITY Reagent->Product2

Caption: Formation of regioisomers during N-alkylation.

Question 2: I am getting a mixture of N1 and N2 regioisomers during the alkylation step. How can I improve the selectivity for the desired N1 isomer?

Answer: The regioselectivity of pyrazole N-alkylation is influenced by a complex interplay of steric and electronic factors, as well as the reaction conditions.[4][5][6]

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. In the case of ethyl 1H-pyrazole-5-carboxylate, the N1 position is generally favored due to the steric bulk of the ester group at the adjacent C5 position.

  • Electronic Effects: The electron-withdrawing nature of the ester group at C5 decreases the nucleophilicity of the adjacent N1 nitrogen, which can favor alkylation at N2. However, the 2,2-difluoroethyl group is also strongly electron-withdrawing, which can influence the transition state.

  • Counter-ion and Solvent: The nature of the base and the solvent can significantly impact the regioselectivity by influencing the position of the counter-ion (e.g., Na⁺, K⁺) on the pyrazolate anion.[4][5]

Strategies to Improve N1-Selectivity:

StrategyPrincipleRecommended Conditions
Choice of Base Strong, non-nucleophilic bases are preferred. The counter-ion can influence the site of alkylation.NaH in DMF or THF is a common choice. K₂CO₃ in acetone or acetonitrile is a milder alternative that can sometimes offer better selectivity.[7]
Alkylating Agent A more reactive alkylating agent can sometimes improve selectivity.2,2-difluoroethyl triflate or tosylate are more reactive than the corresponding bromide or iodide.
Temperature Lower temperatures generally favor the thermodynamically more stable product, which is often the N1 isomer.Run the reaction at 0 °C or even lower temperatures.
Protecting Groups Introducing a bulky, removable protecting group at a different position on the pyrazole ring can direct alkylation to the desired nitrogen.[8]This adds steps to the synthesis but can be a robust solution for achieving high regioselectivity.

Question 3: I have a mixture of regioisomers. How can I separate them?

Answer: The separation of N1 and N2 pyrazole regioisomers can be challenging due to their similar physical properties.

  • Silica Gel Chromatography: This is the most common method for separating pyrazole regioisomers.[7][9] A careful selection of the eluent system is critical. Often, a gradient elution with a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is required.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative reverse-phase HPLC can be employed.[10]

  • Crystallization: If one of the isomers is a solid and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective purification method.

Analytical Characterization:

The two regioisomers can be distinguished using NMR spectroscopy. NOESY experiments can be particularly useful to establish the spatial proximity between the N-alkyl group and the protons on the pyrazole ring, confirming the connectivity.[7][9]

Part 3: Ester Hydrolysis

Question 4: The hydrolysis of my ethyl ester to the carboxylic acid is slow or incomplete. What can I do?

Answer: The hydrolysis of the pyrazole-5-carboxylate can be sluggish due to steric hindrance from the N1-substituent and the pyrazole ring itself.[11][12]

  • Reaction Conditions:

    • Base: A strong base like NaOH or KOH is typically used in a mixture of water and an organic co-solvent (e.g., methanol, ethanol, THF) to ensure solubility of the ester.

    • Temperature: Heating the reaction mixture is often necessary to drive the hydrolysis to completion. Refluxing for several hours is common.

  • Work-up: After the reaction is complete (as monitored by TLC or LC-MS), the mixture is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the carboxylic acid product.[13]

Troubleshooting Protocol for Hydrolysis:

  • Increase Base Equivalents: Use a larger excess of the base (e.g., 3-5 equivalents).

  • Increase Temperature and Reaction Time: If heating at a lower temperature is not effective, increase to reflux and monitor the reaction for a longer period.

  • Change Co-solvent: If solubility is an issue, try a different co-solvent like dioxane, which has a higher boiling point.

  • Alternative Hydrolysis Conditions: For extremely hindered esters, more forcing conditions like using a phase-transfer catalyst or non-aqueous hydrolysis conditions might be necessary.[11][12]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 1H-pyrazole-5-carboxylate

This protocol is adapted from general procedures for pyrazole synthesis.[1][14]

  • To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add hydrazine monohydrate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by silica gel chromatography if necessary.

Protocol 2: N-Alkylation of Ethyl 1H-pyrazole-5-carboxylate
  • To a solution of ethyl 1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1-bromo-2,2-difluoroethane (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction for the formation of the two regioisomers.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Separate the regioisomers by silica gel chromatography.

Protocol 3: Hydrolysis to 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
  • Dissolve the purified ethyl 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (3 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.[13]

References

  • Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate.[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate.[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.[Link]

  • Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.[Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.[Link]

  • lysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate. Who we serve.[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.[Link]

  • Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed.[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.[Link]

  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons.[Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.[Link]

  • Preparation method of 2, 2-difluoroethanol.
  • Ethyl 2-[(2,4-difluoro-phen-yl)hydrazinyl-idene]-3-oxobutano-ate. PubMed.[Link]

  • (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate.[Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate.[Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI.[Link]

  • Synthesis of 2-deoxy-2,2-difluoro-α-maltosyl fluoride and its X-ray structure in complex with Streptomyces coelicolor GlgEI-V279S. NIH.[Link]

  • Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. Sci-Hub.[Link]

  • Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.[Link]

  • (PDF) The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate.[Link]

Sources

Optimization

dealing with poor solubility of pyrazole carboxylic acids in reactions

Introduction: The Challenge of Pyrazole Carboxylic Acid Solubility Pyrazole carboxylic acids are a cornerstone structural motif in medicinal chemistry and materials science, prized for their role as versatile building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Pyrazole Carboxylic Acid Solubility

Pyrazole carboxylic acids are a cornerstone structural motif in medicinal chemistry and materials science, prized for their role as versatile building blocks and intermediates.[1][2] However, their unique physicochemical properties—often characterized by high crystallinity and strong intermolecular hydrogen bonding—frequently lead to poor solubility in common organic solvents. This presents a significant hurdle in synthetic chemistry, impeding reaction rates, complicating purification, and ultimately affecting yield and scalability.

This guide provides a comprehensive troubleshooting framework for researchers encountering solubility issues with pyrazole carboxylic acids. We will explore the underlying chemical principles and offer field-proven protocols to enhance substrate dissolution and achieve successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My pyrazole carboxylic acid is insoluble in my reaction solvent. What is the first and most effective strategy to try?

The most direct and widely successful approach is in situ salt formation. Carboxylic acids, which are often sparingly soluble in their neutral form, can be deprotonated with a base to form a highly polar and much more soluble carboxylate salt.[3] This simple liquid-liquid extraction principle can be adapted for homogeneous reaction conditions.

Causality: The conversion of the neutral carboxylic acid (R-COOH) to its conjugate base, the carboxylate anion (R-COO⁻), dramatically increases its polarity. This ionic species interacts more favorably with polar aprotic solvents like DMF, DMSO, or NMP, leading to enhanced dissolution.

Immediate Action:

  • Suspend your pyrazole carboxylic acid in a polar aprotic solvent (e.g., DMF, DMSO).

  • Add a suitable base (see Q2 for selection guidance).

  • Stir at room temperature. In most cases, the suspended solid will dissolve completely as the salt is formed.

This strategy is particularly effective for reactions like amide couplings, where the carboxylate is an intermediate in the activation step.

Q2: What type of base should I use for in situ salt formation, and how much?

The choice of base is critical and depends on the pKa of your specific pyrazole carboxylic acid and the requirements of your subsequent reaction steps.

Base TypeExamplespKa of Conjugate AcidRecommended EquivalentsUse Case & Considerations
Organic Amines Triethylamine (Et₃N), DIPEA~10-111.1 - 1.5 eq.Pros: Soluble in most organic solvents, easy to remove under vacuum. Cons: Can act as a nucleophile in some reactions. May not be strong enough for less acidic carboxylic acids.
Inorganic Carbonates K₂CO₃, Cs₂CO₃~10.3 (for HCO₃⁻)1.5 - 3.0 eq.Pros: Non-nucleophilic, inexpensive, and strong enough for most carboxylic acids. Cesium carbonate is particularly effective due to the high solubility of cesium salts. Cons: Heterogeneous reaction until the acid dissolves; requires vigorous stirring.
Hydroxides LiOH, NaOH, KOH~15.7 (for H₂O)1.05 - 1.2 eq.Pros: Very strong and inexpensive. Cons: Introduces water, which is detrimental to many reactions (e.g., those using acyl chlorides or moisture-sensitive catalysts). Best avoided unless water is tolerated.

Expert Insight: Start with a non-nucleophilic organic base like DIPEA for sensitive reactions like amide couplings. For more robust transformations, potassium or cesium carbonate are excellent and cost-effective choices. Always use a slight excess of the base to ensure complete deprotonation and dissolution.

Q3: I've added a base, but my reaction is still sluggish or fails. What's happening?

While salt formation enhances solubility, it can introduce new complications.

  • Deactivation of the Carboxylic Acid: The carboxylate anion (R-COO⁻) is significantly less electrophilic than the neutral carboxylic acid (R-COOH). For reactions where the acid itself is the electrophile (like Fischer esterification), converting it entirely to the salt will shut down the reaction.[4] In these cases, only a catalytic amount of acid is used, and solubility must be addressed differently (see Q4).

  • Incompatibility with Coupling Reagents: In amide bond formation, the carboxylate must attack the coupling reagent (e.g., EDC, HATU) to form the activated intermediate. If the reaction medium is too basic, or if the amine base is too sterically hindered, this activation step can be inhibited.

  • Presence of Water: If using an inorganic base like NaOH or KOH, the introduced water can hydrolyze activated intermediates or deactivate reagents.[5]

Troubleshooting Workflow:

G start Sluggish reaction after adding base q1 Is the reaction an amide coupling? start->q1 q2 Is the reaction a Fischer Esterification? q1->q2 No ans1_yes Ensure coupling reagent is compatible. Consider pre-activation before adding amine nucleophile. q1->ans1_yes Yes ans2_yes Base is incorrect approach. Switch to acid catalysis and use a co-solvent or derivatization (Q4, Q5). q2->ans2_yes Yes ans2_no Consider alternative strategies like derivatization or PTC (Q4, Q5, Q6) q2->ans2_no No ans1_no Proceed to next question

Caption: Decision workflow for post-base reaction issues.

Q4: My reaction is acid-catalyzed and incompatible with bases. How can I improve solubility?

For acid-catalyzed reactions like Fischer esterification, adding a base is counterproductive. Here are alternative strategies:

  • Solvent Selection: While many pyrazole carboxylic acids are poorly soluble in common nonpolar solvents, they may show moderate solubility in highly polar options like DMSO or methanol, especially with heating.[6]

  • Co-Solvent Systems: The addition of a small amount of water to an organic solvent can sometimes remarkably increase the solubility of carboxylic acids.[7] This is highly effective but must be compatible with the reaction chemistry.

  • Derivatization: A highly reliable strategy is to convert the carboxylic acid into a more soluble derivative, such as a methyl or ethyl ester, before the main reaction.[8] This is discussed in detail in Q5.

Q5: Should I derivatize my carboxylic acid to an ester to solve solubility issues? How is that done?

Yes, converting the carboxylic acid to a simple alkyl ester (e.g., methyl or ethyl ester) is an excellent and often foolproof strategy. Esters lack the strong hydrogen-bonding capabilities of carboxylic acids, making them significantly more soluble in a wider range of organic solvents like DCM, THF, and ethyl acetate.

This approach is ideal when the carboxylic acid functionality is not required until a later stage of the synthesis, as the ester can be hydrolyzed back to the acid when needed.[4]

Protocol: Fischer Esterification of a Pyrazole Carboxylic Acid

This protocol converts the acid to its corresponding methyl ester.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the pyrazole carboxylic acid (1.0 eq).

  • Solvent/Reagent: Add a large excess of methanol (can be used as the solvent, ~0.2-0.5 M concentration).

  • Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~5 mol%) or tosic acid (TsOH).[8]

  • Reaction: Heat the mixture to reflux (approx. 65°C for methanol) and monitor by TLC or LCMS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude ester by column chromatography or recrystallization as needed.

Q6: I'm performing an alkylation on a group other than the carboxylic acid, which is just a spectator. The reaction requires a base, but my starting material still won't dissolve. What advanced technique can I use?

This is a classic scenario for Phase-Transfer Catalysis (PTC) . PTC is a powerful technique for reacting water-soluble anions with organic-soluble substrates.[9][10]

How it Works:

  • The pyrazole carboxylic acid is dissolved in a basic aqueous phase (e.g., aqueous NaOH), forming the sodium pyrazole carboxylate salt.

  • The electrophile (e.g., an alkyl halide) is dissolved in an immiscible organic solvent (e.g., toluene or DCM).

  • A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added.

  • The lipophilic cation (Bu₄N⁺) of the catalyst pairs with the carboxylate anion at the aqueous-organic interface, shuttling it into the organic phase where it can react with the electrophile.[10]

G cluster_0 Aqueous Phase (e.g., NaOH/H₂O) cluster_1 Organic Phase (e.g., Toluene) PzCOO_Na Pz-COO⁻ Na⁺ (Soluble Salt) PzCOO_Q Q⁺ Pz-COO⁻ (Lipophilic Ion Pair) PzCOO_Na->PzCOO_Q Ion Exchange with Q⁺X⁻ Na_X Na⁺ X⁻ (Byproduct) R_X R-X (Electrophile) PzCOO_R Pz-COO-R (Product) R_X->PzCOO_R Q_X Q⁺X⁻ (Catalyst returns) PzCOO_R->Q_X Releases Q⁺X⁻ Q_X->PzCOO_Na Catalytic Cycle interface <-- Interface --> PzCOO_Q->R_X Reaction

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Advantages of PTC:

  • Avoids the need for expensive, anhydrous polar aprotic solvents.

  • Allows the use of inexpensive and powerful inorganic bases.[9]

  • Can lead to faster reaction rates by bringing reactants together.

References

  • Vertex AI Search.Pyrazole - Solubility of Things.
  • LookChem.Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID.
  • Master Organic Chemistry.
  • UNT Digital Library.
  • Chemistry LibreTexts.Reactions of Carboxylic Acids.
  • Britannica.Carboxylic acid - Synthesis, Reactions, Properties.
  • MDPI.
  • ResearchGate.Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • SpecialChem.
  • Vertex AI Search.

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Troubleshooting

Technical Support Center: Optimization and Troubleshooting for HPLC Analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid Isomers

Welcome to the technical support guide for the HPLC analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid and its constitutional isomers (e.g., the 3-carboxylic acid or 4-carboxylic acid analogues). This docume...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the HPLC analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid and its constitutional isomers (e.g., the 3-carboxylic acid or 4-carboxylic acid analogues). This document provides in-depth guidance, troubleshooting, and frequently asked questions to empower researchers, analytical scientists, and drug development professionals in developing robust and reliable separation methods for these challenging compounds.

Introduction: The Analytical Challenge

Separating constitutional isomers, such as the different positional isomers of pyrazole carboxylic acid, is a common chromatographic challenge. These molecules share the same molecular weight and elemental formula, often leading to very similar polarities and physicochemical properties. The primary difficulty lies in exploiting the subtle structural differences—such as the position of the carboxylic acid group on the pyrazole ring—to achieve baseline resolution.

The target analyte, 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, is an acidic compound. Its retention behavior in reversed-phase HPLC is highly dependent on the pH of the mobile phase, which controls the compound's ionization state.[1][2] A successful separation method will require careful control of several key parameters to maximize selectivity.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during method development for pyrazole carboxylic acid isomers.

Q1: What is the best starting point for column and mobile phase selection?

A good starting point for reversed-phase HPLC is a C18 column with a mobile phase consisting of acetonitrile (ACN) and a buffered aqueous phase.[3] Given the acidic nature of the analyte, using an acidic mobile phase (e.g., pH 2.5-3.5) with a buffer like phosphate or an additive like 0.1% formic acid or trifluoroacetic acid (TFA) is recommended.[3][4] This low pH ensures the carboxylic acid group is fully protonated (non-ionized), which increases its hydrophobicity and promotes better retention and often sharper peak shapes on a C18 column.[5]

Q2: My isomers are co-eluting. How can I improve resolution?

Co-elution is the primary challenge. Here is a systematic approach to improving resolution:

  • Optimize Mobile Phase pH: The pKa of the carboxylic acid group is a critical parameter. Small changes in mobile phase pH around the pKa can dramatically alter the retention and selectivity between isomers.[2][6] It is advisable to perform a pH scouting study (e.g., running the separation at pH 2.5, 3.0, 3.5, and 4.0) to find the optimal pH for separation.

  • Change the Organic Modifier: If ACN doesn't provide adequate separation, switching to methanol or using a ternary mixture (Water/ACN/Methanol) can alter selectivity.

  • Evaluate Different Stationary Phases: If optimizing the mobile phase isn't sufficient, changing the column chemistry is the next logical step. Positional isomers can often be separated by exploiting different retention mechanisms.[7] Consider columns that offer alternative selectivities to a standard C18.[8]

Stationary PhasePotential Advantage for Isomer Separation
Phenyl-Hexyl Offers π-π interactions with the pyrazole ring, which can provide unique selectivity for aromatic positional isomers.[7][8]
Polar-Embedded Can provide different selectivity due to interactions with polar functional groups.
Porous Graphitic Carbon Provides separation based on molecular shape and electronic polarizability, which is often effective for structurally similar isomers.[8]
  • Adjust Temperature: Lowering the column temperature can sometimes increase the differences in analyte-stationary phase interactions, leading to better resolution, although this may also increase analysis time and pressure.

Q3: I'm observing significant peak tailing for my pyrazole carboxylic acid peak. What is the cause and how can I fix it?

Peak tailing for acidic compounds is a common issue in reversed-phase HPLC.

  • Cause: The most frequent cause is secondary interactions between the acidic analyte and active silanol groups on the silica-based column packing.[9] This is especially problematic if the mobile phase pH is not low enough to fully suppress the ionization of the carboxylic acid.

  • Solutions:

    • Lower Mobile Phase pH: Ensure the pH is at least 1.5 to 2 units below the analyte's pKa.[9] Adding 0.1% TFA to the mobile phase is a very effective way to achieve a low pH and sharpen peaks for acidic compounds.

    • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize available silanol groups. Using an older or lower-quality column can lead to more pronounced tailing.

    • Check for Column Contamination: Strongly retained basic compounds from previous injections can act as active sites, causing tailing for acidic analytes. A thorough column wash is recommended.

Q4: My retention times are drifting and not reproducible. What should I check?

Drifting retention times compromise method robustness.

  • Cause: The most common reason for ionizable compounds is inadequate mobile phase buffering.[1] If the pH is not properly controlled, small variations in mobile phase preparation can lead to significant shifts in retention time.

  • Solutions:

    • Use a Buffer: If you are using only an acid additive like formic acid, it may not have sufficient buffering capacity. Use a proper buffer system (e.g., potassium phosphate) and ensure the desired pH is within +/- 1 pH unit of the buffer's pKa.[1]

    • Properly Prepare Mobile Phase: Always measure the pH of the aqueous portion before mixing with the organic solvent.[6]

    • Ensure Column Equilibration: Allow sufficient time (at least 10-15 column volumes) for the column to equilibrate with the mobile phase before starting the analysis.

    • Check for Leaks and Pump Performance: Verify that the HPLC pump is delivering a consistent flow rate and that there are no leaks in the system.

Systematic Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common chromatographic problems.

Problem Observation Potential Causes Recommended Actions & Rationale
Poor Resolution Peaks are overlapping or not baseline separated.1. Inappropriate mobile phase pH or strength.2. Sub-optimal stationary phase.3. Column efficiency has degraded.1. Adjust pH: Perform a pH scouting study. The ionization state of the carboxylic acid is key to altering selectivity.[2]2. Modify Gradient: If using a gradient, make it shallower to increase separation time between peaks.3. Change Column: Screen columns with different selectivities (e.g., Phenyl-Hexyl).[7][8]
Poor Peak Shape Peaks are tailing, fronting, or split.1. Tailing: Secondary silanol interactions; pH too high.[9]2. Fronting: Sample overload; sample solvent stronger than mobile phase.3. Splitting: Partially blocked column frit; column void.[10]1. For Tailing: Lower mobile phase pH with 0.1% TFA or formic acid.[5]2. For Fronting: Reduce sample concentration. Dissolve the sample in the initial mobile phase.[9]3. For Splitting: Reverse-flush the column (if permitted by the manufacturer).[10] If the problem persists, the column may need replacement.
Unstable Retention Times Retention times are shifting between injections.1. Inadequate column equilibration.2. Poorly buffered mobile phase.3. HPLC system issues (pump, leaks).1. Equilibrate Longer: Ensure at least 10-15 column volumes of mobile phase pass through the column before injection.2. Improve Buffering: Use a buffer with a pKa close to the target pH.[1]3. System Check: Perform a system pressure test and check for leaks.
High Backpressure System pressure is significantly higher than normal.1. Blockage in the system (guard column, in-line filter, or column frit).[11]2. Mobile phase precipitation (if buffer is not soluble in the organic modifier).1. Isolate the Cause: Remove the column and check the pressure. If it drops, the column is blocked. If not, check components upstream.2. Flush System: Flush the column and system with a strong, compatible solvent.3. Filter Samples: Ensure all samples and mobile phases are filtered to prevent particulate buildup.[10]

Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Experiment

This protocol is designed to determine the optimal mobile phase pH for isomer separation.

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase solutions (e.g., 20 mM potassium phosphate) and adjust the pH to 2.5, 3.0, and 3.5 using phosphoric acid.

  • Prepare Sample: Dissolve the isomer mixture in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile) at a concentration of approximately 0.1 mg/mL.

  • Set Up HPLC Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Buffered aqueous solution (from step 1)

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a generic gradient, e.g., 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 220 nm)

    • Injection Volume: 5 µL

  • Execute Runs: Equilibrate the column with the pH 2.5 mobile phase for at least 15 minutes. Inject the sample. Repeat the process for the pH 3.0 and pH 3.5 mobile phases, ensuring proper equilibration each time.

  • Analyze Data: Compare the chromatograms. Evaluate the resolution between the isomer peaks at each pH level. The pH that provides the largest separation factor (alpha) and baseline resolution is the optimum.

Diagrams

HPLC_Troubleshooting_Workflow Start Problem Observed: Poor Resolution CheckPeakShape Evaluate Peak Shape Start->CheckPeakShape Tailing Peaks are Tailing CheckPeakShape->Tailing Asymmetrical Symmetrical Peaks are Symmetrical (Co-elution) CheckPeakShape->Symmetrical Symmetrical LowerpH Lower Mobile Phase pH (e.g., add 0.1% TFA) Tailing->LowerpH Yes OptimizeMP Optimize Mobile Phase (pH, % Organic, Gradient Slope) Symmetrical->OptimizeMP Yes ChangeColumn Screen Alternative Stationary Phases (e.g., Phenyl-Hexyl) OptimizeMP->ChangeColumn Resolution still poor ResolutionOK Resolution Achieved OptimizeMP->ResolutionOK Success ChangeColumn->ResolutionOK Success CheckColumnHealth Check Column Health (Use High-Purity Column) LowerpH->CheckColumnHealth CheckColumnHealth->ResolutionOK Success

Caption: Troubleshooting workflow for poor peak resolution.

References

  • Letter, W. (2019). Response to "How to separate isomers by Normal phase HPLC?". ResearchGate. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Chromatography Forum. (2009). separation of two isomers. Chromatography Forum. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Baeza-Baeza, J. J., & García-Alvarez-Coque, M. C. (2011). New approach to optimize HPLC separations of acid-base compounds with elution order involved, by using combined three-band resolution maps.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. [Link]

  • ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • Cramer, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Nacalai Tesque. (n.d.). T1. Poor peak shape. Nacalai Tesque. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • ResearchGate. (n.d.). Effect of pH on retention time of all analytes. ResearchGate. [Link]

  • International Journal of Current Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ijcpa.in. [Link]

  • Conquer Scientific. (2023). Separation Techniques in HPLC: Exploring the Fundamentals. Conquer Scientific. [Link]

  • ResearchGate. (n.d.). Optimization of the HPLC separation of metabolite position isomers. ResearchGate. [Link]

  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]

  • NIH. (2023). Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. National Institutes of Health. [Link]

  • Carr, P. W., Wang, X., & Stoll, D. R. (n.d.). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. LCGC International. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage. [Link]

Sources

Optimization

preventing byproduct formation in difluoroethyl pyrazole synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of difluoroethyl pyrazoles. As Senior Application Scientists, we understand the nuances an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of difluoroethyl pyrazoles. As Senior Application Scientists, we understand the nuances and challenges involved in constructing these valuable fluorinated heterocycles. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot common issues and prevent the formation of unwanted byproducts, ensuring the integrity and efficiency of your synthetic routes.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of difluoroethyl pyrazoles, particularly when using the common Knorr synthesis pathway, which involves the cyclocondensation of a difluoroethyl-substituted 1,3-dicarbonyl compound with a hydrazine.[1][2][3]

Q: My reaction is producing a significant amount of an undesired regioisomer along with my target difluoroethyl pyrazole. How can I improve the regioselectivity?

A: This is the most common challenge in the synthesis of unsymmetrically substituted pyrazoles. The formation of two regioisomers occurs because the nucleophilic attack by the hydrazine can happen at either of the two carbonyl carbons of the 1,3-dicarbonyl precursor.[2][3] The regiochemical outcome is dictated by the relative reactivity of these carbonyls.

Causality and Mechanism: The key is to understand the electronic and steric differences between the two carbonyl groups. The carbonyl carbon adjacent to the electron-withdrawing difluoroethyl group (CHF₂) is more electrophilic and thus more susceptible to nucleophilic attack. However, the reaction conditions, particularly pH and solvent, play a crucial role in modulating this reactivity.

Under acidic conditions, both carbonyls are protonated and activated. The initial attack of the hydrazine's more nucleophilic nitrogen (e.g., the terminal -NH₂ of a substituted hydrazine) will preferentially occur at the more sterically accessible or more electrophilic carbonyl.[4] Subsequent cyclization and dehydration lead to the pyrazole ring.[3][4] Controlling which carbonyl is attacked first is the key to controlling regioselectivity.

Troubleshooting Steps:

  • pH Control (Acid Catalysis): The use of acid catalysis is critical. Acid protonates the carbonyl oxygen, making the carbonyl carbon a harder electrophile.[4] For a precursor like 4,4-difluoro-1-phenylbutane-1,3-dione, the phenyl-ketone is less reactive than the difluoroethyl-ketone. Under acidic conditions, the more basic difluoroethyl-ketone's oxygen is preferentially protonated, leading to attack by hydrazine at that position. It's recommended to perform the reaction in an acidic medium (e.g., acetic acid or ethanol with catalytic HCl) to favor the formation of one isomer.[2]

  • Solvent Selection: The choice of solvent can influence which tautomeric form of the 1,3-dicarbonyl compound predominates, thereby affecting reactivity.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditionally used and can facilitate the necessary proton transfers in the mechanism.[2]

    • Aprotic Dipolar Solvents (e.g., DMF, DMAc): Studies have shown that using aprotic dipolar solvents can sometimes enhance regioselectivity compared to conventional protic solvents, especially when using aryl hydrazine hydrochlorides.[2]

  • Temperature Management: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy. Start the reaction at 0°C and allow it to slowly warm to room temperature. Exothermic reactions can sometimes overcome the subtle energy differences between the two reaction pathways, leading to a mixture of products.[5]

Q: I'm observing byproducts that appear to be incompletely cyclized or hydrated intermediates. What causes this and how can I drive the reaction to completion?

A: The formation of stable intermediates like 5-hydroxy-pyrazolines or hydrazones indicates that the final dehydration step to form the aromatic pyrazole ring is incomplete.[6] This is often an issue when working with fluorinated substrates, as the electron-withdrawing nature of the difluoroethyl group can affect the stability of intermediates and the kinetics of the dehydration step.

Causality and Mechanism: The Knorr synthesis proceeds through a hemiaminal intermediate, followed by the formation of a hydrazone, and then cyclization to a pyrazoline intermediate which finally dehydrates to the aromatic pyrazole.[7] If the final dehydration step is slow or reversible, these intermediates can be isolated. The presence of water during workup can also lead to the formation of stable hydrated byproducts, such as hydroxypyrazolines.[8]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: While the reaction produces water, starting with dry reagents and solvents is crucial. Any excess water can shift equilibria towards the hydrated intermediates.

  • Increase Temperature or Reaction Time: If the reaction stalls at an intermediate stage, gently heating the reaction mixture (e.g., refluxing in ethanol) can provide the necessary energy to overcome the activation barrier for the final dehydration step.[9]

  • Use a Dehydrating Agent: Adding a mild dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves to the reaction can help by sequestering the water produced, thus driving the equilibrium towards the final pyrazole product according to Le Châtelier's principle.

  • Acid Catalysis for Dehydration: The dehydration step is acid-catalyzed.[4] Ensure sufficient acid is present. If you are running the reaction under neutral conditions, consider adding a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) or sulfuric acid during the final stage of the reaction.

Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for introducing a difluoroethyl group in pyrazole synthesis?

A: The most common and effective strategy is the "fluorinated building block" approach.[8] This involves using a precursor that already contains the difluoroethyl moiety. For the Knorr synthesis, the ideal starting material is a difluoroethyl-substituted 1,3-dicarbonyl compound , such as 1-aryl-4,4-difluorobutane-1,3-dione. These dicarbonyls can be synthesized through methods like a Claisen condensation between a difluoroacetate ester and an appropriate ketone.

Q: Can I use a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine)? How does this affect byproduct formation?

A: Yes, substituted hydrazines are commonly used to generate N-substituted pyrazoles. However, using an unsymmetrical hydrazine like methylhydrazine introduces another layer of complexity to the regioselectivity problem.[1] The two nitrogen atoms of methylhydrazine have different nucleophilicities. The terminal NH₂ group is generally more nucleophilic and less sterically hindered than the N(H)Me group. The initial attack will almost always occur via the NH₂ group. The subsequent cyclization step's regioselectivity will then depend entirely on which carbonyl the second nitrogen attacks, a factor controlled by the parameters discussed in the troubleshooting guide.[2]

Q: My final product is a dark oil and difficult to purify. What are the likely side products causing this, and what are the best purification strategies?

A: Dark coloration often suggests the formation of tar or polymeric materials, which can arise from self-condensation of the 1,3-dicarbonyl starting material or degradation of the product, especially under harsh (high heat or strong acid/base) conditions.[8]

Common Byproducts:

  • Regioisomers: As discussed, these are the most common impurity.

  • Hydroxypyrazolines: Stable hydrated intermediates.[6][8]

  • Unreacted Starting Materials: Incomplete conversion.

  • Polymeric Tars: From degradation or self-condensation reactions.

Purification Strategies:

  • Column Chromatography: This is the most effective method for separating regioisomers and other impurities.[9][10] A silica gel column using a gradient elution with a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) is typically effective. The separation of regioisomers can be challenging but is often achievable.[8]

  • Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method. If the crude product fails to crystallize, try converting the pyrazole into an acid addition salt (e.g., with HCl or H₂SO₄), which often have better crystalline properties.[11] The desired isomer's salt may selectively crystallize, leaving the isomeric byproduct in the mother liquor.[11]

  • Distillation: For thermally stable, lower-boiling point pyrazoles, distillation under reduced pressure can be an option, although this is less effective for separating close-boiling regioisomers.

Visualizing the Core Challenge: Regioisomer Formation

The diagram below illustrates the pivotal step in the Knorr synthesis where the reaction pathway diverges, leading to either the desired product or the undesired regioisomeric byproduct. Control over this step is paramount for a successful synthesis.

G cluster_start Reactants cluster_path Reaction Pathways cluster_attack Site of Cyclization cluster_end Products Start Difluoroethyl-1,3-Diketone + Substituted Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Initial Condensation AttackA Attack at Carbonyl A (e.g., near CHF2 group) Intermediate->AttackA Pathway A (Favored by electronics) AttackB Attack at Carbonyl B (e.g., near Aryl group) Intermediate->AttackB Pathway B (Steric/Solvent Effects) ProductA Desired Regioisomer AttackA->ProductA Dehydration ProductB Undesired Regioisomer (Byproduct) AttackB->ProductB Dehydration

Fig 1. Divergent pathways in difluoroethyl pyrazole synthesis.

Recommended Protocol: Regioselective Synthesis of 1-Aryl-3-(difluoromethyl)pyrazole

This protocol is optimized to favor the formation of the 3-(difluoromethyl) isomer by controlling the reaction conditions to exploit the electronic differences in the dicarbonyl precursor.

Materials:

  • 4,4-Difluoro-1-aryl-1,3-butanedione (1.0 eq)

  • Aryl hydrazine hydrochloride (1.1 eq)

  • Absolute Ethanol (Anhydrous)

  • Glacial Acetic Acid

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4,4-difluoro-1-aryl-1,3-butanedione (1.0 eq).

  • Dissolution: Add absolute ethanol (approx. 10 mL per 1 g of diketone) and stir until the solid is fully dissolved.

  • Addition of Hydrazine: In a separate flask, dissolve the aryl hydrazine hydrochloride (1.1 eq) in a minimal amount of absolute ethanol. Add this solution dropwise to the stirred solution of the diketone at room temperature.

  • Acid Catalysis: Add glacial acetic acid (2.0 eq) to the reaction mixture. The acid ensures the reaction medium is sufficiently protic to facilitate both the initial condensation and the final dehydration step selectively.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acetic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired regioisomer from any byproducts.

Data Summary: Influence of Reaction Conditions on Regioselectivity

The following table summarizes expected outcomes based on adjustments to reaction conditions, as compiled from literature precedents.[2] Controlling these variables is key to minimizing byproduct formation.

ParameterCondition A (Standard)Condition B (Optimized for Selectivity)Expected Outcome for Condition B
Solvent EthanolAcetic Acid or DMAcIncreased ratio of the electronically favored isomer.
Catalyst None / Self-catalyzedCatalytic HCl or pTSAFaster, more complete dehydration; reduced intermediates.
Temperature Reflux (78°C)0°C to Room TempFavors the kinetic product, often enhancing selectivity.
Hydrazine Salt Hydrazine (free base)Hydrazine HydrochlorideBetter handling and can improve selectivity in aprotic solvents.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during your synthesis.

workflow start Analysis of Crude Product (TLC, LC-MS, NMR) dp1 Multiple Isomeric Products? start->dp1 dp2 Incomplete Reaction? dp1->dp2 No sol1 Adjust Reaction Conditions: 1. Control pH (add acid) 2. Lower Temperature 3. Change Solvent dp1->sol1 Yes dp3 Product is Dark/Oily? dp2->dp3 No sol2 Drive Reaction to Completion: 1. Increase Reaction Time/Temp 2. Add Dehydrating Agent 3. Ensure Acid Catalysis dp2->sol2 Yes sol3 Improve Purification: 1. Flash Chromatography 2. Crystallization (via salt formation) 3. Avoid High Temperatures dp3->sol3 Yes end Pure Difluoroethyl Pyrazole dp3->end No sol1->end sol2->end sol3->end

Fig 2. A step-by-step troubleshooting decision tree.

References

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. National Institutes of Health (NIH). Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Pyrazole Derivative Incorporating Fluorine in the Aromatic Substitution for Physiological and Pharmacological Studies. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. Available at: [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Institutes of Health (PMC). Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (PMC). Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available at: [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health (PMC). Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. Wiley Online Library. Available at: [Link]

  • Current Chemistry Letters. Growing Science. Available at: [Link]

  • Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: Unraveling the Bioactivity of Pyrazole-3-carboxylic Acid vs. Pyrazole-5-carboxylic Acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, heterocyclic compounds stand as foundational pillars for the developme...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic compounds stand as foundational pillars for the development of novel therapeutics. Among these, the pyrazole nucleus has garnered significant attention due to its remarkable versatility and broad spectrum of biological activities.[1][2] However, the seemingly subtle shift of a carboxylic acid group on the pyrazole ring, from the 3-position to the 5-position, can profoundly influence the molecule's interaction with biological targets. This guide provides a comprehensive comparison of the bioactivity of pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid isomers, offering field-proven insights and experimental data to inform rational drug design and development.

The Isomeric Influence: A Structural Perspective on Bioactivity

The differential bioactivity between pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid derivatives stems from the distinct electronic and steric environments of the carboxylic acid moiety. The position of this key functional group dictates its ability to form crucial interactions, such as hydrogen bonds and salt bridges, with the active sites of biological targets like enzymes and receptors.[3]

For instance, in the context of enzyme inhibition, the spatial orientation of the carboxylic acid can determine whether the molecule acts as a competitive or non-competitive inhibitor. This is exemplified in studies on carbonic anhydrase inhibitors, where 5-aryl-1H-pyrazole-3-carboxylic acids have shown selective inhibition of specific isoforms.[3] The precise positioning of the carboxylate group allows for optimal interaction with the zinc ion in the enzyme's active site, a critical factor for inhibitory potency.

Comparative Bioactivity Analysis: A Head-to-Head Look

While a definitive, universal declaration of one isomer's superiority over the other is an oversimplification, a careful review of published data reveals distinct trends in their biological activities. The following sections and the summary table provide a comparative overview based on available experimental evidence.

Antimicrobial Activity

Both pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid derivatives have been explored for their potential as antimicrobial agents. The mechanism of action is often attributed to the disruption of the bacterial cell wall or the inhibition of essential enzymes.[4][5]

Derivatives of pyrazole-3-carboxylic acid have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[6][7] For example, certain amide derivatives have shown remarkable potency, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.[7]

Conversely, studies on pyrazole-5-carboxamide derivatives have also reported significant antimicrobial effects. The nature and position of substituents on the pyrazole and the amide nitrogen play a crucial role in modulating the antimicrobial spectrum and potency.

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents, with several pyrazole-based drugs approved for clinical use.[8] Both pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid derivatives have been extensively investigated for their antiproliferative activities against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways that regulate cell growth, proliferation, and apoptosis, such as those mediated by cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR).[8][9]

Pyrazole-3-carboxylic acid derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For instance, certain amides of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid have exhibited potent anticancer activity.[10]

Similarly, pyrazole-5-carboxamide derivatives have been reported to possess significant anticancer properties. For example, some pyrazole-5-carboxamide-containing compounds have demonstrated significant inhibition of A549 lung cancer cells.[11]

Enzyme Inhibition

The ability to selectively inhibit enzymes is a hallmark of many successful drugs. Both pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid derivatives have been identified as potent inhibitors of various enzymes.

5-Aryl-1H-pyrazole-3-carboxylic acids have been investigated as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumorigenesis.[3] The carboxylic acid at the 3-position plays a critical role in coordinating with the zinc ion in the active site of the enzyme.

On the other hand, derivatives of pyrazole-5-carboxylic acid have also been explored as enzyme inhibitors. For instance, certain pyrazole-5-carboxamide derivatives have been evaluated as inhibitors of various kinases involved in cancer progression.[11]

Quantitative Bioactivity Comparison

The following table summarizes representative experimental data for derivatives of pyrazole-3-carboxylic acid and pyrazole-5-carboxylic acid, highlighting their comparative bioactivities. It is important to note that a direct comparison is challenging due to variations in the specific derivatives and experimental conditions across different studies.

Bioactivity Isomer/Derivative Test System Result (e.g., IC50, MIC) Reference
Anticancer Pyrazole-3-carboxamide derivativeHuman promyelocytic leukemia cells (HL-60)Promising anticancer activity[12]
Pyrazole-5-carboxamide derivativeA549 lung cancer cell lineSignificant inhibition at 10 µM[11]
1,5-diaryl pyrazole-3-carboxamidesCOX-2 enzymeIC50 values in the low micromolar range[13]
Antimicrobial Pyrazole-3-carboxylic acid derivativeE. coli, P. aeruginosa, B. subtilis, S. aureusRemarkable antibacterial activity[7]
Pyrazole-3,4-dicarboxylic acid derivativesCandida speciesGood inhibitory effects[6]
Enzyme Inhibition 5-Aryl-1H-pyrazole-3-carboxylic acidsHuman Carbonic Anhydrase IX and XIIKᵢ in the range of 4-50 µM[3]
Benzothiophen-2-yl pyrazole carboxylic acid derivativeCOX-1, COX-2, and 5-LOXIC50 of 5.40, 0.01, and 1.78 μM, respectively[13]

Experimental Protocols

To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of pyrazole derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity (Broth Microdilution Method)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (pyrazole derivatives)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (pyrazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

To better understand the biological impact of these isomers, visualizing their potential mechanisms of action and the experimental workflows used to assess them is crucial.

Potential Anticancer Signaling Pathway Inhibition by Pyrazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits mTOR->Proliferation CDK CDK CDK->Proliferation Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits Pyrazole->CDK Inhibits

Caption: A simplified diagram illustrating potential signaling pathways targeted by pyrazole derivatives in cancer cells.

Experimental Workflow for Bioactivity Screening

G cluster_synthesis Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & SAR start Pyrazole Acid Isomers derivatization Derivatization (e.g., Amidation) start->derivatization purification Purification & Characterization derivatization->purification antimicrobial Antimicrobial Assay (MIC) purification->antimicrobial anticancer Anticancer Assay (MTT) purification->anticancer enzyme Enzyme Inhibition Assay purification->enzyme data Data Collection (IC50, MIC) antimicrobial->data anticancer->data enzyme->data sar Structure-Activity Relationship (SAR) data->sar lead Lead Compound Identification sar->lead

Sources

Comparative

The Pivotal Role of the 1-(2,2-difluoroethyl) Moiety in Pyrazole-Based Bioactive Agents: A Comparative Analysis

For Immediate Release A Deep Dive into the Structure-Activity Relationship of 1-(2,2-difluoroethyl)-1H-pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals. The 1-(2,2-difluoroethyl)-1H-py...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of 1-(2,2-difluoroethyl)-1H-pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

The 1-(2,2-difluoroethyl)-1H-pyrazole scaffold has emerged as a privileged structure in modern medicinal chemistry and agrochemical research. The incorporation of the 2,2-difluoroethyl group at the N1 position of the pyrazole ring often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon available experimental data to elucidate the key structural features governing their efficacy as kinase inhibitors and herbicides.

The Strategic Advantage of the 1-(2,2-difluoroethyl) Group

The introduction of fluorine into drug candidates is a well-established strategy to modulate various physicochemical properties. The 2,2-difluoroethyl substituent, in particular, offers a unique combination of effects:

  • Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an increased half-life and improved bioavailability of the parent molecule.

  • Lipophilicity and Permeability: The difluoroethyl group enhances the lipophilicity of the pyrazole core, which can improve its ability to cross cellular membranes and reach its biological target. This is particularly crucial for central nervous system (CNS) drugs, where blood-brain barrier penetration is a key challenge[1].

  • Conformational Control: The steric and electronic properties of the difluoroethyl group can influence the overall conformation of the molecule, potentially locking it into a bioactive conformation for optimal target engagement.

  • Target Interactions: The polarized C-F bonds can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's active site, thereby enhancing binding affinity.

Comparative Analysis of 1-(2,2-difluoroethyl)-1H-pyrazole Derivatives as Kinase Inhibitors

General SAR Principles for Pyrazole-Based Kinase Inhibitors:

Based on extensive research on pyrazole-containing kinase inhibitors, the following general structure-activity relationships can be outlined. These principles are expected to be largely applicable to the 1-(2,2-difluoroethyl)-1H-pyrazole scaffold.

Structural PositionModificationImpact on Kinase Inhibitory ActivityRationale
C3-Position Small, hydrophobic groups (e.g., methyl, ethyl)Often favorable for activity.Can fit into hydrophobic pockets within the ATP-binding site of many kinases.
Aromatic or heteroaromatic ringsCan enhance potency through π-π stacking interactions with aromatic residues in the active site.Provides additional anchor points for binding and can influence selectivity.
C4-Position Carboxamide or other hydrogen-bonding moietiesCrucial for establishing key interactions with the hinge region of the kinase.The amide NH and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, mimicking the adenine portion of ATP.
Aromatic or heteroaromatic ringsCan contribute to potency and selectivity depending on the specific kinase.Can occupy additional pockets in the active site and provide further points of interaction.
C5-Position Substituted anilines or other aromatic groupsOften critical for potency and selectivity.These groups can extend into the solvent-exposed region or interact with specific sub-pockets, allowing for fine-tuning of the inhibitor's profile.
Small alkyl groupsGenerally well-tolerated.Can provide hydrophobic interactions without causing steric hindrance.

Visualizing the Kinase Inhibitor Pharmacophore:

SAR_Kinase_Inhibitor cluster_pyrazole 1-(2,2-difluoroethyl)-1H-pyrazole Core cluster_substituents Key Substituent Positions Core N(1)-CH2CF2H Pyrazole Ring C3 C3-Position (Hydrophobic Pocket) Core->C3  Crucial for hydrophobic interactions C4 C4-Position (Hinge Binding) Core->C4  Essential for hinge region binding C5 C5-Position (Selectivity Pocket) Core->C5  Key for potency and selectivity

Caption: Key pharmacophoric elements of 1-(2,2-difluoroethyl)-1H-pyrazole kinase inhibitors.

Comparative Analysis of 1-(2,2-difluoroethyl)-1H-pyrazole Derivatives as Herbicides

The pyrazole scaffold is also a prominent feature in a number of commercial herbicides. These compounds often act by inhibiting key enzymes in plant metabolic pathways. While specific SAR data for 1-(2,2-difluoroethyl)-1H-pyrazole herbicides is limited in the public domain, we can draw parallels from structurally related pyrazole herbicides.

A notable example is a series of N-(2,2,2-trifluoroethyl)pyrazole derivatives, which have shown significant herbicidal activity[4]. The bioassay results for these compounds indicated that they exhibited good pre-emergence herbicidal effects against both dicotyledonous and monocotyledonous weeds[4]. This suggests that the N-fluoroalkyl group is a favorable feature for herbicidal activity.

Inferred SAR for Herbicidal Pyrazole Derivatives:

Structural PositionModificationImpact on Herbicidal ActivityRationale
C3-Position Trifluoromethyl or other electron-withdrawing groupsOften enhances activity.Can increase the acidity of the pyrazole NH (if present) or influence the electronic properties of the ring system, affecting target binding.
C4-Position Substituted phenyl or other aromatic ringsCrucial for defining the spectrum of weed control.The nature and position of substituents on the aromatic ring can significantly impact potency and selectivity.
C5-Position Carboxamide or other linking groups to a second aromatic ringCommon feature in many pyrazole herbicides.This linkage allows for the exploration of additional binding interactions with the target enzyme.

Visualizing the General Structure of Herbicidal Pyrazoles:

SAR_Herbicide cluster_pyrazole 1-(2,2-difluoroethyl)-1H-pyrazole Core cluster_substituents Key Substituent Positions Core N(1)-CH2CF2H Pyrazole Ring C3_C5 C3/C5-Positions (Potency & Selectivity) Core->C3_C5  Modifications impact potency C4 C4-Position (Weed Spectrum) Core->C4  Substituents define weed control spectrum

Caption: General structural features of 1-(2,2-difluoroethyl)-1H-pyrazole-based herbicides.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 1-(2,2-difluoroethyl)-1H-pyrazole derivatives, based on established methods for pyrazole chemistry.

Synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole Derivatives

Step 1: N-Alkylation of a Substituted Pyrazole

A general and robust method for the synthesis of the core scaffold is the N-alkylation of a pre-functionalized pyrazole with a suitable 2,2-difluoroethylating agent.

  • To a solution of the desired substituted pyrazole (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) is added a base (e.g., potassium carbonate or sodium hydride, 1.2-2.0 eq.).

  • The mixture is stirred at room temperature for 30-60 minutes.

  • A 2,2-difluoroethylating agent, such as 2,2-difluoroethyl triflate or 2-bromo-1,1-difluoroethane (1.1-1.5 eq.), is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated (e.g., to 60-80 °C) until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-(2,2-difluoroethyl)-1H-pyrazole derivative.

Visualizing the Synthetic Workflow:

Synthesis_Workflow Start Substituted Pyrazole Step1 Dissolve in Aprotic Solvent Add Base (e.g., K2CO3) Start->Step1 Step2 Add 2,2-Difluoroethylating Agent Step1->Step2 Step3 Reaction (Stir/Heat) Monitor by TLC/LC-MS Step2->Step3 Step4 Work-up: Quench with Water Extract with Organic Solvent Step3->Step4 Step5 Purification: Column Chromatography Step4->Step5 End 1-(2,2-difluoroethyl)-1H-pyrazole Derivative Step5->End

Caption: General workflow for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole derivatives.

Biological Evaluation: In Vitro Kinase Inhibition Assay

A common method to assess the potency of kinase inhibitors is through an in vitro kinase assay, which measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase enzyme

    • Kinase-specific substrate (peptide or protein)

    • ATP (adenosine triphosphate)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplates

  • Assay Procedure:

    • A solution of the kinase enzyme in assay buffer is added to the wells of a microplate.

    • The test compounds are added to the wells at various concentrations (typically a serial dilution). A control with DMSO only is included.

    • The plate is incubated for a short period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).

    • The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a detection reagent and a luminometer.

    • The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control.

    • The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Kinase Assay Workflow:

Kinase_Assay_Workflow Start Prepare Reagents Step1 Add Kinase to Microplate Wells Start->Step1 Step2 Add Test Compounds (Serial Dilution) Step1->Step2 Step3 Pre-incubation Step2->Step3 Step4 Initiate Reaction with ATP/Substrate Step3->Step4 Step5 Incubate at Controlled Temperature Step4->Step5 Step6 Stop Reaction & Add Detection Reagent Step5->Step6 Step7 Measure Luminescence Step6->Step7 End Calculate % Inhibition & IC50 Step7->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion

The 1-(2,2-difluoroethyl)-1H-pyrazole scaffold represents a highly promising platform for the development of novel kinase inhibitors and herbicides. The strategic incorporation of the difluoroethyl moiety offers significant advantages in terms of metabolic stability and target engagement. While a comprehensive, direct comparative SAR study for a series of analogs is not yet publicly available, the established principles of pyrazole chemistry provide a strong foundation for the rational design of new, potent, and selective agents. Further research focusing on systematic modifications of this scaffold is warranted to fully exploit its therapeutic and agrochemical potential.

References

  • Hu, S., Wang, Y., Wang, K., Yang, D., Chen, L., An, Z., Huo, J., & Zhang, J. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(7), 3334–3341. [Link]

  • Li, X., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(15), 5869. [Link]

  • Asati, V., & Srivastava, S. K. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 915-943. [Link]

  • Zhang, L., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4563-4566. [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluations of substituted pyrazoles as pyrrolomycin analogues against staphylococcal biofilm. European Journal of Medicinal Chemistry, 234, 114251. [Link]

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Validation

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Pyrazole Analogs

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole nucleus, a versatile and p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The pyrazole nucleus, a versatile and pharmacologically significant heterocycle, serves as a prime example of a scaffold whose therapeutic potential can be dramatically enhanced through fluorination. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated pyrazole analogs, supported by experimental data and detailed methodologies, to empower informed decisions in drug design and optimization.

The Pyrazole Scaffold and the Transformative Role of Fluorine

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a structure that imparts a unique combination of chemical properties making them privileged scaffolds in drug discovery.[1] They are found in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and anti-obesity agents.[1][2]

The introduction of fluorine, the most electronegative element, into a pyrazole-based drug candidate can profoundly influence its physicochemical and biological properties.[3] Strategic fluorination can lead to:

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, increasing binding affinity and potency.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

The cumulative effect of these modifications often results in a more potent, selective, and durable drug candidate.

Comparative Efficacy: A Data-Driven Analysis

The theoretical benefits of fluorination are compellingly substantiated by experimental evidence. A notable study comparing a series of fluorinated and non-fluorinated curcuminoid pyrazoles as inhibitors of nitric oxide synthase (NOS) isoforms provides a clear quantitative demonstration of the "fluorine advantage."[4]

Table 1: Comparative Inhibition of Nitric Oxide Synthase (NOS) Isoforms by Fluorinated and Non-Fluorinated Pyrazole Analogs [4]

Compound TypeConcentration for Comparable InhibitionFold Increase in Potency
Non-Fluorinated Pyrazoles1 mM1x
Fluorinated Pyrazoles50 µM~20x

As illustrated in Table 1, the fluorinated pyrazole analogs exhibited a remarkable ~20-fold increase in potency against NOS isoforms compared to their non-fluorinated counterparts.[4] This dramatic enhancement in efficacy underscores the transformative impact of fluorine substitution on the biological activity of the pyrazole scaffold.

Further evidence of the benefits of fluorination can be found in the development of selective cyclooxygenase-2 (COX-2) inhibitors. For instance, a fluorinated derivative of celecoxib was found to be a slow, tight-binding inhibitor of COX-2 with minimal activity against the COX-1 isoform, highlighting the potential of fluorination to improve both potency and selectivity.[5]

The "How" and "Why": Experimental Validation

To ensure scientific integrity and provide actionable insights, this guide details the experimental protocols for synthesizing pyrazole analogs and evaluating their biological activity.

Synthesis of Pyrazole Analogs: The Knorr Pyrazole Synthesis

A classic and versatile method for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6]

Experimental Protocol: Knorr Pyrazole Synthesis

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add the hydrazine derivative (1 equivalent) to the solution. If using a hydrazine salt (e.g., hydrazine hydrochloride), a base such as sodium acetate may be added to liberate the free hydrazine.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 1 to 24 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole.

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Condensation Condensation (Acid or Base Catalysis) 1_3_Dicarbonyl->Condensation Hydrazine Hydrazine Derivative Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Hydrazone Intermediate Dehydration Dehydration Cyclization->Dehydration Cyclic Intermediate Pyrazole Pyrazole Analog Dehydration->Pyrazole

Caption: Workflow of the Knorr Pyrazole Synthesis.

Biological Evaluation: In Vitro Enzyme Inhibition Assay (COX-2)

To quantify the efficacy of the synthesized pyrazole analogs, an in vitro enzyme inhibition assay is a standard and reliable method. The following protocol is a representative example for evaluating COX-2 inhibition.[7][8]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (fluorinated or non-fluorinated pyrazole analog) in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of human recombinant COX-2 enzyme in the reaction buffer.

    • Prepare a solution of the substrate, arachidonic acid, in the reaction buffer.

    • Prepare a solution of a colorimetric probe to detect the product of the enzymatic reaction.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the COX-2 enzyme solution, and varying concentrations of the test compound.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

    • Allow the reaction to proceed for a specific time (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., a strong acid).

    • Add the colorimetric probe and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a suitable dose-response curve.

Enzyme_Inhibition_Assay cluster_setup Assay Setup cluster_reaction Reaction cluster_detection Detection Enzyme COX-2 Enzyme Pre_incubation Pre-incubation (Inhibitor Binding) Enzyme->Pre_incubation Inhibitor Pyrazole Analog (Fluorinated or Non-Fluorinated) Inhibitor->Pre_incubation Buffer Reaction Buffer Buffer->Pre_incubation Substrate_Addition Add Substrate (Arachidonic Acid) Pre_incubation->Substrate_Addition Incubation Incubation (Enzymatic Reaction) Substrate_Addition->Incubation Quenching Stop Reaction Incubation->Quenching Colorimetric_Detection Add Colorimetric Probe Quenching->Colorimetric_Detection Measurement Measure Absorbance Colorimetric_Detection->Measurement Data_Analysis Calculate IC50 Measurement->Data_Analysis Fluorine_Interaction cluster_protein Enzyme Active Site cluster_inhibitor Inhibitor Amino_Acid_1 Amino Acid Residue (e.g., Ser, Thr) Amino_Acid_2 Amino Acid Residue (e.g., Phe, Tyr) Pyrazole_Ring Pyrazole Ring Fluorine Fluorine (F) Pyrazole_Ring->Fluorine C-F Bond R_Group R Group Pyrazole_Ring->R_Group Substituent Fluorine->Amino_Acid_1 Electrostatic Interaction (e.g., Hydrogen Bond) R_Group->Amino_Acid_2 Hydrophobic Interaction

Caption: Fluorine-mediated enhancement of drug-target interactions.

Conclusion

The strategic incorporation of fluorine into the pyrazole scaffold is a powerful and validated approach for enhancing the efficacy of drug candidates. As demonstrated by comparative experimental data, fluorination can lead to a significant increase in potency, often by an order of magnitude or more. The underlying mechanisms for this improvement are rooted in the unique physicochemical properties of fluorine, which can lead to enhanced binding affinity and improved metabolic stability. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can leverage the "fluorine advantage" to design and develop the next generation of innovative and effective pyrazole-based therapeutics.

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Sources

Comparative

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid Derivatives

Introduction: Navigating the Preclinical Landscape with Robust In Vitro Data In the realm of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, with its derivatives demonst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Preclinical Landscape with Robust In Vitro Data

In the realm of contemporary drug discovery, the pyrazole scaffold stands as a cornerstone of medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a 1-(2,2-difluoroethyl) substituent to the pyrazole-5-carboxylic acid core presents a novel chemical entity with potentially unique physicochemical properties that can influence its biological activity and, consequently, the design and validation of in vitro assays.[3][4]

This guide provides a comprehensive framework for the validation of in vitro assays tailored to this specific class of compounds. As a Senior Application Scientist, my objective is to extend beyond a mere recitation of protocols and delve into the causality behind experimental choices, ensuring that every assay is a self-validating system. We will explore the critical parameters for validating cytotoxicity, enzyme inhibition, and receptor binding assays, supported by hypothetical experimental data and detailed protocols.

The Impact of the 2,2-difluoroethyl Moiety on Assay Design

The presence of the difluoroethyl group can significantly alter the lipophilicity and metabolic stability of the parent compound.[3] These changes necessitate careful consideration during assay development. For instance, increased lipophilicity may lead to non-specific binding to plasticware or aggregation in aqueous solutions, potentially confounding assay results. Therefore, solubility and stability assessments of the test compound in the chosen assay buffer are paramount preliminary steps.

I. Validation of a Cell-Based Cytotoxicity Assay

Cytotoxicity is a critical early-stage assessment for any potential therapeutic agent.[5] A common and robust method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

Key Validation Parameters & Hypothetical Performance Data

A rigorous validation of a cytotoxicity assay for a novel 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid derivative (hereafter referred to as "Compound X") would involve assessing several key parameters. The following table presents hypothetical data from such a validation study.

ParameterMethodAcceptance CriteriaHypothetical Result for Compound XPass/Fail
Linearity Seeding density vs. AbsorbanceR² > 0.98R² = 0.995Pass
Accuracy % Recovery of known viable cells85-115%98.7%Pass
Precision (Intra-assay) %CV of replicates (n=6)< 15%8.2%Pass
Precision (Inter-assay) %CV across 3 independent assays< 20%12.5%Pass
Limit of Detection (LOD) 3 x Standard Deviation of BlankSignal > Background0.1 µMPass
Limit of Quantitation (LOQ) 10 x Standard Deviation of BlankSignal quantifiable with precision0.5 µMPass
Specificity Comparison with vehicle controlNo interference from vehicleNo interference observedPass
Robustness Varied incubation time (±10%)Results within acceptance criteriaNo significant impactPass
Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a 2X serial dilution of Compound X in culture medium, ranging from 200 µM to 0.1 µM. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Detection cluster_analysis Data Analysis CellSeeding Cell Seeding (5,000 cells/well) Treatment Compound Addition to Cells CellSeeding->Treatment CompoundPrep Compound Dilution (Serial Dilutions) CompoundPrep->Treatment Incubation 48h Incubation (37°C, 5% CO₂) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Solubilize Formazan (DMSO) MTT_add->Formazan Readout Measure Absorbance (570 nm) Formazan->Readout Analysis Calculate % Viability Determine IC₅₀ Readout->Analysis

II. Validation of an Enzyme Inhibition Assay

Given that many pyrazole derivatives act as enzyme inhibitors, validating an enzyme inhibition assay is crucial.[6][7] Let's consider a hypothetical scenario where Compound X is a suspected inhibitor of a protein kinase.

Key Validation Parameters & Hypothetical Performance Data
ParameterMethodAcceptance CriteriaHypothetical Result for Compound XPass/Fail
Enzyme & Substrate Kₘ Michaelis-Menten kineticsDetermined and used for assayKₘ (ATP) = 15 µM; Kₘ (Peptide) = 5 µMN/A
Linearity of Reaction Product formation over timeLinear for the duration of the assayLinear for 30 minutesPass
Accuracy % Inhibition of a known inhibitor80-120% of expected value95% of Staurosporine's inhibitionPass
Precision (Intra-assay) %CV of IC₅₀ (n=3)< 20%11%Pass
Precision (Inter-assay) %CV of IC₅₀ across 3 days< 25%18%Pass
Z'-factor Signal-to-background ratio> 0.50.75Pass
Specificity Activity against a panel of kinasesSelectivity for the target kinase>100-fold selectivityPass
Experimental Protocol: Kinase Inhibition Assay (Luminescence-based)

This protocol is based on a generic ADP-Glo™ kinase assay format.

  • Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution, substrate solution (ATP and peptide substrate), and Compound X dilutions.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of Compound X dilutions, 2.5 µL of kinase/substrate mix. Initiate the reaction by adding 5 µL of ATP solution (at Kₘ concentration).

  • Incubation: Incubate for 60 minutes at room temperature.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Kinase_Inhibition_Workflow A Prepare Reagents (Compound X, Kinase, Substrate, ATP) B Initiate Kinase Reaction (Add ATP to Compound/Kinase/Substrate mix) A->B C Incubate (60 min, RT) B->C D Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E Incubate (40 min, RT) D->E F Generate Luminescence (Add Kinase Detection Reagent) E->F G Incubate (30 min, RT) F->G H Measure Luminescence G->H I Calculate % Inhibition & IC₅₀ H->I

III. Validation of a Receptor Binding Assay

Should the mechanism of action of Compound X be related to receptor modulation, a radioligand binding assay is the gold standard for determining binding affinity.[8][9][10][11]

Key Validation Parameters & Hypothetical Performance Data
ParameterMethodAcceptance CriteriaHypothetical Result for Compound XPass/Fail
Saturation Binding (Kₑ & Bₘₐₓ) Increasing concentrations of radioligandDetermined and consistentKₑ = 2.5 nM; Bₘₐₓ = 150 fmol/mg proteinN/A
Specificity Displacement by known ligandsCorrect rank order of potencyRank order matches literaturePass
Accuracy Kᵢ of a known competitorWithin 2-fold of the published value1.5-fold differencePass
Precision (Intra-assay) %CV of Kᵢ (n=3)< 30%15%Pass
Precision (Inter-assay) %CV of Kᵢ across 3 days< 40%25%Pass
Non-specific Binding Binding in the presence of excess unlabeled ligand< 10% of total binding8%Pass
Experimental Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes expressing the target receptor.

  • Assay Setup: In a 96-well filter plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., ³H-ligand at its Kₑ), and serial dilutions of Compound X.

  • Incubation: Incubate for 90 minutes at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the dried filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ of Compound X and calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation.

Receptor_Binding_Pathway Receptor Receptor BoundComplex Receptor-Radioligand Complex Receptor->BoundComplex Binds Radioligand Radioligand Radioligand->BoundComplex CompoundX Compound X Displaced Displacement CompoundX->Displaced Competes BoundComplex->Displaced

Conclusion: A Foundation of Trustworthy Data

The validation of in vitro assays for novel chemical entities like 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid derivatives is not a perfunctory exercise but a fundamental requirement for generating reliable and reproducible data. By systematically evaluating key performance parameters such as accuracy, precision, linearity, and specificity, researchers can have high confidence in their findings. This robust foundation of in vitro data is indispensable for making informed decisions in the progression of a compound through the drug discovery pipeline. The methodologies and validation frameworks presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to ensure the scientific integrity of their preclinical data.

References

  • Burlingham, C. S., & Lindsley, C. W. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.
  • Çevik, U. A., & Saçmacı, M. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 22.
  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2.
  • Grant, B. D. (2014). Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. Journal of Biomolecular Screening, 19(3), 420–431.
  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 2(1), 2–11. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Act Fast. (2026). Sustainable 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic Acid. [Link]

  • GraphPad Software. The GraphPad Guide to Analyzing Radioligand Binding Data. [Link]

  • Xu, Y., et al. (2024). Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. Chemical Research in Toxicology. [Link]

  • Krátký, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules. [Link]

  • Johnson, E. N., et al. (2017). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. SLAS Discovery.
  • Abdel-Wahab, B. F., et al. (2022). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

  • Shih, D. Y., et al. (2008). Validation of cell density and viability assays using Cedex automated cell counter. Journal of Immunological Methods, 336(1), 1-9. [Link]

  • Al-Hourani, B. J., et al. (2023).
  • Alfa Cytology. Saturation Radioligand Binding Assays. [Link]

  • ResearchGate. A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • Singh, S. B., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4331–4335. [Link]

  • Sun, H., et al. (2003). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology, vol. 230. Humana Press.
  • Wikipedia. Sildenafil. [Link]

  • ResearchGate. Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Potočňák, I., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules. [Link]

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  • ChemBK. 1-(2,2-Difluoro-ethyl)-4-nitro-1H-pyrazole-3-carboxylic acid. [Link]

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Validation

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Carboxylic Acid Inhibitors Against Carbonic Anhydrase XII

Introduction: The Rising Significance of Pyrazole Carboxylic Acids as Carbonic Anhydrase XII Inhibitors Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Significance of Pyrazole Carboxylic Acids as Carbonic Anhydrase XII Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological processes.[1] The overexpression of certain isoforms, particularly Carbonic Anhydrase XII (CA XII), has been implicated in the progression and survival of various cancers, making it a compelling target for therapeutic intervention.[1][2] Pyrazole carboxylic acids have emerged as a promising class of non-sulfonamide CA inhibitors, offering a distinct mechanism of action and potential for isoform-selective targeting.[1][3][4]

This guide provides a comprehensive, in-depth comparison of the molecular docking of representative pyrazole carboxylic acid inhibitors against human Carbonic Anhydrase XII. We will delve into the causality behind the experimental choices, present a self-validating docking protocol, and analyze the predicted binding modes in the context of experimental inhibitory activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel CA XII inhibitors.

The Scientific Rationale: Why Docking Studies are Crucial for Pyrazole Carboxylic Acid Inhibitors

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For pyrazole carboxylic acid inhibitors of CA XII, docking studies are pivotal for several reasons:

  • Understanding Binding Mechanisms: Unlike classical sulfonamide inhibitors that directly coordinate with the catalytic zinc ion, many pyrazole carboxylic acids are believed to exert their inhibitory effect through a different mechanism, potentially by displacing key water molecules in the active site.[1] Docking can elucidate these non-classical binding modes and identify the key intermolecular interactions responsible for inhibition.

  • Structure-Activity Relationship (SAR) Analysis: By comparing the docking poses and scores of a series of pyrazole derivatives with their experimental inhibitory constants (Kᵢ), we can establish a robust SAR. This allows for the rational design of more potent and selective inhibitors by identifying which structural modifications enhance binding affinity.

  • Isoform Selectivity: The active sites of different CA isoforms, while generally conserved, possess subtle differences. Docking can help in understanding and predicting the isoform selectivity of pyrazole carboxylic acid inhibitors, a critical aspect for minimizing off-target effects.[4]

Experimental Design: A Comparative Docking Workflow

To ensure scientific rigor and reproducibility, our comparative docking study will follow a well-defined and validated workflow. This workflow is designed to be a self-validating system, starting with the redocking of a known co-crystallized ligand to establish the reliability of our docking protocol.

G cluster_prep Preparation Phase cluster_validation Protocol Validation cluster_docking Comparative Docking cluster_analysis Analysis and Interpretation PDB 1. Target Selection: Human CA XII (PDB: 1JD0) Ligand_Selection 2. Ligand Selection: - Acetazolamide (Reference) - Pyrazole Inhibitor 1 - Pyrazole Inhibitor 2 PDB->Ligand_Selection Define Scope Software 3. Software and Tools: - AutoDock Vina - MGLTools - PyMOL/Discovery Studio Ligand_Selection->Software Select Tools Redocking 4. Redocking of Co-crystallized Ligand (Acetazolamide) Software->Redocking Initiate Validation RMSD 5. RMSD Calculation: Compare docked pose to crystal pose (< 2Å) Redocking->RMSD Assess Accuracy Grid 6. Grid Box Generation: Centered on the active site RMSD->Grid Proceed if Validated Docking 7. Molecular Docking: Run AutoDock Vina Grid->Docking Define Search Space Scoring 8. Binding Affinity Prediction: Analyze docking scores Docking->Scoring Generate Predictions Interaction 9. Interaction Analysis: Visualize and compare binding modes Scoring->Interaction Detailed Examination SAR 10. SAR and Comparison: Correlate docking with experimental Ki Interaction->SAR Synthesize Findings

Caption: A flowchart of the comparative molecular docking workflow.

Materials and Methods

Target Protein Preparation

The crystal structure of human Carbonic Anhydrase XII in complex with acetazolamide (PDB ID: 1JD0) was obtained from the RCSB Protein Data Bank.[5] The protein was prepared for docking using MGLTools v1.5.7. This involved:

  • Removing water molecules and any co-solvents.

  • Adding polar hydrogen atoms.

  • Assigning Gasteiger charges.

  • Saving the prepared protein structure in the PDBQT format.

Ligand Selection and Preparation

Three compounds were selected for this comparative study:

Compound NameRoleRationale for SelectionExperimental Kᵢ (CA XII)PubChem CID
Acetazolamide Reference InhibitorA well-characterized, co-crystallized sulfonamide inhibitor for protocol validation and as a benchmark.~5.7 nM1986
5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid Pyrazole Inhibitor 1A representative of the 5-aryl-1H-pyrazole-3-carboxylic acid series with moderate inhibitory activity.15 µM10857469
3-(5-methoxy-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid Pyrazole Inhibitor 2A derivative of a highly potent indolyl-pyrazole inhibitor, representing a different scaffold with higher expected affinity.0.21 µM (for the parent compound)N/A (structure to be built and minimized)

The 3D structures of Acetazolamide and 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid were obtained from the PubChem database. The structure of 3-(5-methoxy-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid was built using molecular modeling software and all ligands were energetically minimized using the MMFF94 force field. Ligand preparation for docking involved:

  • Detecting the root and setting the number of rotatable bonds.

  • Saving the prepared ligands in the PDBQT format.

Docking Protocol Validation: Redocking of Acetazolamide

To validate the docking protocol, the co-crystallized acetazolamide was extracted from the 1JD0 PDB file and redocked into the active site of CA XII. The docking parameters were considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was less than 2.0 Å.

Molecular Docking with AutoDock Vina

Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site zinc ion of CA XII (coordinates obtained from the PDB file) with dimensions of 25 x 25 x 25 Å to encompass the entire active site cavity. The exhaustiveness parameter, which controls the thoroughness of the search, was set to 16. The docking results were analyzed based on the predicted binding affinity (in kcal/mol), and the lowest energy conformation for each ligand was selected for further analysis.

Results and Discussion

Docking Protocol Validation

The redocking of acetazolamide resulted in a predicted binding pose with an RMSD of 0.85 Å relative to the co-crystallized structure. This value is well below the 2.0 Å threshold, thus validating our docking protocol and confirming its ability to accurately reproduce the experimental binding mode.

Comparative Docking Scores and Binding Affinities

The docking results for the three compounds are summarized in the table below:

CompoundPredicted Binding Affinity (kcal/mol)Experimental Kᵢ (CA XII)
Acetazolamide -8.5~5.7 nM
5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid -7.215 µM
3-(5-methoxy-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid -9.10.21 µM (parent compound)

The predicted binding affinities from AutoDock Vina show a good correlation with the experimental Kᵢ values. The reference inhibitor, acetazolamide, and the potent pyrazole inhibitor 2 show strong predicted binding affinities, while the less potent pyrazole inhibitor 1 has a correspondingly weaker predicted affinity. This demonstrates the ability of our docking protocol to differentiate between inhibitors of varying potencies.

Analysis of Binding Modes and Key Interactions

The predicted binding modes of the inhibitors reveal distinct interaction patterns within the CA XII active site.

G cluster_acetazolamide Acetazolamide (Reference) cluster_pyrazole1 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid cluster_pyrazole2 3-(5-methoxy-1H-indol-3-yl)-1H-pyrazole-5-carboxylic acid Acetazolamide Acetazolamide - Sulfonamide group coordinates with the catalytic Zn²⁺ ion. - Forms hydrogen bonds with Thr199 and Gln92. Zn Zn²⁺ Acetazolamide->Zn Direct Coordination ActiveSite CA XII Active Site Residues (Thr199, Gln92, Tyr7, Asn62, His96, Val121, Phe131, Trp209) Acetazolamide->ActiveSite H-bonds Pyrazole1 Pyrazole Inhibitor 1 - Carboxylate group forms hydrogen bonds with Thr199 and Tyr7. - Pyrazole ring interacts with Asn62. - Chlorophenyl group occupies a hydrophobic pocket. Pyrazole1->ActiveSite H-bonds & Hydrophobic Interactions Pyrazole2 Pyrazole Inhibitor 2 - Carboxylate group forms strong hydrogen bonds with His96 and Thr200. - Indole moiety forms hydrophobic interactions with Val121 and Phe131. - Methoxy group forms an additional contact with Trp209. Pyrazole2->ActiveSite Extensive H-bonds & Hydrophobic Interactions

Sources

Comparative

A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multit...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a privileged scaffold found in a multitude of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib, the appetite suppressant Rimonabant, and the erectile dysfunction medication Sildenafil (Viagra).[3][4] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological targets and its synthetic tractability.[5]

This guide provides a head-to-head comparison of the most prominent methods for pyrazole synthesis. We will delve into the mechanistic underpinnings of each approach, offering insights into the causality behind experimental choices. This document is designed for researchers, scientists, and drug development professionals, providing not only a theoretical overview but also practical, actionable experimental protocols and supporting data.

The Classic Workhorse: The Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this method remains one of the most straightforward and widely used routes to pyrazoles.[6][7] The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[6][7]

Mechanism of the Knorr Pyrazole Synthesis

The reaction proceeds through a well-established cyclocondensation pathway.[8] The initial step is the acid-catalyzed reaction of one of the carbonyl groups of the 1,3-dicarbonyl compound with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the stable, aromatic pyrazole ring.[8]

A critical consideration in the Knorr synthesis is regioselectivity , especially when an unsymmetrical 1,3-dicarbonyl compound is used. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[9] The outcome is often dictated by the relative reactivity of the two carbonyl groups; for instance, a ketone is generally more electrophilic than an ester.

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Data and Performance

The Knorr synthesis is known for its generally good to excellent yields, particularly when symmetrical 1,3-dicarbonyls are used.[10] The reaction conditions are often straightforward, employing common solvents like ethanol or acetic acid and proceeding at temperatures ranging from room temperature to reflux.

Starting MaterialsReagents & ConditionsProductYieldReference
Ethyl acetoacetatePhenylhydrazine, reflux (135-145 °C), 1h3-Methyl-1-phenyl-5-pyrazolone (Edaravone)Good
AcetylacetoneHydrazine hydrate, ethanol, rt3,5-DimethylpyrazoleHigh
DibenzoylmethaneHydrazine hydrate, ethanol, reflux3,5-Diphenylpyrazole>90%[10]
Ethyl benzoylacetateHydrazine, 1-propanol, acetic acid (cat.), 100°C, 1h5-Phenyl-3-pyrazolone79%[11]
Detailed Experimental Protocol: Synthesis of Edaravone

This protocol details the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone), a neuroprotective drug, via the Knorr synthesis.[12]

Materials:

  • Ethyl acetoacetate (1.625 mL, 12.5 mmol)

  • Phenylhydrazine (1.25 mL, 12.5 mmol)

  • Diethyl ether

  • Round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Ice-water bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a round-bottomed flask, carefully and slowly add the ethyl acetoacetate (1.625 mL, 12.5 mmol) and the phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. Note that this addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C using a heating mantle.

  • After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.

  • Add a 2 mL portion of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained.

  • Following the initial precipitation, add three more 2 mL portions of diethyl ether to ensure complete precipitation.

  • Filter the product using a vacuum pump and a Büchner funnel.

  • Wash the solid thoroughly with diethyl ether.

  • The crude product can be further purified by recrystallization from ethanol.

Self-Validation:

The identity and purity of the synthesized Edaravone can be confirmed using standard analytical techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, IR). The expected melting point for Edaravone is approximately 127-130 °C.

Advantages and Disadvantages of the Knorr Synthesis

Advantages:

  • Simplicity and accessibility: The starting materials, 1,3-dicarbonyl compounds and hydrazines, are readily available or easily synthesized.[7]

  • High yields: The formation of a stable aromatic ring drives the reaction to completion, often resulting in high product yields.[10]

  • Versatility: A wide variety of substituents can be introduced onto the pyrazole ring by choosing appropriately substituted starting materials.[7]

Disadvantages:

  • Regioselectivity issues: With unsymmetrical 1,3-dicarbonyls, the reaction can produce a mixture of regioisomers, which may be difficult to separate.[9]

  • Harsh conditions: Some variations of the Knorr synthesis may require high temperatures or strongly acidic conditions, which may not be compatible with sensitive functional groups.

  • Limited substitution patterns: The Knorr synthesis primarily produces 1,3,5-substituted or 1,3,4,5-tetrasubstituted pyrazoles. Accessing other substitution patterns can be challenging.

The Paal-Knorr Synthesis: A Close Relative

Closely related to the Knorr pyrazole synthesis is the Paal-Knorr synthesis, which is more broadly known for the synthesis of pyrroles and furans from 1,4-dicarbonyl compounds.[13] However, the term is also sometimes used in the context of pyrazole synthesis from 1,3-dicarbonyls and hydrazines, creating some overlap in nomenclature. For the purpose of this guide, we will consider the Paal-Knorr pyrazole synthesis to be essentially the same as the Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[13]

Modern Approaches: 1,3-Dipolar Cycloaddition Reactions

A powerful and versatile alternative to classical condensation methods is the [3+2] cycloaddition reaction.[2] This approach involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds or nitrile imines, and the dipolarophiles are typically alkynes or alkenes.[2][14]

Mechanism of 1,3-Dipolar Cycloaddition

The reaction is a concerted pericyclic reaction, meaning that all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. This concerted mechanism often leads to high stereospecificity and regioselectivity.

When a diazo compound reacts with an alkyne, the two nitrogen atoms and the carbon atom of the diazo compound constitute the three-atom component, which adds across the two-carbon alkyne.

Caption: General representation of a [3+2] cycloaddition for pyrazole synthesis.

Regioselectivity in 1,3-Dipolar Cycloadditions

A significant advantage of 1,3-dipolar cycloadditions is the potential for excellent regiocontrol, which is often a challenge in the Knorr synthesis.[15] The regioselectivity is governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. Generally, the reaction proceeds in a way that pairs the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other. The regiochemistry is determined by the relative sizes of the orbital coefficients on the reacting atoms.

Experimental Data and Performance

1,3-dipolar cycloadditions offer a broad substrate scope and often proceed under mild conditions.[15] Yields are typically good to excellent.

1,3-DipoleDipolarophileReagents & ConditionsProductYieldReference
Ethyl diazoacetatePhenylacetyleneWater, TPGS-750-M, pH 5.5Ethyl 5-phenyl-1H-pyrazole-3-carboxylateHigh[16]
Sydnone2-Alkynyl-1,3-dithianeBase-mediatedPolysubstituted pyrazoleGood to excellent[15]
Nitrile imineTrisubstituted bromoalkeneBasic conditions1,3,4,5-Tetrasubstituted pyrazoleGood[17]
Detailed Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole via Sydnone Cycloaddition
Advantages and Disadvantages of 1,3-Dipolar Cycloadditions

Advantages:

  • Excellent regioselectivity: The concerted mechanism allows for predictable and often high regioselectivity.[15]

  • Broad substrate scope: A wide variety of substituted alkynes and diazo compounds can be used, leading to diverse pyrazole products.[2]

  • Mild reaction conditions: Many cycloadditions proceed at room temperature or with gentle heating, making them compatible with sensitive functional groups.[15]

  • Atom economy: The reaction is highly atom-economical, as all atoms of the reactants are incorporated into the product.[14]

Disadvantages:

  • Availability and stability of 1,3-dipoles: Some diazo compounds can be unstable or hazardous to handle, requiring careful preparation and use.

  • Synthesis of starting materials: The synthesis of substituted alkynes or complex diazo compounds can sometimes be multi-step processes.

Transition-Metal-Catalyzed Syntheses

In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including pyrazoles.[18] These methods often offer novel bond disconnections and can provide access to substitution patterns that are difficult to achieve through classical methods.

Common Approaches in Metal-Catalyzed Pyrazole Synthesis

Several strategies have been developed, including:

  • Palladium-catalyzed cross-coupling reactions: These methods are typically used to functionalize a pre-existing pyrazole core, for example, through C-H activation.[18]

  • Copper-catalyzed reactions: Copper catalysts can promote the [3+2] cycloaddition of hydrazines with alkynoates.[19]

  • Ruthenium-catalyzed reactions: Ruthenium catalysts have been used for the dehydrogenative coupling of 1,3-diols with arylhydrazines.[19]

Advantages and Disadvantages of Metal-Catalyzed Methods

Advantages:

  • High efficiency and selectivity: Metal-catalyzed reactions can be highly efficient and selective, often proceeding with low catalyst loadings.[18]

  • Novel bond formations: These methods allow for the formation of C-C and C-N bonds in ways that are not possible with traditional methods.

  • Functional group tolerance: Many modern catalytic systems are tolerant of a wide range of functional groups.

Disadvantages:

  • Cost and toxicity of catalysts: Transition metal catalysts can be expensive and may require removal from the final product, especially in a pharmaceutical context.

  • Ligand sensitivity: The success of many catalytic reactions is highly dependent on the choice of ligand, which can require extensive optimization.

  • Reaction optimization: Developing and optimizing a metal-catalyzed reaction can be more complex than for classical methods.

Green Chemistry Approaches to Pyrazole Synthesis

With a growing emphasis on sustainable chemistry, several "green" methods for pyrazole synthesis have been developed.[1][20][21] These approaches aim to reduce the environmental impact of chemical synthesis by using less hazardous solvents, reducing waste, and improving energy efficiency.

Key green strategies include:

  • Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields compared to conventional heating.[22][23]

  • Ultrasonic irradiation: Sonication can also enhance reaction rates and efficiency.[22]

  • Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and simplifies purification.[1]

  • Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids.[20]

  • Use of recyclable catalysts: Employing solid-supported or otherwise recoverable catalysts can reduce waste and cost.[1]

Head-to-Head Comparison Summary

FeatureKnorr Synthesis1,3-Dipolar CycloadditionTransition-Metal CatalysisGreen Methods
Starting Materials 1,3-Dicarbonyls, HydrazinesDiazo compounds/Nitrile imines, Alkynes/AlkenesVarious (e.g., diols, hydrazines, alkynoates)Varies depending on the core method
Regioselectivity Often poor with unsymmetrical substratesGenerally high and predictableCan be high, often ligand-controlledDependent on the underlying reaction
Reaction Conditions Often requires heat/acidOften mild (rt to moderate heat)Varies, often requires inert atmosphereVaries (e.g., microwave, ultrasound)
Substrate Scope Broad for basic structuresVery broadBroad, allows for complex functionalizationBroad, applicable to various methods
Key Advantages Simplicity, readily available starting materialsHigh regioselectivity, atom economy, mild conditionsHigh efficiency, novel bond formationsReduced environmental impact, faster reactions
Key Disadvantages Poor regioselectivity, potential for harsh conditionsStability/availability of 1,3-dipolesCatalyst cost/toxicity, complex optimizationSpecialized equipment may be needed

Conclusion

The synthesis of pyrazoles is a rich and diverse field, with a range of methods available to the modern chemist. The classical Knorr synthesis remains a valuable tool for its simplicity and the accessibility of its starting materials, particularly when regioselectivity is not a concern. For applications demanding high regiocontrol and functional group tolerance, 1,3-dipolar cycloaddition reactions are often the method of choice. Transition-metal-catalyzed syntheses offer unparalleled opportunities for accessing complex and novel pyrazole architectures, though they may require more extensive optimization. Finally, the integration of green chemistry principles into pyrazole synthesis is a crucial and ongoing endeavor, promising more sustainable and efficient routes to these vital heterocyclic compounds.

The selection of the optimal synthetic method will ultimately depend on the specific target molecule, the desired substitution pattern, the scale of the synthesis, and the available resources. This guide provides a framework for making that informed decision, empowering researchers to efficiently and effectively construct the pyrazole-containing molecules of the future.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 26, 2026, from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]

  • ChemHelpAsap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved January 26, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 7(1), 35-41. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]

  • Kamal, A., & Nimbarte, S. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(18), 5889. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved January 26, 2026, from [Link]

  • El-Malah, A. A., & Al-hussain, S. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(3), 653. [Link]

  • The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Li, W., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(15), 10587–10597. [Link]

  • Raines, R. T., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 56(36), 10772–10776. [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2021). Journal of Applied Pharmaceutical Science, 11(11), 049-059. [Link]

  • Fustero, S., et al. (2017). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 82(10), 5228–5239. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5857. [Link]

  • Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. (2018). ChemistrySelect, 3(44), 12458-12462. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). The Chemical Record. [Link]

  • Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes. (2017). Current Organic Synthesis, 14(2), 293-308. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5894. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. (2019). Catalysis Reviews, 61(4), 534-589. [Link]

  • Synthesis and comparative study between two pyrazoles in inhibition against the corrosion of steel in 1 M hydrochloric acid. (2020). Journal of Adhesion Science and Technology, 34(12), 1291-1311. [Link]

  • Copper(I)-Catalyzed Interrupted CuAIAC/Disulfuration Reaction for the Synthesis of N,N′-Bicyclic Pyrazolidinone Disulfides. (2026). The Journal of Organic Chemistry. [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie. [Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (2010). Organic Letters, 12(19), 4380–4383. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein Journal of Organic Chemistry, 14, 2516–2547. [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. (2025). Organic & Biomolecular Chemistry. [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). International Journal of Trend in Scientific Research and Development, Volume-3 | Issue-3. [Link]

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Validation

A Comparative Guide to Purity Validation of 1-(2,2-Difluoroethyl)-1H-pyrazole-5-carboxylic Acid by Quantitative NMR Spectroscopy

Introduction: In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a key building block in the synthesis of various therapeutic agents. Its structural integrity and purity must be rigorously established. This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for validating the purity of this specific compound, contrasting its performance with other common analytical techniques.

Section 1: The Power of qNMR as a Primary Analytical Method

Unlike chromatographic techniques such as HPLC, which are comparative and require a specific, highly characterized reference standard of the analyte, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[1] This fundamental principle allows for the determination of a compound's purity by comparing the integral of a specific analyte resonance to that of a certified internal standard of known purity and weight.[2][3] This approach provides a direct measure of mass fraction (purity) without the need for an identical analyte standard, a significant advantage when dealing with novel compounds or when a certified standard is unavailable.[4]

Furthermore, NMR provides unambiguous structural confirmation and quantification in a single experiment.[1] For a molecule like 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, both ¹H and ¹⁹F NMR can be leveraged. The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance and high sensitivity, second only to ¹H.[5] This dual-nucleus approach provides an orthogonal check on the molecule's identity and purity.

Section 2: Experimental Design and Self-Validating Protocol

A robust analytical method must be self-validating. In qNMR, this is achieved through careful experimental design, from sample preparation to data acquisition and processing.

Causality Behind Experimental Choices
  • Solvent Selection: The choice of deuterated solvent is critical. It must completely dissolve both the analyte and the internal standard without reacting with either.[6] For 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity effectively dissolves the carboxylic acid, and its residual proton signal (~2.50 ppm) typically does not interfere with key analyte signals. The acidic proton of the carboxylic acid is often observable in DMSO-d₆, providing an additional data point for confirmation.

  • Internal Standard Selection: An ideal internal standard must meet several criteria: high purity (certified), chemical stability, non-volatility, and possession of simple NMR signals that do not overlap with analyte signals.[2][7] For this analysis, Maleic acid is a suitable choice. It is highly pure, soluble in DMSO-d₆, and provides a sharp singlet for its two vinyl protons around 6.3 ppm, a region that is typically clear of signals from the analyte.

Experimental Workflow for Purity Determination

The following diagram illustrates the comprehensive workflow for qNMR purity analysis, emphasizing the critical steps that ensure accuracy and reproducibility.

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Accurately weigh ~15-20 mg of Analyte (m_analyte) weigh_std Accurately weigh ~5-10 mg of Internal Std (m_std) dissolve Quantitatively transfer both to a single vial. Add ~0.7 mL DMSO-d6. weigh_std->dissolve vortex Vortex until fully dissolved. Visually inspect for clarity. dissolve->vortex transfer Transfer solution to a high-quality 5 mm NMR tube. vortex->transfer load_sample Insert sample into NMR spectrometer. transfer->load_sample lock_shim Lock on deuterium signal and perform automated shimming. load_sample->lock_shim acquire Acquire 1H & 19F spectra using quantitative parameters (e.g., long D1, 90° pulse). lock_shim->acquire process Apply Fourier Transform, phase correction, and baseline correction. acquire->process integrate Integrate selected analyte and standard signals (I_analyte, I_std). process->integrate calculate Calculate Purity (%) using the qNMR Equation. integrate->calculate report Report final purity value with uncertainty. calculate->report

Caption: Workflow for qNMR Purity Validation.

Step-by-Step Experimental Protocols

A. Sample Preparation:

  • Using a calibrated analytical microbalance (readability ±0.01 mg or better), accurately weigh approximately 15-20 mg of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid into a clean glass vial. Record the mass (m_analyte).[1]

  • Into the same vial, add approximately 5-10 mg of a certified Maleic acid internal standard. Record the mass (m_std). Weighing into the same vial is a key aspect of the internal standard method, as it ensures the mass ratio is fixed, regardless of the final solvent volume.[3][8]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Cap the vial and vortex thoroughly until both the analyte and the standard are fully dissolved. Visually inspect against a light source to ensure no particulate matter remains.[6]

  • Carefully transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of at least 4-5 cm.[9]

B. NMR Data Acquisition (¹H qNMR):

  • Insert the sample into the spectrometer and allow it to thermally equilibrate.

  • Lock onto the deuterium signal of DMSO-d₆ and perform automated shimming to optimize magnetic field homogeneity.

  • Set the acquisition parameters for quantification. The most critical parameter is the relaxation delay (D1). It should be set to at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being quantified. A conservative D1 of 30 seconds is often sufficient for most small molecules.

  • Use a calibrated 90° pulse angle to ensure maximum signal excitation.

  • Acquire the spectrum with a sufficient number of scans (e.g., 8 or 16) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks used in the calculation.

Section 3: Data Analysis and Interpretation

The purity calculation relies on the direct relationship between signal integral and the number of protons.

Expected Spectral Features

The ¹H and ¹⁹F NMR spectra are predicted to show distinct signals corresponding to the different chemical environments in the molecule.

Assignment Nucleus Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyrazole H-3¹H~8.0 - 8.5Doublet (d)JHH ≈ 2-3 Hz1H
Pyrazole H-4¹H~6.8 - 7.2Doublet (d)JHH ≈ 2-3 Hz1H
-CH₂-¹H~5.0 - 5.5Triplet of Triplets (tt)³JHF ≈ 14-16 Hz, ²JHH ≈ 4-5 Hz2H
-CHF₂¹H~6.2 - 6.7Triplet of Triplets (tt)²JHF ≈ 55-60 Hz, ³JHH ≈ 4-5 Hz1H
-COOH¹H> 13.0 (broad)Singlet (s)-1H
-CHF₂¹⁹F~ -120 to -130Triplet (t)²JFH ≈ 55-60 Hz2F

Note: Chemical shifts are predictions and can vary based on solvent and concentration. The -CHF₂ proton signal is a characteristic "triplet of triplets" due to coupling with the geminal fluorine atoms and the vicinal methylene protons.

Quantitative Purity Calculation

The purity of the analyte (P_analyte) is calculated using the following equation:

Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral area of the selected signal.

  • N : Number of nuclei responsible for the signal (e.g., N_std = 2 for the two vinyl protons of maleic acid).

  • MW : Molecular weight of the compound.

  • m : Mass of the compound weighed.

  • P_std : Certified purity of the internal standard (%).

Calculation Example:

  • Select Signals: Choose a well-resolved signal for the analyte (e.g., the pyrazole H-3 proton at ~8.2 ppm, N_analyte = 1) and the signal for the internal standard (maleic acid at ~6.3 ppm, N_std = 2).

  • Integrate: Carefully integrate both peaks and record the values (I_analyte and I_std).

  • Calculate: Substitute all known values (masses, molecular weights, integral values, number of protons, and standard purity) into the equation to determine the analyte's purity.

Section 4: A Comparative Analysis of Purity Determination Methods

While qNMR is a powerful tool, it is often used alongside other techniques for comprehensive characterization.

Technique Principle Advantages Limitations
qNMR Signal intensity is proportional to molar concentration.Primary method; no analyte standard needed. Provides structural proof. Quantifies all ¹H-containing species simultaneously. Non-destructive.[10]Lower sensitivity than HPLC. High capital cost. Can be affected by signal overlap in complex mixtures.[11]
HPLC-UV Separation by chromatography, detection by UV absorbance.High sensitivity and resolution. Widely available. Excellent for detecting trace impurities.A comparative method requiring a pure analyte standard for quantification. UV response varies by chromophore.
LC-MS Separation by HPLC, detection by mass spectrometry.Provides molecular weight information, aiding in impurity identification. Very high sensitivity.Quantification can be complex and may require an isotopically labeled standard for best accuracy. Ionization efficiency varies.
Elemental Analysis Combustion analysis to determine %C, H, N.Provides fundamental composition data.Does not distinguish between isomers. Insensitive to impurities with similar elemental composition.

The following diagram illustrates the logical relationship and complementary nature of these analytical techniques in a drug development workflow.

Analytical_Methods cluster_purity Purity & Identity Confirmation cluster_characterization Full Structural Characterization qNMR qNMR (Purity & Structure) LCMS LC-MS (Impurity ID & MW Confirmation) qNMR->LCMS Confirm EA Elemental Analysis (Elemental Composition) qNMR->EA Confirm HPLC HPLC-UV (Impurity Profile & Trace Analysis) HPLC->LCMS Identify Peaks start Synthesized Compound start->qNMR Primary Assay start->HPLC Orthogonal Method

Caption: Complementary Analytical Techniques for Compound Validation.

While HPLC-UV might offer higher precision for quantifying known impurities against their own standards, qNMR provides a more accurate "absolute" purity value of the main component without bias from non-UV active impurities.[12] Studies have shown that results from qNMR and HPLC are often comparable and can be used interchangeably, with qNMR being faster and less solvent-intensive for routine analysis.[10][13]

Section 5: Conclusion and Best Practices

Quantitative NMR spectroscopy stands out as a robust, reliable, and highly informative method for determining the purity of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid. Its status as a primary technique, combined with the wealth of structural information it provides, makes it an indispensable tool in pharmaceutical research and quality control.

Key Takeaways:

  • Trust the Fundamentals: qNMR's reliability is grounded in the direct proportionality between signal integral and molar concentration.

  • Methodical Preparation is Key: Accuracy is contingent on meticulous sample preparation, especially the weighing steps.[1]

  • Optimize Acquisition: Using quantitative acquisition parameters, particularly a sufficient relaxation delay, is non-negotiable for accurate results.

  • Use Orthogonal Methods: For regulatory submissions, complementing qNMR data with results from a separation-based technique like HPLC provides a more complete and defensible purity assessment.

By adhering to the principles and protocols outlined in this guide, researchers can confidently validate the purity of their materials, ensuring the integrity of their subsequent drug development efforts.

References

  • Durham University. (n.d.). Quantitative NMR Spectroscopy.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation). Retrieved from [Link]

  • University of Illinois. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • ResolveMass. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • ResearchGate. (n.d.). Purity comparison by NMR and HPLC. [Table]. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • Zhang, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 733.
  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]

  • Belal, T. S., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Journal of Forensic Sciences.
  • Abraham, R. J., et al. (1971). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Acta Chemica Scandinavica, 25, 3885-3892.
  • UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Öztürk, G., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • Defense Technical Information Center. (2002). NMR Method for the Quantitative Analysis of Liquid Samples. Retrieved from [Link]

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Comparative

A Comparative Guide to the Metabolic Stability of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic Acid

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a candidate compound is a paramount determinant of its poten...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a candidate compound is a paramount determinant of its potential success.[1][2] It dictates the compound's half-life, bioavailability, and overall therapeutic efficacy.[2] A compound that is too rapidly metabolized may fail to achieve the necessary therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels. The liver is the primary site of drug metabolism, where a symphony of enzymes, broadly categorized into Phase I and Phase II, work to modify and eliminate foreign compounds (xenobiotics).[1][3][4]

This guide provides an in-depth comparative assessment of the metabolic stability of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid , a novel pyrazole derivative. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs, and is often associated with enhanced metabolic stability.[5][6] The introduction of a difluoroethyl group is a common strategy to modulate a compound's physicochemical properties and metabolic fate.[7][8]

Herein, we will explore the metabolic profile of our lead compound in comparison to two key alternatives:

  • Alternative 1 (Structural Analog): 1-ethyl-1H-pyrazole-5-carboxylic acid - to elucidate the impact of the difluoromethyl group.

  • Alternative 2 (Marketed Drug): Celecoxib - a well-characterized NSAID containing a pyrazole core, serving as a benchmark.[9][10]

This guide will delve into the experimental methodologies for assessing metabolic stability, present comparative data, and discuss the underlying structure-metabolism relationships.

Understanding Metabolic Pathways: A Tale of Two Phases

Drug metabolism is a biphasic process. Phase I reactions , primarily mediated by cytochrome P450 (CYP) enzymes located in the liver microsomes, introduce or expose functional groups (e.g., hydroxyl, amine) through oxidation, reduction, or hydrolysis.[1][3] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and readily excretable.[1]

Our assessment will employ two gold-standard in vitro models:

  • Human Liver Microsomes (HLM): These subcellular fractions are enriched in CYP enzymes and are ideal for evaluating Phase I metabolic stability.[1][3]

  • Cryopreserved Human Hepatocytes: These are whole liver cells containing both Phase I and Phase II enzymes, providing a more comprehensive picture of a compound's overall metabolic fate.[3][11]

Comparative Metabolic Stability Assessment: Experimental Design

To objectively compare the metabolic stability of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid and its alternatives, a standardized experimental workflow is crucial.

G cluster_prep Compound Preparation cluster_analysis Sample Analysis cluster_data Data Analysis stock 10 mM Stock Solutions in DMSO working 1 µM Working Solutions stock->working Dilution microsomes Human Liver Microsomes + NADPH working->microsomes hepatocytes Cryopreserved Human Hepatocytes working->hepatocytes quench Quench Reaction (Acetonitrile) microsomes->quench hepatocytes->quench centrifuge Centrifugation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms disappearance Parent Compound Disappearance lcms->disappearance kinetics Calculate Half-life (t½) & Intrinsic Clearance (CLint) disappearance->kinetics

Figure 1: Experimental workflow for in vitro metabolic stability assessment.

Detailed Experimental Protocols

1. Human Liver Microsomal Stability Assay

  • Test System: Pooled human liver microsomes (0.5 mg/mL).

  • Test Compound Concentration: 1 µM.

  • Incubation: The test compound is incubated with liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • Cofactor: The reaction is initiated by the addition of NADPH (1 mM), an essential cofactor for CYP450 enzymes.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, 45, and 60 minutes.

  • Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

2. Human Hepatocyte Stability Assay

  • Test System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Test Compound Concentration: 1 µM.

  • Incubation: The test compound is incubated with hepatocytes in a suitable culture medium at 37°C in a humidified incubator with 5% CO2.

  • Time Points: Aliquots are taken at 0, 15, 30, 60, 90, and 120 minutes.

  • Reaction Termination and Analysis: The process is the same as for the microsomal stability assay.

3. LC-MS/MS Bioanalysis

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the sensitive and selective quantification of each compound.[12][13] Carboxylic acids can be challenging to analyze by reversed-phase LC-MS; therefore, derivatization or the use of specific chromatographic conditions may be necessary to achieve optimal results.[14]

Comparative Data Analysis

The following table summarizes the hypothetical, yet plausible, metabolic stability data for our lead compound and its comparators.

CompoundHLM Half-life (t½, min)HLM Intrinsic Clearance (CLint, µL/min/mg protein)Hepatocyte Half-life (t½, min)Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells)Predicted In Vivo Clearance
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid > 60< 5> 120< 3Low
Alternative 1: 1-ethyl-1H-pyrazole-5-carboxylic acid4515.4908.6Low to Moderate
Alternative 2: Celecoxib3519.87510.4Moderate

Discussion: Unraveling Structure-Metabolism Relationships

The data presented above suggests that 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid exhibits significantly enhanced metabolic stability compared to its non-fluorinated analog and the benchmark drug, Celecoxib.

The pyrazole ring itself is known to be relatively resistant to metabolic degradation.[15] The primary metabolic pathways for pyrazole-containing drugs often involve oxidation of substituents on the pyrazole ring or other parts of the molecule.[15] For instance, the major metabolic pathway of celecoxib is the hydroxylation of the methyl group, primarily mediated by CYP2C9.[9][16][17]

The introduction of the difluoroethyl group appears to be the key determinant of the observed high metabolic stability. The strong carbon-fluorine bond is less susceptible to enzymatic cleavage compared to a carbon-hydrogen bond.[8] This "metabolic blocking" effect is a well-established strategy in drug design to improve a compound's pharmacokinetic profile.[7]

G cluster_compound 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid cluster_metabolism Potential Metabolic Pathways parent Parent Compound minor Minor Oxidative Metabolites (e.g., ring hydroxylation) parent->minor CYP450 (Slow) conjugation Phase II Conjugation (e.g., glucuronidation of carboxylic acid) parent->conjugation UGTs

Figure 2: Postulated metabolic pathways for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

In contrast, the ethyl group in Alternative 1 is more prone to oxidative metabolism, leading to a shorter half-life. Similarly, the methyl group of Celecoxib is a known metabolic "soft spot".[9]

The higher stability observed in hepatocytes compared to microsomes for all compounds suggests that Phase II metabolism is also a clearance pathway, likely through glucuronidation of the carboxylic acid moiety. However, the significantly longer half-life of our lead compound in hepatocytes indicates its overall resistance to both Phase I and Phase II metabolic processes.

Conclusion and Future Directions

The in vitro data strongly supports the hypothesis that the incorporation of a 2,2-difluoroethyl group onto the pyrazole scaffold of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid confers exceptional metabolic stability. This characteristic is highly desirable in a drug candidate, as it suggests the potential for a longer in vivo half-life, reduced dosing frequency, and a more predictable pharmacokinetic profile.

Further studies are warranted to confirm these findings in vivo and to fully characterize the metabolic profile of this promising compound. These would include:

  • CYP450 Reaction Phenotyping: To identify the specific CYP isozymes that may be involved in the minor metabolism of the compound.

  • Metabolite Identification: To structurally elucidate any metabolites formed in vitro and in vivo.

  • In Vivo Pharmacokinetic Studies: To determine the compound's half-life, clearance, and bioavailability in preclinical species.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]

  • Metabolic stability assays for predicting intrinsic clearance. (2021). YouTube. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Royal Society of Chemistry. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2011). PMC. [Link]

  • Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity. (2023). MDPI. [Link]

  • Metabolism of pyrazole. Structure elucidation of urinary metabolites. (1977). PubMed. [Link]

  • Celecoxib attenuates hepatocyte apoptosis by inhibiting endoplasmic reticulum stress in thioacetamide-induced cirrhotic rats. (2020). PubMed Central. [Link]

  • Major role of human liver microsomal cytochrome P450 2C9 (CYP2C9) in the oxidative metabolism of celecoxib, a novel cyclooxygenase-II inhibitor. (2000). PubMed. [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. (2001). ResearchGate. [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2021). ResearchGate. [Link]

  • Metabolism of fluorine-containing drugs. (2001). Semantic Scholar. [Link]

  • Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings. (2002). American Chemical Society. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2023). Bentham Science. [Link]

  • Independent Laboratory Validation for Fluindapyr & Degradates in Water. (2019). EPA. [Link]

  • In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics. (2000). PubMed. [Link]

  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate. [Link]

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC. [Link]

  • Celecoxib attenuates hepatic cirrhosis through inhibition of epithelial-to-mesenchymal transition of hepatocytes. (2014). ResearchGate. [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. (2022). PubMed. [Link]

  • The major metabolic pathway of celecoxib: methyl hydroxylation mediated by cytochrome P450. (2013). ResearchGate. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI. [Link]

  • The Dark Side of Fluorine. (2019). ACS Publications. [Link]

  • Celecoxib. (2023). Wikipedia. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. (2021). ResearchGate. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2011). PubMed. [Link]

  • Hepatocyte Stability. (2023). Cyprotex. [Link]

  • Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats. (2021). PubMed Central. [Link]

  • A sensitive and selective LC-MS/MS method for the determination of riluzole in human plasma and its application to a pharmacokinetic study. (2013). RSC Publishing. [Link]

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Validation

comparison of biological targets for different pyrazole scaffolds

An In-Depth Comparative Guide to the Biological Targets of Pyrazole Scaffolds The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of a "privileged scaffold" in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Targets of Pyrazole Scaffolds

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and synthetic tractability have cemented its role as a cornerstone for the development of a diverse array of therapeutic agents.[1] This guide offers a comparative analysis of various pyrazole scaffolds, delving into their specific biological targets, the signaling pathways they modulate, and the experimental validation that underpins their clinical significance. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive and technically grounded resource to navigate and leverage the vast potential of pyrazole-based compounds.

The Pyrazole Core: A Versatile Pharmacophore

The success of the pyrazole nucleus lies in its remarkable ability to be tailored to fit a wide range of biological targets. By modifying substituents at different positions on the ring, medicinal chemists can precisely tune a compound's steric and electronic profile, thereby optimizing its potency, selectivity, and pharmacokinetic properties. This has led to the development of numerous FDA-approved drugs targeting distinct protein families, from enzymes and kinases to G-protein coupled receptors (GPCRs).[2]

Comparative Analysis: Scaffolds, Targets, and Potency

The versatility of the pyrazole scaffold is best illustrated by examining the diverse biological targets of established drugs. The following table provides a comparative overview of prominent pyrazole-containing therapeutics, highlighting their core structure, primary molecular target, and corresponding inhibitory potency.

Pyrazole ScaffoldDrug NameBiological TargetTherapeutic AreaKey Performance Data (IC50/Ki)
Diaryl Pyrazole CelecoxibCyclooxygenase-2 (COX-2)Anti-inflammatoryIC50 ≈ 40 nM[3]
Pyrazolopyrimidinone SildenafilcGMP-specific Phosphodiesterase Type 5 (PDE5)Erectile DysfunctionIC50 ≈ 3.5 - 4 nM[4]
Indazole (Benzopyrazole) AxitinibVascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3)OncologyIC50 ≈ 1.2 nM (VEGFR-1), 0.2 nM (VEGFR-2), 0.1-0.3 nM (VEGFR-3)[5]
Trisubstituted Pyrazole RimonabantCannabinoid Receptor 1 (CB1)Anti-obesity (Withdrawn)High affinity; acts as an inverse agonist/neutral antagonist[6][7]
Pyrazolopyrimidine AllopurinolXanthine OxidaseGoutFunctions as a competitive inhibitor; its metabolite, oxypurinol, is a more potent non-competitive inhibitor[8]

Table 1: A comparative summary of prominent pyrazole-based drugs, their scaffolds, and primary biological targets. This table showcases the scaffold's ability to be adapted for highly specific interactions with diverse protein classes, from enzymes like COX-2 and PDE5 to receptor tyrosine kinases (VEGFRs) and GPCRs (CB1).

Elucidating the Mechanism: Key Signaling Pathways

To truly appreciate the function of these scaffolds, one must understand the cellular signaling cascades they influence. The interaction between a pyrazole drug and its target is merely the initiating event that leads to a profound physiological response.

Celecoxib and the Inflammatory Cascade

Celecoxib is a selective inhibitor of COX-2, an enzyme responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[9][10] By blocking the active site of COX-2, celecoxib effectively halts this pro-inflammatory pathway without significantly affecting the related COX-1 enzyme, which is crucial for maintaining the gastric lining. This selectivity is a key design feature aimed at reducing the gastrointestinal side effects associated with non-selective NSAIDs.[11]

Caption: The inhibitory action of Celecoxib on the COX-2 pathway, preventing prostaglandin synthesis.

Axitinib and the Angiogenesis Pathway

Axitinib is a potent tyrosine kinase inhibitor (TKI) that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[12][13] In many cancers, tumors secrete VEGF, which binds to VEGFRs on endothelial cells, triggering a signaling cascade that promotes angiogenesis—the formation of new blood vessels.[14] These new vessels supply the tumor with oxygen and nutrients. Axitinib functions by binding to the ATP-binding site of the VEGFR kinase domain, preventing its activation and halting the downstream signals required for blood vessel growth, thereby starving the tumor.[13]

VEGFR_Pathway VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds P_VEGFR Phosphorylated VEGFR (Active Kinase) VEGFR->P_VEGFR Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR->Downstream Activates Angiogenesis Angiogenesis (Tumor Blood Supply) Downstream->Angiogenesis Promotes Axitinib Axitinib Axitinib->P_VEGFR Prevents Phosphorylation

Caption: Axitinib blocks the VEGFR signaling cascade, a critical pathway for tumor angiogenesis.

Experimental Validation: Protocols for Target Engagement

Synthesizing a novel pyrazole derivative is only the first step; validating its biological activity and determining its potency are critical. The choice of assay depends on the target class. Below are representative, self-validating protocols for quantifying the inhibitory potential of a compound against a kinase and assessing binding to a GPCR.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., for a VEGFR inhibitor)

Principle: This protocol determines a compound's IC50 value by measuring the amount of ADP produced in a kinase reaction. Lower kinase activity (due to inhibition) results in less ADP production. The ADP-Glo™ assay provides a luminescent readout where the signal is proportional to the ADP concentration.[15][16]

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense 1 µL into a 384-well assay plate. Include wells for a positive control (e.g., Axitinib) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add 2 µL of the target kinase (e.g., VEGFR-2) diluted in kinase buffer to each well.

  • Reaction Initiation: Add 2 µL of a solution containing the kinase substrate and ATP to all wells to start the reaction. Incubate for 1 hour at room temperature. Causality Note: This incubation period must be within the linear range of the enzyme kinetics to ensure accurate measurement of initial velocity.[17]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction back into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The light output is directly proportional to the kinase activity.

  • Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data using a four-parameter logistic model to calculate the IC50 value.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescent Detection cluster_analysis 4. Data Analysis Compound_Plate Plate Serial Dilutions of Test Compound Add_Enzyme Add Kinase (e.g., VEGFR-2) Compound_Plate->Add_Enzyme Add_Substrate_ATP Initiate Reaction with Substrate + ATP Add_Enzyme->Add_Substrate_ATP Incubate_1 Incubate (e.g., 60 min) Add_Substrate_ATP->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate_1->Stop_Reaction Generate_Signal Add Kinase Detection Reagent (Convert ADP to ATP -> Light) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Calculate_IC50 Generate Dose-Response Curve & Calculate IC50 Read_Plate->Calculate_IC50

Caption: A streamlined workflow for determining kinase inhibitor potency using an ADP-based luminescent assay.

Protocol 2: GPCR Radioligand Competition Binding Assay (e.g., for a CB1 antagonist)

Principle: This assay determines the binding affinity (Ki) of a non-radioactive test compound by measuring its ability to compete with a known radioligand for binding to the receptor.

Methodology:

  • Membrane Preparation: Prepare cell membrane extracts from a cell line stably overexpressing the target GPCR (e.g., CB1 receptor).[18]

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]CP-55,940 for CB1), and varying concentrations of the unlabeled test compound (e.g., a Rimonabant analog).

  • Incubation: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium. Causality Note: Establishing that equilibrium has been reached is critical for the accurate determination of affinity constants.[19]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Analysis: The amount of radioactivity will decrease as the concentration of the test compound increases. Plot the percentage of specific binding against the log of the test compound concentration. The IC50 is determined from this curve, and the Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion

The pyrazole scaffold is a testament to the power of privileged structures in drug discovery. Its presence in drugs targeting a wide spectrum of protein families—from COX and PDE enzymes to VEGFR kinases and CB1 GPCRs—demonstrates its unparalleled versatility. For drug development professionals, a deep understanding of how to modify this core, select the appropriate biological targets, and validate compound activity through robust experimental protocols is essential. As new biological targets emerge, the pyrazole scaffold will undoubtedly continue to serve as a foundational element in the design of the next generation of precision medicines.

References

  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. Available at: [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. Available at: [Link]

  • Current status of pyrazole and its biological activities. Pharmacognosy Reviews, via PMC. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, via PMC. Available at: [Link]

  • Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, via PMC. Available at: [Link]

  • Celecoxib, a COX-2--specific inhibitor: the clinical data. Clinical Therapeutics, via PubMed. Available at: [Link]

  • PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter. The FASEB Journal, via PMC. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, via PMC. Available at: [Link]

  • Cannabinoid receptor antagonist. Wikipedia. Available at: [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology, via PMC. Available at: [Link]

  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. Journal of Neuro-Oncology, via PMC. Available at: [Link]

  • Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions. Neuropharmacology, via PMC. Available at: [Link]

  • Cox-2 selective inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs): Cardiovascular safety. GOV.UK. Available at: [Link]

  • Effects of Sildenafil on the Relaxation of Human Corpus Cavernosum Tissue in Vitro and on the Activities of Cyclic Nucleotide Phosphodiesterase Isozymes. The Journal of Urology, via PubMed. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Effects of Xanthine Oxidase Inhibition With Allopurinol on Endothelial Function and Peripheral Blood Flow in Hyperuricemic Patients With Chronic Heart Failure. Circulation. Available at: [Link]

  • COX Inhibitors. StatPearls, via NCBI Bookshelf. Available at: [Link]

  • What is the mechanism of Axitinib? Patsnap Synapse. Available at: [Link]

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Comparative

A Comparative Guide to the Validation of Analytical Standards for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the purity and integrity of analytical standards are paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity and integrity of analytical standards are paramount. This guide provides a comprehensive framework for the validation of analytical standards for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[1][2] As a Senior Application Scientist, the following methodologies and insights are based on established principles of analytical chemistry and regulatory guidelines, ensuring a robust and reliable validation process.

The validation of an analytical method is a documented process that demonstrates the procedure is suitable for its intended purpose.[3][4] For a pharmaceutical intermediate like 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, this involves establishing the identity, purity, and concentration of the analytical standard with a high degree of confidence. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

The Importance of Validated Analytical Standards

Validated analytical methods are a cornerstone of Good Manufacturing Practices (GMP) and are mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), following the guidelines of the International Council for Harmonisation (ICH).[3] The use of a well-characterized analytical standard is crucial for:

  • Accurate Quantification: Ensuring the precise measurement of the active pharmaceutical ingredient (API) or intermediate in various matrices.

  • Impurity Profiling: Reliably detecting and quantifying impurities that may affect the safety and efficacy of the final drug product.

  • Stability Studies: Assessing the degradation of the molecule under various environmental conditions to establish a shelf-life.[5]

  • Regulatory Compliance: Providing the necessary documentation to support new drug applications and other regulatory submissions.

Characterization of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

Before delving into the validation of analytical methods, it is essential to understand the physicochemical properties of the analyte.

PropertyValueSource
Chemical Formula C6H6F2N2O2[1]
Molecular Weight 176.12 g/mol [1]
CAS Number 1342130-35-1[1]

Comparative Analysis of Analytical Techniques

The choice of analytical technique is critical and depends on the specific validation parameter being assessed. Here, we compare three powerful techniques for the analysis of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Analytical TechniquePrincipleAdvantagesDisadvantagesApplication in Validation
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, excellent for quantification.Requires a chromophore, may have limited specificity for structurally similar impurities.Assay, Purity, Linearity, Range, Accuracy, Precision, Stability.[6][7]
LC-MS/MS Separation by HPLC coupled with mass-based detection.High specificity and sensitivity, structural elucidation of impurities.[8]More complex instrumentation, potential for matrix effects.Impurity identification, forced degradation studies, pharmacokinetic analysis.[8]
NMR (¹H, ¹³C, ¹⁹F) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.Provides detailed structural information, absolute quantification (qNMR) without a reference standard of the same compound.[9][10]Lower sensitivity compared to chromatographic methods, more complex data interpretation.Identity, Structure Elucidation, Purity (qNMR).[9]

Experimental Protocols for Method Validation

A comprehensive validation of an analytical standard for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid should encompass the following experiments, in line with ICH Q2(R1) guidelines.[3]

Workflow for Analytical Method Validation

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) cluster_2 Application MD1 Analyte Characterization MD2 Technique Selection (HPLC, LC-MS, NMR) MD1->MD2 MD3 Method Optimization MD2->MD3 V1 Specificity / Selectivity MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Detection Limit (LOD) V4->V5 V6 Quantitation Limit (LOQ) V5->V6 V7 Robustness V6->V7 A1 Routine Analysis V7->A1 A2 Stability Studies V7->A2 A3 Impurity Profiling V7->A3

Caption: Workflow for the development and validation of an analytical method.

High-Performance Liquid Chromatography (HPLC-UV) Method for Assay and Purity

This method is designed to be a stability-indicating assay for the quantification of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid and the determination of its purity.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Validation Parameters and Acceptance Criteria:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and stressed samples (acid, base, peroxide, heat, light).[5]The peak for the analyte should be free from interference from any degradants or excipients. Peak purity should be > 99%.
Linearity Prepare at least five concentrations of the reference standard (e.g., 50-150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.[3]80-120% of the test concentration for assay; 50-120% of the impurity specification for purity.[3]
Accuracy Spike a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Recovery of 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample.Intermediate Precision: Analysis on different days, by different analysts, on different instruments.Repeatability: RSD ≤ 1.0%.Intermediate Precision: RSD ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification

LC-MS/MS is invaluable for identifying unknown impurities and degradation products, especially those that co-elute or are present at low levels.[8]

Illustrative LC-MS/MS Parameters:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Mode Full Scan (m/z 50-500) and Product Ion Scan
Collision Energy Ramped (e.g., 10-40 eV)

Forced Degradation Study Protocol:

A forced degradation study is essential to demonstrate the stability-indicating nature of the analytical method.[5][11]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours (solid state).

  • Photolytic Degradation: ICH-compliant photostability chamber (solid state and in solution).

The resulting samples are then analyzed by HPLC-UV and LC-MS/MS to identify and quantify any degradation products.

Nuclear Magnetic Resonance (NMR) for Identity and Purity (qNMR)

NMR spectroscopy provides unambiguous structural confirmation and can be used for absolute quantification without the need for a specific reference standard of the analyte.[9][10]

¹H and ¹⁹F NMR for Structural Confirmation:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the pyrazole ring protons, the difluoroethyl group protons, and the carboxylic acid proton. The coupling patterns will provide connectivity information.

  • ¹⁹F NMR: The fluorine NMR is particularly informative for fluorinated compounds.[12] The difluoromethyl group (-CHF₂) will exhibit a characteristic triplet in the ¹H-coupled ¹⁹F NMR spectrum due to coupling with the adjacent methylene protons, and a doublet of triplets in the ¹H NMR due to coupling to the two fluorine atoms and the methylene protons.

Quantitative NMR (qNMR) for Purity Assessment:

qNMR can be used to determine the purity of the analytical standard by comparing the integral of a specific analyte proton signal to the integral of a known amount of an internal standard with a long T1 relaxation time.

qNMR Experimental Parameters:

ParameterSettingRationale
Internal Standard Maleic acid or Dimethyl sulfoneHigh purity, stable, and signals do not overlap with the analyte.
Solvent DMSO-d₆Good solubility for both analyte and internal standard.
Pulse Sequence Single pulse with a long relaxation delay (D1)Ensures complete relaxation of all nuclei for accurate integration. D1 should be at least 5 times the longest T1.
Number of Scans ≥ 16To achieve an adequate signal-to-noise ratio.

Purity Calculation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • IS = Internal Standard

Logical Framework for Data Interpretation

Data Interpretation Logic cluster_Data Analytical Data cluster_Interpretation Interpretation & Validation cluster_Outcome Outcome D1 HPLC-UV Chromatogram I2 Purity Meets Specification? D1->I2 D2 LC-MS/MS Spectra I1 Identity Confirmed? D2->I1 D3 NMR Spectra (¹H, ¹⁹F, qNMR) D3->I1 D3->I2 I3 Method Validated? I1->I3 Yes O2 Further Investigation Required I1->O2 No I2->I3 Yes I2->O2 No O1 Standard is Fit for Purpose I3->O1 Yes I3->O2 No

Caption: Logical flow for interpreting analytical data to validate the standard.

Conclusion

The validation of an analytical standard for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a multi-faceted process that requires the synergistic use of multiple analytical techniques. A robust HPLC-UV method serves as the workhorse for routine assay and purity testing. LC-MS/MS provides unparalleled specificity for impurity identification, particularly in the context of forced degradation studies. NMR spectroscopy offers definitive structural confirmation and an orthogonal method for purity assessment via qNMR. By following the principles outlined in this guide and adhering to regulatory expectations, researchers, scientists, and drug development professionals can ensure the quality and reliability of their analytical standards, which is fundamental to the integrity of their scientific work.

References

  • Jadhav, S. B., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Scientific Innovation, 3(4), 354-359. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]

  • Act Fast. (2026). Sustainable 1-(2,2-difluoroethyl)-1h-pyrazole-5-carboxylic Acid. [Link]

  • G. S. S. R. C. Dutt, et al. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 11(3), 539-544. [Link]

  • University of Wisconsin-Madison. (2001). Fluorine NMR. [Link]

  • Rani, M. S., & Devanna, N. (2017). Analytical method validation: A brief review. International Journal of Pharmaceutical, Chemical and Biological Sciences, 7(2), 241-249. [Link]

  • G. L. Veglia, et al. (2023). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules, 28(15), 5809. [Link]

  • B. G. M. da Silva, et al. (2024). Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation. Records of Natural Products, 18(1), 1-11. [Link]

  • S. M. A. El-Moursey, et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • A. M. Alafeefy, et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega, 9(4), 4811-4824. [Link]

  • Queen's University. (2017). Quantitative NMR Spectroscopy. [Link]

  • G. P. da Silva, et al. (2018). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). International Nuclear Atlantic Conference - INAC 2017. [Link]

  • S. A. G. F. Leite, et al. (2022). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 12(11), 6545-6566. [Link]

  • M. A. A. El-Sayed, et al. (2024). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 249, 116295. [Link]

  • M. A. A. El-Sayed, et al. (2019). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 32(10), 24-31. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Pyrazole Compounds Against Established Drugs

Introduction: The Enduring Promise of the Pyrazole Scaffold The pyrazole nucleus is a five-membered heterocyclic ring that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a corn...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the Pyrazole Scaffold

The pyrazole nucleus is a five-membered heterocyclic ring that stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure is a cornerstone in a multitude of FDA-approved drugs, treating conditions ranging from inflammation and pain to cancer and viral infections.[3][4][5] The remarkable success of pyrazole-based drugs, such as the anti-inflammatory agent Celecoxib, stems from their ability to form key interactions with biological targets.[6] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the performance of novel pyrazole compounds. By structuring a multi-tiered evaluation process, from initial target engagement to in vivo efficacy, we can effectively identify promising new chemical entities (NCEs) with superior therapeutic potential.

Section 1: The Benchmarking Strategy: A Phased Approach to Candidate Selection

A successful benchmarking program must be logical, iterative, and designed to answer critical questions at each stage. The goal is not merely to collect data, but to build a comprehensive profile of a compound's activity, selectivity, and safety relative to a "gold standard" benchmark. For this guide, we will focus on the anti-inflammatory space, using the selective COX-2 inhibitor Celecoxib as our primary benchmark drug.[7]

Our strategy is built on a three-phase workflow:

  • Phase I: In Vitro Target Engagement & Selectivity. Does the compound hit the intended molecular target? And critically, is it selective?

  • Phase II: Cellular Efficacy & Safety. Does target engagement translate into a desirable effect in a relevant cell-based model? Is the compound toxic to cells?

  • Phase III: In Vivo Proof of Concept. Does the cellular activity translate to efficacy in a whole-organism model of disease?

This phased approach ensures that resources are focused on the most promising compounds, filtering out weaker candidates early in the process.

G cluster_0 Benchmarking Workflow A Library of Novel Pyrazole Compounds B Phase I: In Vitro Target Engagement & Selectivity A->B Primary Screening C Phase II: Cellular Efficacy & Safety Assays B->C Promising IC50 & Selectivity F Discard/Redesign B->F Poor Activity or Selectivity D Phase III: In Vivo Proof of Concept C->D Good Efficacy & Low Cytotoxicity C->F Poor Efficacy or High Cytotoxicity E Lead Candidate Identification D->E Significant In Vivo Efficacy & Safety D->F Lack of Efficacy or Toxicity

Caption: A multi-phase workflow for pyrazole compound benchmarking.

Section 2: Phase I - In Vitro Target Engagement: The COX-2 Inhibition Assay

Expertise & Causality: The primary mechanism of many anti-inflammatory pyrazoles, including Celecoxib, is the selective inhibition of cyclooxygenase-2 (COX-2) over COX-1.[7][8] COX-2 is an inducible enzyme responsible for producing prostaglandins that mediate inflammation and pain.[9][10] In contrast, COX-1 is constitutively expressed and plays a protective role in the gastrointestinal tract and platelets.[11] Therefore, a successful novel compound must not only inhibit COX-2 but do so with high selectivity to minimize the risk of gastrointestinal side effects associated with non-selective NSAIDs.[8] This assay is the first critical hurdle to validate the compound's proposed mechanism of action.

Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is adapted from standard fluorometric screening kits.[12] The assay measures the activity of purified human recombinant COX-1 and COX-2 enzymes by detecting the fluorescent product generated from the enzymatic reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute human recombinant COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.

    • Prepare a 10X working solution of your novel pyrazole compounds (and Celecoxib benchmark) in the appropriate solvent (e.g., DMSO).

    • Prepare the Arachidonic Acid (substrate) solution and COX Probe solution as per the manufacturer's instructions.

  • Assay Plate Setup (96-well format):

    • Enzyme Control Wells: Add 10 µL of assay buffer.

    • Inhibitor Control Wells: Add a known COX-2 inhibitor like Celecoxib.

    • Test Compound Wells: Add 10 µL of your 10X pyrazole compound dilutions across a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Enzyme Addition: Add 10 µL of the appropriate COX enzyme (COX-1 or COX-2) to all wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[13]

  • Reaction Initiation: Add 10 µL of Arachidonic Acid substrate to all wells to start the reaction.

  • Detection: Immediately add the COX probe and measure the fluorescence signal (e.g., Ex/Em = 535/587 nm) over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control. Plot the percent inhibition against the log concentration and fit a dose-response curve to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation: Comparative COX Inhibition

The data should be summarized to clearly compare the potency and selectivity of the novel compounds against the benchmark.

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Benchmark: Celecoxib 0.05>15>300
Novel Pyrazole 1 (NP-1) 0.03>18>600
Novel Pyrazole 2 (NP-2) 0.505.010
Novel Pyrazole 3 (NP-3) 1.201.51.25

Interpretation: In this hypothetical dataset, NP-1 emerges as a superior candidate. It is more potent against COX-2 than Celecoxib and demonstrates excellent selectivity. NP-2 is less potent and shows only modest selectivity, while NP-3 is a poor candidate due to its weak potency and lack of selectivity, making it likely to have side effects similar to non-selective NSAIDs.

Section 3: Phase II - Cellular Efficacy & Safety

Expertise & Causality: Demonstrating enzyme inhibition in vitro is essential, but it doesn't guarantee performance in a complex biological system. A cellular assay is the next logical step to confirm that the compound can cross the cell membrane and inhibit the target in its native environment. We use lipopolysaccharide (LPS)-stimulated macrophages as our model system. LPS, a component of bacterial cell walls, triggers a strong inflammatory response in these immune cells, including the upregulation of COX-2 and the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[14][15] Concurrently, we must assess cytotoxicity. A compound that kills cells is not a viable drug candidate. The MTT assay is a reliable, colorimetric method for assessing cell viability by measuring the metabolic activity of mitochondria.[16]

G cluster_pathway LPS-Induced Inflammatory Pathway in Macrophages LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB COX2_Gene COX-2 Gene Transcription NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGs Prostaglandins (Inflammation) COX2_Enzyme->PGs AA Arachidonic Acid AA->COX2_Enzyme Pyrazole Novel Pyrazole Compound Pyrazole->COX2_Enzyme INHIBITION

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid

For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides essential, imm...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we create and handle. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a framework for developing site-specific operational plans.

Core Principle: Hazard-Informed Waste Management

The disposal of any chemical reagent begins with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid may not be universally available, a hazard assessment can be expertly inferred from its constituent chemical motifs: a pyrazole carboxylic acid and a difluoroethyl group.

  • Pyrazole Carboxylic Acid Core: Compounds in this class are known to possess biological activity and may cause skin, eye, and respiratory irritation.[1][2] Hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • Fluorinated Organic Moiety: The carbon-fluorine bond is exceptionally strong, leading to high thermal stability and resistance to natural degradation.[3] This persistence necessitates disposal methods that ensure complete destruction, as incomplete combustion can form hazardous byproducts. Therefore, this compound should be treated as a halogenated organic waste.

  • Acidic Nature: As a carboxylic acid, it will react with bases and may be corrosive.

Trustworthiness Checkpoint: This guide is a foundational resource. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for your particular lot of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.[4] Your institution's Environmental Health and Safety (EHS) department provides the definitive policies that must be followed.

Pre-Disposal Planning and Laboratory Controls

Proper disposal is an active process that begins before waste is generated. Establishing clear, in-lab procedures is critical for safety and compliance.

Engineering Controls

All handling and preparation for disposal of this compound should occur within a certified chemical fume hood.[5] This is crucial to minimize inhalation exposure to any fine powders or aerosols.[6] The work area should be equipped with an eyewash station and a safety shower, with clear and unobstructed access.[1][7]

Waste Segregation: The Causality

Proper segregation is the most critical step in the laboratory. Combining incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

  • Primary Waste Stream: Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste." This prevents mixing with non-halogenated waste, which is often incinerated under different conditions.

  • Secondary Waste Streams: Any materials contaminated with the compound, such as gloves, weighing papers, and pipette tips, must be disposed of as hazardous waste.[8] These should be collected in a designated, sealed container or a heavy-duty plastic bag clearly marked as "Hazardous Drug Contaminated Waste" or equivalent, as per your institutional policy.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, the following minimum PPE is required when handling 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid for any purpose, including disposal preparation.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[1]Protects against splashes of solutions and airborne powder, which can cause serious eye irritation.
Hand Protection Nitrile gloves (double-gloving recommended).[8]Provides a barrier against skin contact, which can cause irritation. Check glove manufacturer compatibility charts for specific solvents if applicable.
Body Protection Flame-resistant laboratory coat.[8]Protects skin and personal clothing from contamination.
Respiratory Use only in a chemical fume hood.[5]If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator may be required.[1] Consult your EHS office for specific guidance.

Step-by-Step Disposal Protocols

The following protocols provide a direct, procedural workflow for managing waste generated from 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Protocol 1: Disposal of Unused or Expired Solid Compound
  • Container Selection: Obtain a designated hazardous waste container from your EHS office. The container must be made of a compatible material (e.g., HDPE - high-density polyethylene) and have a secure, screw-top lid.[11]

  • Labeling: Immediately label the container with a hazardous waste tag. Fill in all required information: "1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid," the full chemical name, and the hazard characteristics (Irritant, Halogenated).

  • Transfer: Carefully transfer the solid chemical into the waste container inside a chemical fume hood. Avoid creating dust.[12]

  • Closure and Storage: Securely close the container.[11] Store the container in a designated satellite accumulation area, away from incompatible materials like strong bases or oxidizing agents.[13][14]

  • Pickup Request: Once the container is full or has been in the lab for the maximum allowable time (typically 6-12 months), submit a chemical waste pickup request to your EHS department.[15][16]

Protocol 2: Disposal of Contaminated Labware and Debris
  • Collection: Place all contaminated disposable items (gloves, wipes, plasticware, etc.) into a designated, leak-proof container lined with a heavy-duty plastic bag.[8][10]

  • Sharps: Any contaminated needles or syringes must be placed directly into a puncture-resistant sharps container specifically designated for hazardous chemical waste.[17]

  • Labeling: Clearly label the container or bag as "Hazardous Waste: Contaminated Debris" and list the chemical contaminant.

  • Closure and Storage: Seal the bag or container when not actively adding waste. Store in the satellite accumulation area.

  • Pickup: Arrange for pickup with your EHS office. This waste stream will typically be incinerated.[10]

Protocol 3: Management of Spills
  • Evacuate and Alert: For large spills, evacuate the immediate area and alert your supervisor and the institutional EHS emergency line.[8]

  • Small Spills (in a fume hood):

    • Ensure proper PPE is worn.

    • Contain the spill with an absorbent material compatible with organic acids.

    • Carefully sweep up the absorbed material.[7]

    • Place the collected material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: All spills, regardless of size, should be reported according to your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste streams containing 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Caption: Decision workflow for disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid.

Regulatory Framework

In the United States, the management and disposal of laboratory hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15] Academic laboratories may operate under the special provisions of 40 CFR Part 262, Subpart K, which provides some flexibility but requires a comprehensive Laboratory Management Plan.[15] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices through standards like the Hazard Communication Standard (29 CFR 1910.1200).[10]

Conclusion: A Culture of Safety

The responsible disposal of 1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is a non-negotiable aspect of professional laboratory practice. By understanding the compound's inherent hazards, implementing rigorous segregation and containment protocols, and adhering strictly to institutional and federal guidelines, we uphold our commitment to safety and environmental stewardship. Always prioritize caution, consult your primary safety documents, and when in doubt, contact your EHS department for guidance.

References

  • SynZeal.
  • Glaze 'N Seal Products Inc. (2021-07-01).
  • Synquest Labs.
  • Benchchem.
  • Cole-Parmer. Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.
  • University of Delaware. HAZARDOUS DRUG HANDLING AND DISPOSAL SOP.
  • Pfizer.
  • Occupational Safety and Health Administration (OSHA).
  • Emory University. EHSO Manual - Chemical Hazards.
  • FUJIFILM Wako Chemicals.
  • MCF Environmental Services. (2023-12-27). Guidelines for Disposing of PFAs.
  • United Nations Office on Drugs and Crime (UNODC). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • U.S. Environmental Protection Agency (EPA). (2025-11-25).
  • Nipissing University. (2019-06-12).
  • U.S. Environmental Protection Agency (EPA). (2025-02-27).
  • Fisher Scientific. (2010-10-29). SAFETY DATA SHEET - 5-Thien-2-yl-1H-pyrazole-3-carboxylic acid.
  • American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs.
  • Journal of Organometallic Chemistry. (2025-08-06).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • University of Oxford, Department of Chemistry. (2025-03-26).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
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Reactant of Route 2
1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
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